Product packaging for Ribitol-3-13C(Cat. No.:)

Ribitol-3-13C

Cat. No.: B15139481
M. Wt: 153.14 g/mol
InChI Key: HEBKCHPVOIAQTA-ZYHPCEFGSA-N
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Description

Ribitol-3-13C is a useful research compound. Its molecular formula is C5H12O5 and its molecular weight is 153.14 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C5H12O5 B15139481 Ribitol-3-13C

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C5H12O5

Molecular Weight

153.14 g/mol

IUPAC Name

(2S,4R)-(313C)pentane-1,2,3,4,5-pentol

InChI

InChI=1S/C5H12O5/c6-1-3(8)5(10)4(9)2-7/h3-10H,1-2H2/t3-,4+,5?/i5+1

InChI Key

HEBKCHPVOIAQTA-ZYHPCEFGSA-N

Isomeric SMILES

C([C@H]([13CH]([C@H](CO)O)O)O)O

Canonical SMILES

C(C(C(C(CO)O)O)O)O

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to Ribitol-3-13C: Properties, Applications, and Methodologies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of Ribitol-3-13C, a stable isotope-labeled form of the naturally occurring sugar alcohol, ribitol. This document details experimental protocols for its use in metabolic research and explores its role in significant biological pathways. The information presented is intended to support researchers and professionals in the fields of biochemistry, drug development, and molecular biology in utilizing this compound as a powerful tool for scientific investigation.

Core Physical and Chemical Properties

This compound is a valuable tracer for metabolic studies due to the specific incorporation of a heavy carbon isotope at the C3 position. This labeling allows for the precise tracking of ribitol's metabolic fate in various biological systems. While many of its physical and chemical properties are comparable to its unlabeled counterpart, the key distinction lies in its molecular weight.

PropertyValueSource(s)
Molecular Formula 13C C4H12O5[1]
Molecular Weight 153.14 g/mol [1]
Appearance White to off-white solid[2]
Melting Point 102-105 °C[2]
Boiling Point 194.6 °C (rough estimate)[2]
Solubility Soluble in water (100 mg/ml) and hot ethanol. Insoluble in ether.[2] Soluble in DMSO (~25 mg/ml) and dimethylformamide (~5 mg/ml).[3]
Stability Stable. Combustible. Incompatible with strong oxidizing agents.[2]

Spectroscopic Data

Spectroscopic analysis is crucial for confirming the identity and purity of this compound and for tracing its incorporation into downstream metabolites.

  • 13C NMR Spectroscopy: The 13C NMR spectrum of unlabeled ribitol shows distinct peaks for its carbon atoms. In the spectrum of this compound, the signal corresponding to the C3 carbon would be significantly enhanced and would exhibit coupling with adjacent protons. The chemical shifts for unlabeled ribitol in D2O are reported at approximately 72.2, 72.1, and 62.4 ppm.[4][5]

  • Mass Spectrometry: Mass spectrometry is a key technique for detecting and quantifying this compound and its metabolites. The molecular ion of this compound will have a mass-to-charge ratio (m/z) that is one unit higher than unlabeled ribitol. The mass spectrum of unlabeled ribitol is available in public databases for comparison.[6][7]

Experimental Protocols: Metabolic Labeling with this compound

The following is a generalized protocol for a stable isotope labeling experiment in cell culture using this compound to trace its incorporation into cellular metabolites. This protocol can be adapted for specific cell lines and experimental questions.

Objective: To trace the metabolic fate of this compound in cultured mammalian cells.

Materials:

  • This compound

  • Mammalian cell line of interest (e.g., MCF-7 breast cancer cells)

  • Appropriate cell culture medium (e.g., DMEM), potentially glucose-free depending on the experiment

  • Dialyzed fetal bovine serum (FBS)

  • Phosphate-buffered saline (PBS)

  • Cold 80% methanol

  • Cell scrapers

  • Centrifuge tubes

  • Liquid chromatography-mass spectrometry (LC-MS) system

Procedure:

  • Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for sufficient cell numbers at the time of harvest. Allow the cells to adhere and grow overnight.

  • Media Preparation: Prepare the labeling medium by supplementing the base medium with this compound at the desired final concentration (e.g., 10 mM).[8] If the goal is to trace the metabolism of ribitol as a primary carbon source, a glucose-free medium should be used. Use dialyzed FBS to minimize the presence of unlabeled ribitol and other small molecules.

  • Isotope Labeling:

    • Aspirate the growth medium from the cells.

    • Wash the cells once with sterile PBS.

    • Add the pre-warmed this compound labeling medium to the cells.

    • Incubate the cells for a time course determined by the specific metabolic pathway of interest. For central carbon metabolism, this can range from minutes to several hours to reach isotopic steady state.[9]

  • Metabolite Extraction:

    • At each time point, aspirate the labeling medium.

    • Quickly wash the cells with ice-cold PBS.

    • Add a sufficient volume of ice-cold 80% methanol to the cells and place the culture vessel on ice.

    • Scrape the cells and transfer the cell suspension to a pre-chilled centrifuge tube.

    • Vortex the suspension vigorously.

    • Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.

  • Sample Analysis:

    • Transfer the supernatant, which contains the extracted metabolites, to a new tube.

    • Dry the metabolite extract, for example, using a speed vacuum.

    • Reconstitute the dried extract in a suitable solvent for LC-MS analysis.

    • Analyze the samples by LC-MS to identify and quantify the incorporation of 13C from this compound into downstream metabolites.

Biological Pathways Involving Ribitol

Ribitol is a key molecule in two major biological pathways: the synthesis of teichoic acids in the cell walls of Gram-positive bacteria and the glycosylation of α-dystroglycan in mammals.

Teichoic Acid Biosynthesis in Staphylococcus aureus

Wall teichoic acids (WTA) are critical components of the cell envelope of many Gram-positive bacteria, playing roles in cell shape determination, biofilm formation, and virulence.[3] In Staphylococcus aureus, the WTA is a polymer of ribitol phosphate. The synthesis of this polymer involves the precursor CDP-ribitol.

Teichoic_Acid_Biosynthesis cluster_0 cluster_1 Ru5P Ribulose-5-Phosphate R5P Ribitol-5-Phosphate Ru5P->R5P TarJ (Reductase) CDP_Ribitol CDP-Ribitol R5P->CDP_Ribitol TarI (Pyrophosphorylase) WTA_Polymer Growing Poly(ribitol-phosphate) Chain CDP_Ribitol->WTA_Polymer TarL/TarK (Polymerase) Linkage_Unit Linkage Unit on Und-P Mature_WTA Mature Wall Teichoic Acid WTA_Polymer->Mature_WTA Transport & Ligation to Peptidoglycan

Caption: Biosynthesis of poly(ribitol-phosphate) wall teichoic acid in S. aureus.

α-Dystroglycan Glycosylation Pathway

In mammals, ribitol is a crucial component of the O-mannose glycan on α-dystroglycan, a protein essential for muscle integrity.[10] The functional glycosylation of α-dystroglycan is critical for its interaction with extracellular matrix proteins. Defects in this pathway lead to a group of muscular dystrophies known as dystroglycanopathies.

Alpha_Dystroglycan_Glycosylation cluster_0 cluster_1 Ribose5P Ribose-5-Phosphate / Ribitol Ribitol5P Ribitol-5-Phosphate Ribose5P->Ribitol5P Reductase CDP_Ribitol CDP-Ribitol Ribitol5P->CDP_Ribitol ISPD (Pyrophosphorylase) Ribitol_P_Glycan Ribitol-P-Glycan CDP_Ribitol->Ribitol_P_Glycan Core_Glycan Core O-Mannose Glycan on α-Dystroglycan Core_Glycan->Ribitol_P_Glycan FKTN/FKRP (Ribitol-P Transferases) Functional_Glycan Functionally Glycosylated α-Dystroglycan Ribitol_P_Glycan->Functional_Glycan Further Glycosylation (e.g., LARGE)

Caption: Simplified pathway of ribitol incorporation into α-dystroglycan.

Applications in Research and Drug Development

The use of this compound is expanding in several research areas:

  • Metabolic Flux Analysis: As a stable isotope tracer, this compound is instrumental in quantifying the flow of carbon through the pentose phosphate pathway and related metabolic networks in various organisms and disease states, such as cancer.[8][11]

  • Muscular Dystrophy Research: The discovery of ribitol's role in α-dystroglycan glycosylation has made this compound a critical tool for studying the pathogenesis of dystroglycanopathies and for evaluating the efficacy of potential therapies aimed at restoring proper glycosylation.[10][12]

  • Infectious Disease Research: Understanding the biosynthesis of teichoic acids is crucial for developing new antibiotics against Gram-positive bacteria. This compound can be used to probe this pathway and to screen for inhibitors.

  • Drug Development: Labeled compounds like this compound are used as internal standards in pharmacokinetic and pharmacodynamic studies to accurately quantify drug candidates and their metabolites.

Conclusion

This compound is a versatile and powerful research tool with significant applications in understanding fundamental biological processes and in the development of new therapeutic strategies. This guide provides core technical information to facilitate its effective use in the laboratory. As research into the roles of ribitol in health and disease continues to evolve, the utility of its stable isotope-labeled form is expected to grow, offering deeper insights into complex biological systems.

References

Commercial Suppliers of Ribitol-3-13C: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability of Ribitol-3-13C, a stable isotope-labeled compound crucial for metabolic research and drug development. This document outlines key specifications from various suppliers, details relevant experimental protocols, and visualizes the metabolic pathway of ribitol.

Commercial Availability and Specifications

This compound is available from several commercial suppliers specializing in stable isotope-labeled compounds. While pricing often requires a direct inquiry, key quantitative data for product selection is summarized below.

SupplierProduct NameCatalog NumberPurityIsotopic EnrichmentPrice (USD)
Omicron Biochemicals, Inc. [3-13C]ribitolALD-034Data not publicly availableData not publicly availableInquire
MedChemExpress This compoundHY-100582S299.70%[1][2]>98%$90 (1 mg), $175 (5 mg), $280 (10 mg), $560 (25 mg), $910 (50 mg)[1][2]
Santa Cruz Biotechnology, Inc. D-Ribitol-3-13Csc-221649Data not publicly availableData not publicly availableInquire

Metabolic Pathway of Ribitol

Ribitol, a pentose alcohol, plays a significant role in various metabolic pathways. It is formed by the reduction of ribose and is a component of riboflavin (vitamin B2) and flavin mononucleotide (FMN).[3] In mammalian cells, exogenous ribitol can be converted into ribitol-5-phosphate and subsequently to cytidine diphosphate-ribitol (CDP-ribitol), a key substrate in the glycosylation of proteins like α-dystroglycan.[4][5] The metabolic conversion of ribitol is crucial for understanding its therapeutic potential in certain muscular dystrophies.

Ribitol_Metabolic_Pathway Ribitol Metabolic Pathway Ribose Ribose Ribitol This compound (exogenous) Ribose->Ribitol Ribitol_5P Ribitol-5-Phosphate-3-13C Ribitol->Ribitol_5P Kinase CDP_Ribitol CDP-Ribitol-3-13C Ribitol_5P->CDP_Ribitol CDP-ribitol pyrophosphorylase (ISPD) Glycosylated_Alpha_DG Glycosylated α-Dystroglycan CDP_Ribitol->Glycosylated_Alpha_DG FKTN/FKRP Alpha_DG α-Dystroglycan

A simplified diagram of the intracellular metabolic pathway of exogenously supplied this compound.

Experimental Protocols

The following are representative protocols for the analysis of this compound and its metabolites, adapted from published research.

Cell Culture and Labeling

This protocol describes the labeling of mammalian cells with this compound to trace its metabolic fate.

Materials:

  • Mammalian cell line of interest (e.g., myotubes, cancer cell lines)

  • Appropriate cell culture medium and supplements

  • This compound (from a commercial supplier)

  • Phosphate-buffered saline (PBS)

  • Cell lysis buffer

Procedure:

  • Culture cells to the desired confluency under standard conditions.

  • Prepare a stock solution of this compound in a suitable solvent (e.g., sterile water or PBS).

  • Replace the culture medium with a fresh medium containing the desired final concentration of this compound (e.g., 10 mM).

  • Incubate the cells for the desired labeling period (e.g., 24-72 hours).

  • After incubation, wash the cells twice with ice-cold PBS to remove any remaining extracellular labeled ribitol.

  • Harvest the cells and proceed with metabolite extraction for subsequent analysis.

Metabolite Extraction and LC-MS/MS Analysis

This protocol outlines the extraction of intracellular metabolites and their analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) to detect and quantify this compound and its derivatives.

Materials:

  • Labeled cell pellet

  • Methanol, acetonitrile, and water (LC-MS grade)

  • Internal standards (optional)

  • Centrifuge

  • LC-MS/MS system

Procedure:

  • Metabolite Extraction:

    • Resuspend the cell pellet in a cold extraction solvent (e.g., 80% methanol).

    • Vortex thoroughly and incubate on ice to precipitate proteins.

    • Centrifuge at high speed to pellet cell debris.

    • Collect the supernatant containing the metabolites.

    • Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.

  • LC-MS/MS Analysis:

    • Reconstitute the dried metabolite extract in a suitable solvent for LC-MS analysis (e.g., 50% acetonitrile).

    • Inject the sample into an LC-MS/MS system equipped with a suitable column (e.g., a hydrophilic interaction liquid chromatography - HILIC - column).

    • Develop a chromatographic method to separate ribitol, ribitol-5-phosphate, and CDP-ribitol.

    • Set up the mass spectrometer to monitor the specific mass-to-charge ratios (m/z) for this compound and its expected labeled metabolites. This will involve single ion monitoring (SIM) or multiple reaction monitoring (MRM) for targeted analysis.

    • Analyze the data to determine the incorporation of the 13C label into the various metabolites.

Experimental_Workflow Experimental Workflow for 13C-Ribitol Tracing start Start cell_culture Cell Culture start->cell_culture labeling Labeling with This compound cell_culture->labeling washing Cell Washing (PBS) labeling->washing extraction Metabolite Extraction washing->extraction lcms LC-MS/MS Analysis extraction->lcms data_analysis Data Analysis (Metabolite Identification & Quantification) lcms->data_analysis end End data_analysis->end

A flowchart illustrating a typical experimental workflow for tracing the metabolism of this compound in cells.

Conclusion

This compound is a readily available tool for researchers studying metabolic pathways, particularly those related to glycosylation and the pentose phosphate pathway. The selection of a supplier should be based on a combination of available purity and isotopic enrichment data, as well as pricing and specific research needs. The provided protocols offer a starting point for designing and executing experiments to trace the metabolic fate of this important labeled compound.

References

Technical Guide: Ribitol-3-13C Stability and Storage

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the stability and recommended storage conditions for Ribitol-3-13C, a stable isotope-labeled sugar alcohol crucial for metabolic research and as a tracer in various biological studies. Given the limited direct data on this compound, this document extrapolates from available information on Ribitol and its other isotopic analogs, combined with general principles for the handling of stable isotope-labeled compounds.

Introduction to this compound

Ribitol, a five-carbon sugar alcohol, is a key intermediate in the pentose phosphate pathway (PPP). Its isotopically labeled form, this compound, serves as a valuable tool for researchers studying metabolic fluxes, particularly in the context of glycolysis, the PPP, and related biosynthetic pathways. Furthermore, Ribitol and its derivatives are implicated in the glycosylation of proteins, such as α-dystroglycan, and are therefore relevant to research in muscular dystrophies and other congenital disorders of glycosylation.

Stability of this compound

Key Considerations for Stability:

  • Temperature: As with most carbohydrates, lower temperatures significantly slow down potential degradation processes.

  • Moisture: Ribitol is hygroscopic and should be protected from moisture to prevent clumping and potential degradation.

  • Light: While not explicitly stated for this compound, it is good practice to protect all isotopically labeled compounds from light to prevent any potential photochemical degradation.

  • Oxidation: As a polyol, Ribitol is generally stable to oxidation under normal storage conditions. However, storage under an inert atmosphere (e.g., nitrogen or argon) can provide additional protection, especially for long-term storage of solutions.

Quantitative Stability Data (Extrapolated)

The following table summarizes the recommended storage conditions and expected stability of this compound based on data for Ribitol and Ribitol-1-13C.

Form Storage Temperature Atmosphere Light Protection Expected Shelf Life Citation
Solid -20°CInert Gas (e.g., Nitrogen)Recommended> 1 year[1]
2-8°CDryRecommendedUp to 1 year
Solution (in water) -80°CInert Gas (e.g., Nitrogen)RecommendedUp to 2 years[2]
-20°CInert Gas (e.g., Nitrogen)RecommendedUp to 1 year[2]
Solution (in solvent) -80°CInert Gas (e.g., Nitrogen)RecommendedUp to 6 months[1]
-20°CInert Gas (e.g., Nitrogen)RecommendedUp to 1 month[1]

Recommended Storage Conditions

To ensure the long-term stability and integrity of this compound, the following storage conditions are recommended:

  • Solid Form: Store in a tightly sealed container at -20°C, protected from light and moisture. For extended storage, flushing the container with an inert gas like nitrogen or argon is advisable.

  • Solutions: Aqueous solutions should be filter-sterilized and stored in tightly capped vials at -80°C for maximum stability. For shorter periods, -20°C is acceptable. Aliquoting the solution into single-use vials is recommended to avoid repeated freeze-thaw cycles. When dissolved in other solvents, storage at -80°C under an inert atmosphere is the preferred method.

Experimental Protocol: Stability Assessment of this compound

This section outlines a general protocol for conducting a stability study of this compound. The primary analytical techniques employed are High-Performance Liquid Chromatography (HPLC) for purity assessment and Nuclear Magnetic Resonance (NMR) spectroscopy to confirm structural integrity and isotopic enrichment.

4.1. Objective

To evaluate the stability of this compound in solid form and in solution under various storage conditions over a defined period.

4.2. Materials

  • This compound

  • HPLC grade water

  • HPLC grade acetonitrile

  • Deuterium oxide (D₂O) for NMR

  • Appropriate HPLC column (e.g., Aminex HPX-87H)

  • Vials for storage at different conditions

  • HPLC system with a suitable detector (e.g., Refractive Index Detector - RID)

  • NMR spectrometer (≥400 MHz)

4.3. Methods

  • Initial Characterization (Time Zero):

    • Dissolve a known amount of this compound in HPLC grade water to prepare a stock solution of known concentration.

    • Analyze the stock solution by HPLC to determine the initial purity.

    • Prepare a sample for NMR by dissolving a small amount of this compound in D₂O. Acquire a ¹³C NMR spectrum to confirm the position of the label and the overall structural integrity.

  • Sample Preparation and Storage:

    • Solid Samples: Aliquot the solid this compound into several vials. Store sets of vials at different temperature and humidity conditions (e.g., 25°C/60% RH, 40°C/75% RH, 4°C, -20°C). Protect one set of samples from light at each condition.

    • Solution Samples: From the stock solution, prepare aliquots in vials. Store sets of vials at different temperatures (e.g., 25°C, 4°C, -20°C, -80°C). Protect one set of samples from light at each condition.

  • Stability Testing at Designated Time Points:

    • At predetermined intervals (e.g., 1, 3, 6, 12, and 24 months), retrieve one vial from each storage condition.

    • Solid Samples: Dissolve the contents in a known volume of HPLC grade water to the original concentration.

    • All Samples:

      • Analyze by HPLC to determine the purity. Compare the chromatograms to the time-zero sample, looking for any new peaks that might indicate degradation products.

      • Prepare an NMR sample from the stored material and acquire a ¹³C NMR spectrum. Compare this to the time-zero spectrum to check for any changes in the chemical shifts or the appearance of new signals, which would indicate structural changes or degradation.

4.4. Data Analysis

  • Purity: Calculate the purity of this compound at each time point using the peak area from the HPLC chromatogram. Plot the purity as a function of time for each storage condition.

  • Degradation Products: Quantify any significant degradation products observed in the HPLC analysis.

  • Structural Integrity: Compare the ¹³C NMR spectra over time to identify any changes in the molecular structure.

Signaling Pathway and Experimental Workflow

This compound is a valuable tracer for studying the pentose phosphate pathway and its connections to other metabolic and biosynthetic pathways.

Pentose Phosphate Pathway and Glycosylation

The diagram below illustrates the synthesis of Ribitol from glucose via the pentose phosphate pathway and its subsequent activation to CDP-Ribitol, a key donor for the glycosylation of proteins like α-dystroglycan.

PentosePhosphatePathway cluster_PPP Pentose Phosphate Pathway cluster_Glycosylation Glycosylation Pathway Glucose Glucose Glucose-6-P Glucose-6-P Glucose->Glucose-6-P Ribulose-5-P Ribulose-5-P Glucose-6-P->Ribulose-5-P Oxidative Phase Ribose-5-P Ribose-5-P Ribulose-5-P->Ribose-5-P Ribitol-5-P Ribitol-5-P Ribose-5-P->Ribitol-5-P Reduction Ribitol Ribitol Ribitol-5-P->Ribitol Dephosphorylation CDP-Ribitol CDP-Ribitol Ribitol->CDP-Ribitol Activation Glycosylated alpha-DG Glycosylated alpha-DG CDP-Ribitol->Glycosylated alpha-DG Transfer alpha-Dystroglycan alpha-Dystroglycan alpha-Dystroglycan->Glycosylated alpha-DG Ribitol-3-13C_Tracer This compound (Tracer Input) Ribitol-3-13C_Tracer->Ribitol MetabolicFluxAnalysis Cell_Culture 1. Cell Culture (e.g., Researchers' cell line) Tracer_Incubation 2. Incubation with This compound Cell_Culture->Tracer_Incubation Metabolite_Extraction 3. Metabolite Extraction Tracer_Incubation->Metabolite_Extraction LC_MS_Analysis 4. LC-MS/MS Analysis Metabolite_Extraction->LC_MS_Analysis Data_Analysis 5. Isotope Labeling Pattern Analysis LC_MS_Analysis->Data_Analysis Flux_Calculation 6. Metabolic Flux Calculation Data_Analysis->Flux_Calculation

References

An In-Depth Technical Guide to the Natural Abundance of ¹³C in Ribitol for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Ribitol (C₅H₁₂O₅), a naturally occurring pentose sugar alcohol, plays a significant role in various biological processes.[1][2] It is a key component of teichoic acids in the cell walls of many Gram-positive bacteria and is also found in some plants, such as Adonis vernalis.[1][3][4] The natural abundance of the stable isotope carbon-13 (¹³C) in ribitol can provide valuable insights into its biosynthetic pathways, geographical origin, and metabolic history. This technical guide provides a comprehensive overview of the natural ¹³C abundance in ribitol, including quantitative data, detailed experimental protocols for its measurement, and a workflow for its analysis.

The Natural Abundance of Carbon-13

Carbon has two stable isotopes: the highly abundant carbon-12 (¹²C) and the much rarer carbon-13 (¹³C). The natural abundance of ¹³C is approximately 1.07% to 1.1% of all carbon atoms. However, this value is not constant and can vary slightly depending on the source of the organic material. These variations, known as isotopic fractionations, arise from differences in the physical and chemical properties of the isotopes, which cause them to be processed at slightly different rates in biological and chemical reactions.

These subtle differences in ¹³C abundance are typically expressed in "delta" notation (δ¹³C) in parts per thousand (per mil, ‰) relative to the Vienna Pee Dee Belemnite (VPDB) international standard.

Expected δ¹³C Values of Ribitol from Natural Sources

While specific δ¹³C values for ribitol from its natural sources are not extensively documented in publicly available literature, we can infer the expected ranges based on the photosynthetic pathways of its source organisms.

  • Adonis vernalis (a C3 plant): Plants that utilize the C3 photosynthetic pathway, such as Adonis vernalis, typically have δ¹³C values ranging from -20‰ to -37‰.[5][6] Therefore, ribitol extracted from this plant source is expected to fall within this isotopic range.

  • Gram-positive bacteria: The δ¹³C values of ribitol from the teichoic acids of Gram-positive bacteria will depend on the carbon source utilized by the bacteria for growth. If the bacteria are grown on a substrate derived from C3 plants, the resulting ribitol will have a δ¹³C value reflecting that source. Conversely, if the substrate is from a C4 plant (e.g., corn, sugarcane), which has δ¹³C values in the range of -10‰ to -16‰, the ribitol will be isotopically heavier (less negative).[5][6]

Table 1: Expected Natural Abundance of ¹³C in Ribitol from Various Sources

Source Organism/MaterialPhotosynthetic Pathway of Carbon SourceExpected δ¹³C Value (‰ vs. VPDB)
Adonis vernalisC3-20 to -37
Gram-positive bacteria (grown on C3-derived substrate)C3Reflecting the C3 source
Gram-positive bacteria (grown on C4-derived substrate)C4Reflecting the C4 source

Experimental Protocols for Determining ¹³C Abundance in Ribitol

The determination of the natural ¹³C abundance in ribitol involves several key steps, from sample preparation to analysis by Isotope Ratio Mass Spectrometry (IRMS).

Sample Preparation and Extraction of Ribitol

The initial step involves the extraction and purification of ribitol from its biological matrix.

a) From Plant Material (Adonis vernalis)

  • Homogenization: Fresh or dried plant material is ground to a fine powder to increase the surface area for extraction.

  • Solvent Extraction: The powdered material is extracted with a polar solvent, typically a mixture of methanol and water, to dissolve the sugar alcohols.[7]

  • Purification: The crude extract is then subjected to one or more chromatographic steps to separate ribitol from other compounds. High-Performance Liquid Chromatography (HPLC) is a common method for this purification.[7][8][9]

b) From Gram-Positive Bacteria

  • Cell Wall Isolation: Bacterial cells are harvested and subjected to cell lysis to release the cell wall components.

  • Teichoic Acid Extraction: The teichoic acids are specifically extracted from the cell walls, often using acid or enzymatic hydrolysis.[4]

  • Hydrolysis and Ribitol Release: The purified teichoic acids are then hydrolyzed to release the constituent ribitol molecules.

  • Purification: The released ribitol is purified using chromatographic techniques as described for plant extracts.

Isotope Ratio Mass Spectrometry (IRMS) Analysis

IRMS is the primary technique for high-precision measurement of stable isotope ratios.

a) Sample Combustion

  • A small, precisely weighed amount of the purified ribitol sample is placed in a tin or silver capsule.

  • The capsule is introduced into a high-temperature combustion furnace (typically >1000°C) of an elemental analyzer.

  • The ribitol is combusted in the presence of oxygen, converting all the carbon into carbon dioxide (CO₂) gas.

b) Gas Purification and Introduction into the Mass Spectrometer

  • The resulting CO₂ gas, along with other combustion products, is passed through a series of purification traps to remove water and other impurities.

  • The purified CO₂ gas is then introduced into the ion source of the mass spectrometer.

c) Isotope Ratio Measurement

  • In the ion source, the CO₂ molecules are ionized.

  • The resulting ions are accelerated and passed through a magnetic field, which separates them based on their mass-to-charge ratio.

  • Collectors are positioned to simultaneously measure the ion beams corresponding to the different isotopologues of CO₂ (¹²CO₂ and ¹³CO₂).

  • The ratio of the intensities of these ion beams is used to calculate the δ¹³C value of the sample relative to a calibrated reference gas, which is in turn calibrated against the international VPDB standard.

Data Analysis and Correction

The raw δ¹³C values obtained from the IRMS are corrected for any instrumental drift and are normalized to the VPDB scale using certified reference materials with known δ¹³C values.

Visualization of the Experimental Workflow

The following diagram illustrates the general workflow for determining the natural abundance of ¹³C in ribitol.

experimental_workflow cluster_sample_prep Sample Preparation cluster_irms_analysis IRMS Analysis cluster_data_analysis Data Analysis start Biological Source (e.g., Adonis vernalis, Bacteria) extraction Extraction of Ribitol start->extraction purification Chromatographic Purification (e.g., HPLC) extraction->purification combustion Combustion to CO₂ purification->combustion gas_purification Gas Purification combustion->gas_purification mass_spec Isotope Ratio Mass Spectrometry gas_purification->mass_spec data_processing Data Processing and Correction mass_spec->data_processing final_result δ¹³C Value of Ribitol data_processing->final_result

Caption: Workflow for determining the ¹³C natural abundance in ribitol.

Signaling Pathway and Logical Relationship Diagram

The following diagram illustrates the logical relationship between the source of ribitol and its expected ¹³C isotopic signature.

logical_relationship cluster_source Source of Ribitol cluster_pathway Photosynthetic Pathway cluster_signature Expected Isotopic Signature c3_plant C3 Plant (e.g., Adonis vernalis) c3_pathway C3 Photosynthesis c3_plant->c3_pathway c4_plant C4 Plant-derived Substrate for Bacteria c4_pathway C4 Photosynthesis c4_plant->c4_pathway c3_signature More Negative δ¹³C (-20‰ to -37‰) c3_pathway->c3_signature c4_signature Less Negative δ¹³C (-10‰ to -16‰) c4_pathway->c4_signature

Caption: Relationship between ribitol source and its expected δ¹³C value.

The natural abundance of ¹³C in ribitol serves as a powerful tracer for understanding its origins and metabolic history. By employing robust extraction and purification protocols followed by high-precision analysis using Isotope Ratio Mass Spectrometry, researchers can obtain valuable data to support studies in drug development, microbiology, and plant biochemistry. The expected δ¹³C values of ribitol are intrinsically linked to the photosynthetic pathway of the carbon source, providing a clear distinction between C3 and C4-derived molecules. This technical guide provides the foundational knowledge and experimental framework for scientists to confidently incorporate stable isotope analysis of ribitol into their research endeavors.

References

The Biological Role of Ribitol in Metabolic Pathways: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribitol, a five-carbon sugar alcohol, plays a multifaceted role in the metabolic pathways of a wide range of organisms, from bacteria to humans. Initially identified as a key component of the bacterial cell wall, recent research has unveiled its significance in mammalian cell glycosylation and its potential implications in human diseases, including muscular dystrophies and cancer. This technical guide provides an in-depth exploration of the core metabolic pathways involving ribitol, detailing its biosynthesis, catabolism, and its function as a critical precursor molecule. The guide is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of ribitol's biological significance.

Ribitol in Bacterial Metabolism

In many Gram-positive bacteria, ribitol is a fundamental constituent of wall teichoic acids (WTAs), which are anionic polymers crucial for cell wall integrity, ion homeostasis, and pathogenesis.[1][2][3] The ribitol is incorporated into these structures as a repeating unit of polyribitol phosphate.

Biosynthesis of CDP-Ribitol: The Activated Precursor

The synthesis of polyribitol phosphate for teichoic acids requires an activated form of ribitol, which is cytidine diphosphate-ribitol (CDP-ribitol).[1][4][5] This pathway begins with a precursor from the pentose phosphate pathway, D-ribulose 5-phosphate.

The synthesis of CDP-ribitol is a two-step enzymatic process:

  • Reduction of D-ribulose 5-phosphate: The enzyme TarJ, an NADPH-dependent alcohol dehydrogenase, catalyzes the reduction of D-ribulose 5-phosphate to D-ribitol 5-phosphate.[4][5]

  • Activation to CDP-ribitol: The enzyme TarI, a cytidylyl transferase, then activates D-ribitol 5-phosphate by transferring a cytidine monophosphate (CMP) moiety from cytidine triphosphate (CTP), forming CDP-ribitol and pyrophosphate.[1][4]

In some bacteria, such as Staphylococcus aureus, there are two sets of homologous enzymes (TarI/TarJ and TarI'/TarJ') that can perform this synthesis.[1]

Polymerization of Ribitol Phosphate

Once synthesized, CDP-ribitol serves as the donor substrate for the polymerization of the polyribitol phosphate chain of WTA.[2][6][7] This polymerization is catalyzed by a family of enzymes known as polyribitol phosphate polymerases (e.g., TarL and TarK in S. aureus).[2] These enzymes sequentially add ribitol phosphate units to a growing chain that is anchored to the cell membrane.

Catabolism of Ribitol

Some bacteria are capable of utilizing ribitol as a carbon source. The catabolic pathway for ribitol typically involves the following steps:

  • Oxidation to D-ribulose: Ribitol is first oxidized to D-ribulose by the enzyme ribitol 2-dehydrogenase, which uses NAD+ as a cofactor.[8][9][10]

  • Phosphorylation to D-ribulose 5-phosphate: D-ribulose is then phosphorylated by a kinase to form D-ribulose 5-phosphate, which can then enter the pentose phosphate pathway.[8]

In Escherichia coli C, the genes for ribitol catabolism are organized in an inducible operon.[8] In Lactobacillus casei, ribitol is transported and concomitantly phosphorylated by a mannose-type phosphotransferase system (PTS). The resulting D-ribitol-5-phosphate is then oxidized to D-ribulose-5-phosphate.[11]

Ribitol in Mammalian Metabolism

The role of ribitol in mammalian metabolism was considered minor until recent discoveries linked it to a group of congenital muscular dystrophies known as dystroglycanopathies.[12][13]

Ribitol Phosphate in α-Dystroglycan Glycosylation

In mammals, ribitol phosphate is a critical component of the O-mannosyl glycan of α-dystroglycan, a protein essential for connecting the cytoskeleton to the extracellular matrix in muscle and nerve cells.[12][13] The proper glycosylation of α-dystroglycan is crucial for its function.

The synthesis of the ribitol phosphate-containing glycan involves the following key steps:

  • Synthesis of CDP-ribitol: The enzyme isoprenoid synthase domain-containing protein (ISPD) synthesizes CDP-ribitol from CTP and D-ribitol 5-phosphate.[12][13][14] The pathway for the biosynthesis of D-ribitol 5-phosphate in mammals is still being fully elucidated, but it is thought to involve the pentose phosphate pathway.[12] Recent studies suggest that the reduction of ribose is a major contributor to ribitol-5-phosphate production, with aldo-keto reductase AKR1B1 playing a key role.[15]

  • Transfer of Ribitol Phosphate: The enzymes fukutin (FKTN) and fukutin-related protein (FKRP) act as ribitol-phosphate transferases, sequentially adding ribitol phosphate units from the CDP-ribitol donor to the growing glycan chain on α-dystroglycan.[12][13]

Mutations in the genes encoding ISPD, FKTN, and FKRP lead to defective glycosylation of α-dystroglycan, resulting in various forms of muscular dystrophy.[12][13] Supplementation with ribitol has been shown to restore functional glycosylation in some cases, suggesting it can boost the production of CDP-ribitol and enhance the activity of the mutant transferase enzymes.[16]

Ribitol and Cancer Metabolism

Emerging research indicates that ribitol can influence the metabolic landscape of cancer cells.[17][18] Studies on breast cancer cells have shown that ribitol supplementation can:

  • Enhance Glycolysis: Ribitol treatment leads to an increase in glucose utilization through glycolysis, resulting in higher levels of pyruvate and lactate.[17]

  • Alter the Pentose Phosphate Pathway (PPP): Ribitol can impact the levels of PPP intermediates.[17]

  • Affect the TCA Cycle: Ribitol has been observed to cause a decrease in citrate levels while increasing succinate and fumarate.[17]

  • Influence Nucleotide and Glutathione Metabolism: Ribitol supplementation can enhance nucleotide biosynthesis and increase the levels of reduced glutathione (GSH).[17]

These metabolic alterations suggest that ribitol can reprogram central carbon metabolism in cancer cells, which may have therapeutic implications.[17][19]

Quantitative Data on Ribitol Metabolism

The following tables summarize key quantitative data related to enzymes involved in ribitol metabolism. This data is essential for kinetic modeling and for understanding the efficiency of these metabolic pathways.

EnzymeOrganismSubstrate(s)Km (mM)Vmax (U/mg)Reference(s)
Ribitol 2-Dehydrogenase Klebsiella aerogenesRibitol0.25150[20]
NAD+0.29-[21]
Ribitol-5-Phosphate Dehydrogenase Lactobacillus plantarumD-Ribitol 5-phosphate0.14-[22]
NAD+0.04-[22]
TarI (CDP-ribitol synthase) Streptococcus pneumoniaeD-Ribitol 5-phosphate, CTP--[1]
ISPD (human) Homo sapiensD-Ribitol 5-phosphate, CTP--[14]

Note: Quantitative data for enzyme kinetics can vary significantly depending on the experimental conditions (pH, temperature, buffer composition). The values presented here are for comparative purposes.

Experimental Protocols

Detailed methodologies are crucial for the accurate study of ribitol metabolism. Below are outlines of key experimental protocols.

Protocol 1: Assay for Ribitol 2-Dehydrogenase Activity

This spectrophotometric assay measures the rate of NAD+ reduction to NADH, which corresponds to the oxidation of ribitol to D-ribulose.

Materials:

  • Tris-HCl buffer (e.g., 100 mM, pH 8.6)

  • NAD+ solution (e.g., 10 mM)

  • Ribitol solution (e.g., 100 mM)

  • Enzyme preparation (cell lysate or purified enzyme)

  • Spectrophotometer capable of measuring absorbance at 340 nm

Procedure:

  • Prepare a reaction mixture containing Tris-HCl buffer and NAD+ solution in a cuvette.

  • Add the enzyme preparation to the reaction mixture and incubate for a few minutes to establish a baseline.

  • Initiate the reaction by adding the ribitol solution.

  • Immediately monitor the increase in absorbance at 340 nm over time.

  • Calculate the enzyme activity based on the rate of NADH formation (molar extinction coefficient of NADH at 340 nm is 6220 M-1cm-1).

Protocol 2: Detection of Ribitol and its Phosphorylated Derivatives by HPLC-MS

This method allows for the separation and quantification of ribitol and its phosphorylated forms in biological samples.

Materials:

  • High-Performance Liquid Chromatography (HPLC) system

  • Mass Spectrometer (MS)

  • Appropriate HPLC column (e.g., a hydrophilic interaction liquid chromatography [HILIC] column)

  • Mobile phases (e.g., acetonitrile and ammonium acetate buffer)

  • Standards for ribitol, ribitol-5-phosphate, and CDP-ribitol

  • Sample preparation reagents (e.g., methanol for extraction)

Procedure:

  • Sample Extraction: Extract metabolites from cells or tissues using a cold solvent like methanol to precipitate proteins and macromolecules.

  • Sample Preparation: Centrifuge the extract to remove debris and dry the supernatant. Reconstitute the dried sample in a suitable solvent for HPLC injection.

  • HPLC Separation: Inject the sample onto the HPLC system. Use a gradient of mobile phases to separate the compounds based on their polarity.

  • MS Detection: The eluent from the HPLC is directed to the mass spectrometer. The MS is operated in a mode that allows for the detection and quantification of the target molecules based on their mass-to-charge ratio (m/z).

  • Quantification: Compare the peak areas of the analytes in the samples to the peak areas of the known standards to determine their concentrations.

Signaling Pathways and Experimental Workflows

Visualizing the metabolic pathways and experimental workflows can aid in understanding the complex relationships between the different components.

Diagram 1: Bacterial Biosynthesis of Polyribitol Phosphate

bacterial_ribitol_pathway cluster_ppp Pentose Phosphate Pathway cluster_wta Wall Teichoic Acid Synthesis Ribulose-5P Ribulose-5P Ribitol-5P Ribitol-5P Ribulose-5P->Ribitol-5P TarJ (NADPH -> NADP+) CDP-Ribitol CDP-Ribitol Ribitol-5P->CDP-Ribitol TarI (CTP -> PPi) Polyribitol Phosphate Polyribitol Phosphate CDP-Ribitol->Polyribitol Phosphate TarL/TarK

Caption: Biosynthesis of polyribitol phosphate for wall teichoic acids in Gram-positive bacteria.

Diagram 2: Mammalian Ribitol Phosphate Pathway in α-Dystroglycan Glycosylation

mammalian_ribitol_pathway cluster_precursor Precursor Synthesis cluster_glycosylation α-Dystroglycan Glycosylation Ribose Ribose Ribitol Ribitol Ribose->Ribitol AKR1B1 (NADPH -> NADP+) Ribitol-5P Ribitol-5P Ribitol->Ribitol-5P Kinase (ATP -> ADP) CDP-Ribitol CDP-Ribitol Ribitol-5P->CDP-Ribitol ISPD (CTP -> PPi) Glycosylated α-Dystroglycan Glycosylated α-Dystroglycan CDP-Ribitol->Glycosylated α-Dystroglycan FKTN, FKRP α-Dystroglycan α-Dystroglycan

Caption: The role of ribitol in the glycosylation of α-dystroglycan in mammals.

Diagram 3: Experimental Workflow for Metabolomic Analysis of Ribitol

experimental_workflow Biological Sample\n(Cells or Tissue) Biological Sample (Cells or Tissue) Metabolite Extraction\n(e.g., Cold Methanol) Metabolite Extraction (e.g., Cold Methanol) Biological Sample\n(Cells or Tissue)->Metabolite Extraction\n(e.g., Cold Methanol) Sample Cleanup\n(Centrifugation) Sample Cleanup (Centrifugation) Metabolite Extraction\n(e.g., Cold Methanol)->Sample Cleanup\n(Centrifugation) Derivatization (Optional) Derivatization (Optional) Sample Cleanup\n(Centrifugation)->Derivatization (Optional) LC-MS/GC-MS Analysis LC-MS/GC-MS Analysis Derivatization (Optional)->LC-MS/GC-MS Analysis Data Processing\n(Peak Integration, Alignment) Data Processing (Peak Integration, Alignment) LC-MS/GC-MS Analysis->Data Processing\n(Peak Integration, Alignment) Statistical Analysis Statistical Analysis Data Processing\n(Peak Integration, Alignment)->Statistical Analysis Pathway Analysis Pathway Analysis Statistical Analysis->Pathway Analysis

Caption: A typical experimental workflow for the analysis of ribitol and its metabolites.

Conclusion and Future Directions

Ribitol metabolism is a field of growing importance, with significant implications for both infectious disease and human genetic disorders. The elucidation of the pathways for ribitol incorporation into bacterial cell walls has opened avenues for the development of novel antimicrobial agents. In parallel, the discovery of ribitol's role in mammalian glycosylation has provided critical insights into the pathology of certain muscular dystrophies and has suggested new therapeutic strategies.

Future research will likely focus on several key areas:

  • Elucidation of Mammalian Ribitol Biosynthesis: A complete understanding of the de novo synthesis of ribitol and its phosphorylated derivatives in mammals is still needed.

  • Therapeutic Potential of Ribitol Supplementation: Further clinical studies are required to evaluate the efficacy and safety of ribitol supplementation for the treatment of dystroglycanopathies and potentially other conditions.

  • Ribitol's Role in Cancer: The impact of ribitol on cancer cell metabolism warrants further investigation to determine if it can be exploited for therapeutic benefit, possibly in combination with other anticancer drugs.

  • Development of Enzyme Inhibitors: Targeting the enzymes of the bacterial CDP-ribitol synthesis pathway is a promising strategy for the development of new antibiotics.

This technical guide provides a solid foundation for researchers and clinicians working in these exciting and rapidly evolving areas of study. The continued exploration of ribitol's biological roles promises to yield valuable new knowledge and therapeutic opportunities.

References

Section 1: Chemical and Physical Properties

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Ribitol-3-13C: MSDS and Safety Information

For Researchers, Scientists, and Drug Development Professionals

The physical and chemical properties of Ribitol are summarized below. Isotopic labeling with Carbon-13 at the C3 position is not expected to significantly alter these properties.

PropertyValueSource
Molecular Formula C₅H₁₂O₅ChemScene[1]
Molecular Weight 152.15 g/mol (unlabeled)ChemScene[1]
Appearance White powder/solidFisher Scientific[2]
Melting Point 101 - 104 °CFisher Scientific[2]
Boiling Point Not determinedCayman Chemical[3]
Solubility Soluble in waterCheméo[4]
logP (Octanol/Water) -2.9463ChemScene[1]
Stability Stable under normal ambient and anticipated storage and handling conditions.[5][6]Sigma-Aldrich, Chemsrc

Section 2: Safety and Hazard Information

Ribitol is not classified as a hazardous substance.[3][7] However, standard laboratory safety practices should always be observed.

GHS Hazard Classification

According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), Ribitol does not meet the criteria for hazard classification.[8] Some suppliers may indicate mild skin and eye irritation.[8]

Toxicological Data

The following toxicological data is for unlabeled Ribitol:

Test TypeResultSpeciesSource
Intraperitoneal LD5010 g/kgMouseCayman Chemical[3]
  • Primary Irritant Effect :

    • On the skin: No irritant effect.[3]

    • On the eye: No irritating effect.[3]

  • Sensitization : No sensitizing effects are known.[3]

  • Carcinogenicity : Not listed as a carcinogen by IARC, NTP, or OSHA.[5]

Handling and Storage
  • Handling : No special measures are required for handling.[3][7] Avoid creating dust.[2] Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.[2][7]

  • Storage : Store in a dry, cool, and well-ventilated place.[2][7] Keep containers tightly closed.[2] Recommended storage is at room temperature.[6]

First-Aid Measures
  • After inhalation : Move to fresh air.[3][7]

  • After skin contact : Wash with water.[7] The product generally does not irritate the skin.[3]

  • After eye contact : Rinse opened eye for several minutes under running water.[3][7]

  • After swallowing : Rinse mouth and consult a doctor if symptoms persist.[3][7]

Section 3: Experimental Protocols

While specific experimental protocols for this compound are application-dependent, a general protocol for preparing a stock solution for cell culture or analytical experiments is provided below.

Protocol for Preparation of a this compound Stock Solution
  • Objective : To prepare a sterile 100 mM stock solution of this compound in nuclease-free water.

  • Materials :

    • This compound powder

    • Nuclease-free water

    • Sterile, conical tubes (e.g., 15 mL or 50 mL)

    • Calibrated analytical balance

    • Sterile filter (0.22 µm) and syringe

    • Laminar flow hood

  • Procedure :

    • In a laminar flow hood, weigh the desired amount of this compound powder using a calibrated analytical balance. For example, for 10 mL of a 100 mM solution, weigh out 153.15 mg (adjusting for the molecular weight of the 13C-labeled compound).

    • Transfer the powder to a sterile conical tube.

    • Add a portion of the nuclease-free water to the tube (e.g., 8 mL).

    • Vortex gently until the powder is completely dissolved.

    • Bring the final volume to 10 mL with nuclease-free water.

    • Sterilize the solution by passing it through a 0.22 µm syringe filter into a new sterile tube.

    • Label the tube clearly with the compound name, concentration, and date of preparation.

    • Store the stock solution at 4°C for short-term use or aliquot and store at -20°C for long-term storage.[1]

Section 4: Biological Context and Experimental Workflows

Ribitol is a naturally occurring sugar alcohol that plays a role in various biological processes. It is a component of teichoic acids in the cell walls of Gram-positive bacteria and is involved in the glycosylation of α-dystroglycan in mammals.[9][10] this compound is a stable isotope-labeled version of Ribitol, making it a valuable tool for metabolic flux analysis and as a tracer in biochemical assays.[11][12]

Biological Pathway of Ribitol

The following diagram illustrates the simplified biological context of Ribitol in the pentose phosphate pathway and its incorporation into α-dystroglycan.

Ribitol_Pathway cluster_PPP Pentose Phosphate Pathway cluster_Ribitol_Metabolism Ribitol Metabolism cluster_Glycosylation α-Dystroglycan Glycosylation Glucose-6-Phosphate Glucose-6-Phosphate Ribose-5-Phosphate Ribose-5-Phosphate Glucose-6-Phosphate->Ribose-5-Phosphate Ribitol Ribitol Ribose-5-Phosphate->Ribitol Reduction Ribitol-5-Phosphate Ribitol-5-Phosphate Ribitol->Ribitol-5-Phosphate CDP-Ribitol CDP-Ribitol Ribitol-5-Phosphate->CDP-Ribitol α-Dystroglycan α-Dystroglycan CDP-Ribitol->α-Dystroglycan FKRP-mediated glycosylation Glycosylated α-Dystroglycan Glycosylated α-Dystroglycan α-Dystroglycan->Glycosylated α-Dystroglycan LCMS_Workflow Start Start Cell_Culture Cell Culture with This compound Start->Cell_Culture Harvest_Cells Harvest and Quench Cells Cell_Culture->Harvest_Cells Metabolite_Extraction Metabolite Extraction (e.g., with cold methanol) Harvest_Cells->Metabolite_Extraction Centrifugation Centrifugation to remove cell debris Metabolite_Extraction->Centrifugation Supernatant_Collection Collect Supernatant Centrifugation->Supernatant_Collection LCMS_Analysis LC-MS/MS Analysis Supernatant_Collection->LCMS_Analysis Data_Analysis Data Analysis and Quantification LCMS_Analysis->Data_Analysis End End Data_Analysis->End

References

Differentiating Ribitol-3-13C: A Technical Guide for Isotope Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the analytical methodologies used to distinguish Ribitol-3-13C from other labeled and unlabeled ribitol isotopes. While direct, side-by-side comparative data for all ribitol isotopomers is not extensively published, this document outlines the fundamental principles and expected analytical outcomes based on established spectroscopic techniques. By understanding these principles, researchers can effectively design experiments to identify and quantify specific ribitol isotopomers.

Introduction to Ribitol and Isotopic Labeling

Ribitol is a five-carbon sugar alcohol that plays a crucial role in various biological processes, most notably as a key component of wall teichoic acids (WTAs) in Gram-positive bacteria. Isotopic labeling of ribitol, particularly with the stable isotope carbon-13 (¹³C), is a powerful technique for tracing its metabolic fate, elucidating biosynthetic pathways, and for use as an internal standard in quantitative analyses. Ribitol-3-¹³C, with a ¹³C atom at the central carbon position, is one of several possible singly-labeled isotopomers. Differentiating it from other isotopomers, such as Ribitol-1-¹³C, Ribitol-2-¹³C, or uniformly labeled ribitol ([U-¹³C]-Ribitol), requires precise analytical methods.

The primary techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. Each method offers unique advantages in resolving isotopic differences.

Mass Spectrometry for Isotope Differentiation

Mass spectrometry separates ions based on their mass-to-charge ratio (m/z). The incorporation of a ¹³C atom in place of a ¹²C atom results in a mass increase of approximately 1.00335 Da. This mass shift is the basis for differentiating labeled from unlabeled compounds and for determining the number of ¹³C atoms in a molecule.

Principles of Differentiation by Mass Spectrometry
  • Molecular Ion Distinction: Unlabeled ribitol has a monoisotopic mass of 152.0685 g/mol . Ribitol-3-¹³C will have a mass of 153.0718 g/mol . This mass difference is readily detectable by high-resolution mass spectrometry.

  • Fragmentation Analysis: In tandem mass spectrometry (MS/MS), molecules are fragmented in a controlled manner, and the masses of the resulting fragments are analyzed. The position of the ¹³C label will determine which fragment ions exhibit a mass shift. For example, fragmentation of the ribitol backbone will produce different labeled fragments depending on the initial position of the ¹³C atom.

Predicted Mass Spectrometry Data for Ribitol Isotopomers

The following table summarizes the expected m/z values for the molecular ion and key fragment ions of unlabeled and various singly-¹³C labeled ribitol isotopomers. The fragmentation of sugar alcohols like ribitol often involves the loss of water (H₂O) and successive C-C bond cleavages. For derivatized ribitol, such as with trimethylsilyl (TMS) groups, the fragmentation patterns will be different but the principle of mass shifts in labeled fragments remains the same.

Isotopomer Molecular Ion (M+H)⁺ m/z Key Fragment Ion 1 (e.g., [M+H-H₂O]⁺) m/z Key Fragment Ion 2 (e.g., C₂H₅O₂⁺) m/z Key Fragment Ion 3 (e.g., C₃H₇O₃⁺) m/z
Unlabeled Ribitol153.0761135.065561.028491.0389
Ribitol-1-¹³C154.0794136.068862.031791.0389
Ribitol-2-¹³C154.0794136.068862.031792.0422
Ribitol-3-¹³C154.0794136.068861.028492.0422

Note: The fragmentation patterns and resulting m/z values can vary depending on the ionization method and collision energy. The table presents a theoretical scenario for common fragmentation pathways.

Experimental Protocol: Tandem Mass Spectrometry (MS/MS) of Ribitol

This protocol provides a general framework for the analysis of ribitol isotopomers using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Sample Preparation:

    • Extract metabolites from the biological matrix of interest using a suitable solvent system (e.g., 80:20 methanol:water).

    • Centrifuge to pellet insoluble material.

    • Dry the supernatant under a stream of nitrogen or by lyophilization.

    • Reconstitute the dried extract in a solvent compatible with the LC mobile phase.

  • Liquid Chromatography:

    • Column: A hydrophilic interaction liquid chromatography (HILIC) column is recommended for the separation of polar compounds like polyols.

    • Mobile Phase: A gradient of acetonitrile and water with a suitable buffer (e.g., ammonium acetate or ammonium formate) is typically used.

    • Flow Rate: Optimize based on the column dimensions (e.g., 0.2-0.4 mL/min).

    • Injection Volume: Typically 1-10 µL.

  • Mass Spectrometry:

    • Ionization Source: Electrospray ionization (ESI) in negative or positive ion mode.

    • Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) is essential for accurate mass measurements.

    • MS1 Scan: Acquire full scan data to identify the precursor ions of the different ribitol isotopomers.

    • MS/MS Scan (Product Ion Scan): Select the precursor ion of interest (e.g., m/z 154.0794 for singly labeled ribitol) and fragment it using collision-induced dissociation (CID).

    • Data Analysis: Analyze the resulting fragment ion spectra to identify labeled fragments and deduce the position of the ¹³C label.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotope Differentiation

NMR spectroscopy provides detailed information about the chemical environment of atomic nuclei. The presence of a ¹³C nucleus at a specific position in the ribitol molecule will have distinct effects on both the ¹³C and ¹H NMR spectra.

Principles of Differentiation by NMR Spectroscopy
  • ¹³C NMR Chemical Shifts: The chemical shift of a carbon atom is sensitive to its local electronic environment. While the introduction of a ¹³C atom does not drastically change the chemical shifts of neighboring carbons, subtle differences can sometimes be observed. The most direct method is to observe the ¹³C spectrum itself, where a signal will be present for the labeled carbon.

  • ¹³C-¹H and ¹³C-¹³C Coupling: A ¹³C atom will couple to directly attached protons (¹J_CH) and to protons and carbons further away (nJ_CH and nJ_CC). These coupling constants can provide definitive proof of the label's position. In a ¹H spectrum of a ¹³C-labeled compound, the signals of protons attached to the ¹³C will appear as doublets due to this coupling.

Predicted ¹³C NMR Chemical Shifts for Ribitol Isotopomers

The following table provides the approximate ¹³C NMR chemical shifts for unlabeled ribitol in D₂O. For the labeled isotopomers, a strong signal will be observed at the chemical shift corresponding to the labeled position.

Carbon Position Approximate ¹³C Chemical Shift (ppm) in D₂O [1]Expected Observation for Ribitol-1-¹³C Expected Observation for Ribitol-2-¹³C Expected Observation for Ribitol-3-¹³C
C1, C562.4Strong signal
C2, C472.1Strong signal
C372.2Strong signal

Note: The chemical shifts can vary slightly depending on the solvent, temperature, and pH.

Experimental Protocol: ¹³C NMR Analysis of Labeled Ribitol

This protocol outlines the general steps for acquiring ¹³C NMR spectra of labeled ribitol.

  • Sample Preparation:

    • Purify the labeled ribitol sample to remove any paramagnetic impurities.

    • Dissolve 5-50 mg of the sample in a suitable deuterated solvent (e.g., D₂O, methanol-d₄).

    • Transfer the solution to a clean NMR tube.

    • Add an internal standard (e.g., DSS for D₂O) for chemical shift referencing if required.

  • NMR Spectroscopy:

    • Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

    • ¹³C 1D Spectrum: Acquire a proton-decoupled ¹³C spectrum. This will show a single peak for each unique carbon environment. The position of the enhanced signal will indicate the location of the ¹³C label.

    • ¹H 1D Spectrum: Acquire a standard ¹H spectrum. Protons directly attached to the ¹³C label will appear as doublets.

    • 2D NMR (HSQC/HMBC): Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) experiments can be used to definitively assign all proton and carbon signals and confirm the position of the label through one-bond and multiple-bond correlations, respectively.

Ribitol in Biological Pathways: Wall Teichoic Acid Biosynthesis

Ribitol is a central component of wall teichoic acids (WTAs) in many Gram-positive bacteria, including the human pathogen Staphylococcus aureus. The biosynthesis of WTA is a complex process that involves a series of enzymatic reactions. Tracing the incorporation of labeled ribitol into WTA can provide valuable insights into bacterial cell wall metabolism.

Wall Teichoic Acid Biosynthesis Pathway in Staphylococcus aureus

The following diagram illustrates the key steps in the biosynthesis of the ribitol-phosphate polymer of WTA in S. aureus.

WTA_Biosynthesis Wall Teichoic Acid Biosynthesis in S. aureus cluster_cytoplasm Cytoplasm cluster_membrane Cell Membrane cluster_extracellular Extracellular Space / Peptidoglycan Ribulose_5P Ribulose-5-Phosphate Ribitol_5P Ribitol-5-Phosphate Ribulose_5P->Ribitol_5P TarJ ( reductase ) CDP_Ribitol CDP-Ribitol Ribitol_5P->CDP_Ribitol TarI ( cytidylyltransferase ) CTP CTP CTP->CDP_Ribitol WTA_Polymer_Lipid WTA Polymer-PP-Und CDP_Ribitol->WTA_Polymer_Lipid Und_P Undecaprenyl-P GlcNAc_PP_Und GlcNAc-PP-Und Und_P->GlcNAc_PP_Und TarO ManNAc_GlcNAc_PP_Und ManNAc-GlcNAc-PP-Und GlcNAc_PP_Und->ManNAc_GlcNAc_PP_Und TarA Linker_Unit Linker Unit Precursor ManNAc_GlcNAc_PP_Und->Linker_Unit TarB, TarF Linker_Unit->WTA_Polymer_Lipid TarL ( polymerase ) WTA_Polymer_Lipid_Mem WTA Polymer-PP-Und WTA_Polymer_Lipid->WTA_Polymer_Lipid_Mem Translocation (TarGH) WTA_PG WTA linked to Peptidoglycan WTA_Polymer_Lipid_Mem->WTA_PG Ligation to Peptidoglycan

Caption: Biosynthesis of Wall Teichoic Acid in S. aureus.

Experimental Workflow for Tracing Labeled Ribitol

The following workflow outlines the steps to trace the incorporation of Ribitol-3-¹³C into bacterial WTA.

Ribitol_Tracing_Workflow Workflow for Tracing Labeled Ribitol Start Culture Bacteria with This compound Harvest Harvest Cells Start->Harvest Extract_Metabolites Extract Intracellular Metabolites Harvest->Extract_Metabolites Extract_WTA Isolate and Purify Wall Teichoic Acid Harvest->Extract_WTA Analyze_Metabolites Analyze Metabolites (LC-MS/MS, NMR) Extract_Metabolites->Analyze_Metabolites Hydrolyze_WTA Hydrolyze WTA to Release Ribitol Extract_WTA->Hydrolyze_WTA Analyze_Ribitol Analyze Ribitol from WTA (LC-MS/MS, NMR) Hydrolyze_WTA->Analyze_Ribitol Data_Analysis Data Analysis and Flux Calculation Analyze_Metabolites->Data_Analysis Analyze_Ribitol->Data_Analysis

Caption: Experimental workflow for tracing labeled ribitol.

Conclusion

Differentiating Ribitol-3-¹³C from other labeled ribitol isotopes is a tractable analytical challenge that can be addressed with a combination of high-resolution mass spectrometry and NMR spectroscopy. While direct comparative data may be sparse, a thorough understanding of the principles of isotopic analysis allows for the confident identification and quantification of specific isotopomers. The methodologies and theoretical considerations presented in this guide provide a solid foundation for researchers to design and execute experiments aimed at elucidating the role of ribitol in biological systems.

References

Methodological & Application

Application Notes and Protocols for Metabolic Flux Analysis Using Ribitol-3-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the potential use of Ribitol-3-13C as a tracer in metabolic flux analysis (MFA), particularly for investigating the pentose phosphate pathway (PPP) and related pentitol metabolism. While the use of this compound is a novel approach with limited specific literature, the principles and protocols outlined here are based on well-established methodologies for 13C-MFA.[1][2][3]

Introduction to 13C-Metabolic Flux Analysis (13C-MFA)

13C-Metabolic Flux Analysis (13C-MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a living cell.[1][2] By introducing a substrate labeled with the stable isotope 13C, researchers can trace the path of carbon atoms through various metabolic pathways.[4] The distribution of 13C in downstream metabolites, known as mass isotopomer distribution (MID), is measured using analytical techniques like mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[5] This data is then used in computational models to estimate intracellular metabolic fluxes.[4]

The Pentose Phosphate Pathway (PPP)

The pentose phosphate pathway is a fundamental metabolic route that runs in parallel to glycolysis. It is crucial for producing NADPH, which is essential for reductive biosynthesis and protecting against oxidative stress, and for generating precursors for nucleotide synthesis (ribose-5-phosphate).[6][7] Given its central role in cell proliferation and antioxidant defense, the PPP is a key area of interest in various research fields, including cancer biology and drug development.[6]

Application of this compound in Metabolic Flux Analysis

The use of specifically labeled tracers is critical for elucidating the activity of individual pathways.[1] While glucose tracers like [1,2-13C2]glucose are commonly used to study the PPP, this compound offers a novel and specific approach to investigate pentitol metabolism and its direct influence on the non-oxidative and oxidative phases of the PPP.[1][6]

Potential Applications:

  • Probing the Pentose Phosphate Pathway: Tracing the entry and metabolism of this compound can provide specific insights into the fluxes through the non-oxidative PPP, complementing data from glucose tracers.

  • Investigating Pentitol Metabolism: Elucidating the pathways of ribitol utilization and its conversion to other metabolic intermediates.

  • Understanding Disease Metabolism: Studying alterations in pentitol metabolism in diseases like cancer, where metabolic reprogramming is a hallmark. One study has shown that unlabeled ribitol can enhance glycolysis and affect the PPP in breast cancer cells.[8]

  • Drug Development: Assessing the impact of drug candidates on pentitol metabolism and the PPP.

Experimental Protocols

The following are detailed protocols for a hypothetical experiment using this compound in metabolic flux analysis. These are based on standard 13C-MFA procedures.

Protocol 1: Cell Culture and Isotope Labeling
  • Cell Seeding: Plate cells at a desired density in a multi-well plate (e.g., 6-well plate) and culture in standard growth medium for 24 hours to allow for attachment and recovery.

  • Medium Preparation: Prepare a labeling medium by supplementing a base medium (e.g., DMEM without glucose and pyruvate) with this compound at a known concentration (e.g., 10 mM). Also include other necessary nutrients like dialyzed fetal bovine serum to avoid interference from unlabeled sources.

  • Isotope Labeling:

    • Remove the standard growth medium from the cells.

    • Wash the cells once with phosphate-buffered saline (PBS).

    • Add the pre-warmed this compound labeling medium to the cells. .

    • Incubate the cells for a predetermined duration to achieve isotopic steady state. The time required will vary depending on the cell type and the pathways of interest, and may need to be determined empirically.

Protocol 2: Metabolite Extraction
  • Quenching Metabolism:

    • Aspirate the labeling medium.

    • Immediately add ice-cold quenching solution (e.g., 80% methanol) to the cells to halt all enzymatic activity.

  • Cell Lysis and Extraction:

    • Scrape the cells in the quenching solution and transfer the cell suspension to a microcentrifuge tube.

    • Vortex the tube vigorously.

    • Incubate at -20°C for at least 1 hour to precipitate proteins.

    • Centrifuge at maximum speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Sample Collection:

    • Carefully collect the supernatant, which contains the polar metabolites.

    • Dry the supernatant using a vacuum concentrator (e.g., SpeedVac).

    • Store the dried metabolite extracts at -80°C until analysis.

Protocol 3: Sample Derivatization for GC-MS Analysis

For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), polar metabolites often require derivatization to increase their volatility.

  • Derivatization:

    • To the dried metabolite extract, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 30°C for 90 minutes. This step protects carbonyl groups.

    • Add 80 µL of N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMS) and incubate at 60°C for 60 minutes. This step silylates hydroxyl and amine groups.

  • Sample Preparation for Injection:

    • After cooling to room temperature, transfer the derivatized sample to a GC-MS vial with an insert.

Protocol 4: GC-MS Analysis
  • Instrumentation: Use a GC-MS system equipped with a suitable column (e.g., DB-5ms).

  • GC Method:

    • Injector Temperature: 250°C

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 300°C at 10°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Method:

    • Ion Source Temperature: 230°C

    • Acquisition Mode: Full scan mode to identify metabolites and Selective Ion Monitoring (SIM) mode to quantify the mass isotopomer distributions of target metabolites.

Protocol 5: Data Analysis
  • Peak Identification and Integration: Identify metabolite peaks based on their retention times and mass spectra compared to a standard library. Integrate the peak areas for all relevant mass isotopomers.

  • Correction for Natural Abundance: Correct the raw mass isotopomer distributions for the natural abundance of 13C and other isotopes.

  • Metabolic Flux Calculation: Use a software package designed for 13C-MFA (e.g., INCA, Metran) to estimate metabolic fluxes by fitting the corrected MIDs to a metabolic model of the cell.

Data Presentation

Quantitative data from a this compound metabolic flux analysis experiment should be summarized in a clear and structured table.

MetaboliteMass IsotopomerFractional Abundance (%)Calculated Flux (Relative to this compound Uptake)
Ribitol-5-PhosphateM+05.2-
M+194.8-
Ribose-5-PhosphateM+010.10.85
M+189.9
Sedoheptulose-7-PhosphateM+015.30.42
M+184.7
LactateM+060.71.2
M+139.3

Visualizations

Metabolic Pathway of this compound

Ribitol_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular Ribitol-3-13C_ext This compound Ribitol-3-13C_int This compound Ribitol-3-13C_ext->Ribitol-3-13C_int Transport Ribitol-5-P Ribitol-5-Phosphate (M+1) Ribitol-3-13C_int->Ribitol-5-P Ribitol Kinase X5P Xylulose-5-Phosphate (M+1) Ribitol-5-P->X5P Ribitol-5-P Dehydrogenase R5P Ribose-5-Phosphate (M+1) S7P Sedoheptulose-7-Phosphate (M+1) R5P->S7P Transketolase Glycolysis Glycolysis R5P->Glycolysis Nucleotide Synthesis X5P->R5P Pentose Phosphate Isomerase/Epimerase G3P Glyceraldehyde-3-Phosphate (M+1) S7P->G3P Transaldolase G3P->Glycolysis

Caption: Hypothetical metabolic fate of this compound.

Experimental Workflow for 13C-MFA

MFA_Workflow cluster_experiment Experimental Phase cluster_analysis Analytical Phase A Cell Culture and Labeling with this compound B Metabolite Extraction (Quenching and Lysis) A->B C Sample Derivatization (for GC-MS) B->C D GC-MS Analysis C->D E Data Processing (Peak Integration, Correction) D->E F Metabolic Flux Calculation (Computational Modeling) E->F

Caption: General experimental workflow for 13C-MFA.

References

Application Notes & Protocols: Ribitol-3-13C as an Internal Standard for Mass Spectrometry

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

In the field of quantitative mass spectrometry, particularly in metabolomics, the use of stable isotope-labeled internal standards is crucial for achieving accurate and precise quantification of target analytes. These standards help to correct for variations in sample preparation, instrument response, and matrix effects. Ribitol, a five-carbon sugar alcohol, is often used as an internal standard in GC-MS based metabolomics. However, its natural presence in many biological samples necessitates the use of an isotopically labeled form to differentiate the standard from the endogenous analyte.[1]

This document provides detailed application notes and protocols for the use of Ribitol-3-13C, a singly labeled isotopologue of ribitol, as an internal standard in mass spectrometry-based quantitative analysis.

Principle of Isotope Dilution Mass Spectrometry

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte of interest to the sample. The labeled compound, in this case, this compound, serves as an internal standard. Because the labeled standard is chemically identical to the endogenous analyte, it behaves similarly during sample extraction, derivatization, and ionization. By measuring the ratio of the signal intensity of the unlabeled analyte to the labeled internal standard, accurate quantification can be achieved, as this ratio is less susceptible to variations in the analytical process.

Applications

This compound is a suitable internal standard for the quantification of ribitol and other related sugar alcohols in various biological matrices, including:

  • Plant Metabolomics: Quantification of ribitol in plant extracts to study metabolic responses to environmental stress.

  • Microbial Metabolomics: Analysis of metabolic pathways in bacteria and yeast where ribitol is a key metabolite.

  • Clinical Research: Measurement of ribitol levels in human plasma or urine, which can be relevant in certain metabolic disorders.

Quantitative Data Presentation

The following table represents hypothetical quantitative data from a GC-MS analysis of ribitol in plant extracts using this compound as an internal standard. This data is for illustrative purposes to demonstrate how results can be presented.

Sample IDUnlabeled Ribitol (Peak Area)This compound (Peak Area)Peak Area Ratio (Analyte/IS)Concentration (µg/mL)
Control 1125,430250,1200.5015.01
Control 2131,050249,8800.5245.24
Control 3128,760251,3400.5125.12
Treatment 1188,145250,5600.7517.51
Treatment 2195,320249,9900.7817.81
Treatment 3191,670250,8100.7647.64

Experimental Protocols

This section provides a detailed protocol for the quantification of ribitol in a biological matrix using this compound as an internal standard, adapted for Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Reagents
  • This compound (e.g., from MedChemExpress)

  • Unlabeled Ribitol (for calibration curve)

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Water (HPLC grade)

  • Pyridine

  • Methoxyamine hydrochloride

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Sample tubes, vials, and other standard laboratory equipment

Sample Preparation and Extraction
  • Sample Homogenization: Weigh approximately 50-100 mg of the biological sample (e.g., plant tissue, cell pellet) into a 2 mL microcentrifuge tube.

  • Internal Standard Spiking: Add a known amount of this compound solution (e.g., 10 µL of a 1 mg/mL stock solution) to each sample.

  • Metabolite Extraction:

    • Add 1 mL of a pre-chilled (-20°C) extraction solvent mixture of Methanol:Chloroform:Water (2.5:1:1 v/v/v).

    • Vortex the mixture vigorously for 30 seconds.

    • Incubate on ice for 15 minutes, with intermittent vortexing.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Phase Separation:

    • Transfer the supernatant (polar and non-polar phases) to a new tube.

    • Add 300 µL of chloroform and 300 µL of water to induce phase separation.

    • Vortex and centrifuge at 2,000 x g for 5 minutes.

  • Polar Metabolite Collection:

    • Carefully collect the upper aqueous phase (containing polar metabolites, including ribitol) and transfer it to a new tube.

    • Dry the aqueous phase completely using a vacuum concentrator (e.g., SpeedVac).

Derivatization for GC-MS Analysis
  • Methoxyamination:

    • Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried extract.

    • Vortex and incubate at 30°C for 90 minutes with shaking.

  • Silylation:

    • Add 80 µL of MSTFA (with 1% TMCS) to the mixture.

    • Vortex and incubate at 37°C for 30 minutes.

    • Centrifuge briefly to collect the liquid at the bottom of the tube.

    • Transfer the derivatized sample to a GC-MS vial with an insert.

GC-MS Analysis
  • Gas Chromatograph: Agilent 7890B GC or equivalent.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm x 0.25 µm) or similar.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 70°C, hold for 1 min.

    • Ramp: 10°C/min to 310°C.

    • Hold: 10 min at 310°C.

  • MS Source Temperature: 230°C.

  • MS Quadrupole Temperature: 150°C.

  • Acquisition Mode: Selected Ion Monitoring (SIM) or Full Scan.

    • For SIM mode: Monitor characteristic ions for derivatized ribitol and this compound. The exact m/z values will depend on the derivatization and fragmentation, but for TMS-derivatized ribitol, key fragments would be monitored. For this compound, the corresponding fragments will have a +1 m/z shift for fragments containing the C-3 position.

Visualizations

Workflow for Quantitative Analysis using a Labeled Internal Standard

workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with this compound Sample->Spike Extract Metabolite Extraction Spike->Extract Derivatize Derivatization (for GC-MS) Extract->Derivatize GCMS GC-MS Analysis Derivatize->GCMS Peak Peak Integration (Analyte & IS) GCMS->Peak Ratio Calculate Peak Area Ratio Peak->Ratio Quant Quantification Ratio->Quant

Caption: Workflow for quantitative mass spectrometry using a labeled internal standard.

Ribitol in the Pentose Phosphate Pathway

Ribitol is closely related to the pentose phosphate pathway (PPP), a fundamental metabolic pathway. Ribitol can be formed by the reduction of ribose, a key intermediate in the PPP.

ppp cluster_ppp Pentose Phosphate Pathway (Oxidative Phase) cluster_nonox Pentose Phosphate Pathway (Non-Oxidative Phase) cluster_ribitol Ribitol Metabolism G6P Glucose-6-Phosphate PG6 6-Phosphoglucono-δ-lactone G6P->PG6 P6G 6-Phosphogluconate PG6->P6G Ru5P Ribulose-5-Phosphate P6G->Ru5P R5P Ribose-5-Phosphate Ru5P->R5P X5P Xylulose-5-Phosphate Ru5P->X5P S7P Sedoheptulose-7-Phosphate R5P->S7P Ribose Ribose R5P->Ribose F6P Fructose-6-Phosphate X5P->F6P G3P Glyceraldehyde-3-Phosphate X5P->G3P E4P Erythrose-4-Phosphate S7P->E4P Ribitol Ribitol Ribose->Ribitol Reduction

Caption: Simplified overview of the Pentose Phosphate Pathway and its connection to Ribitol.

References

Application Notes and Protocols for Ribitol-3-13C Labeling in Cell Culture

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Ribitol, a pentose alcohol, is a key metabolic intermediate with emerging significance in cellular physiology and disease. As a reduction product of ribose, it plays a role in the pentose phosphate pathway (PPP) and is a precursor for the synthesis of ribitol-5-phosphate and CDP-ribitol.[1][2] These molecules are crucial for certain glycosylation pathways, including the functional glycosylation of α-dystroglycan.[1] Aberrations in ribitol metabolism have been linked to muscular dystrophies and are of increasing interest in cancer metabolism.[1][3]

Ribitol-3-13C is a stable isotope-labeled form of ribitol that serves as a powerful tracer to investigate the dynamics of ribitol metabolism and its contribution to various metabolic pathways within a cell culture setting. By introducing this compound and monitoring its incorporation into downstream metabolites, researchers can quantitatively assess metabolic flux and pathway activity. This technique is invaluable for understanding the metabolic reprogramming in disease states and for the development of novel therapeutic strategies.

Principle of this compound Labeling

The core principle of this compound labeling is the substitution of naturally abundant 12C with 13C at a specific position in the ribitol molecule. When cells in culture are supplied with this compound, they metabolize it through their endogenous enzymatic machinery. The 13C label is retained in the carbon backbone of downstream metabolites, allowing for their detection and quantification using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy. This enables the tracing of ribitol's metabolic fate and the elucidation of its contribution to pathways such as the pentose phosphate pathway and nucleotide synthesis.

Applications

  • Metabolic Flux Analysis of the Pentose Phosphate Pathway: Tracing the incorporation of the 13C label from this compound into PPP intermediates can provide insights into the activity of this pathway, which is crucial for NADPH production and nucleotide biosynthesis.[4][5][6]

  • Investigating Glycosylation Pathways: Ribitol is a precursor for CDP-ribitol, which is essential for the glycosylation of proteins like α-dystroglycan.[1] this compound can be used to study the kinetics and regulation of this process.

  • Cancer Metabolism Research: Altered glucose and pentose metabolism is a hallmark of many cancers.[3][7] this compound can be employed to probe the role of ribitol and its metabolic pathways in cancer cell proliferation and survival.

  • Drug Discovery and Development: Understanding the metabolic pathways involving ribitol can aid in the identification of novel drug targets. This compound labeling can be used to assess the on-target and off-target effects of drug candidates on cellular metabolism.

Data Presentation

The following table provides suggested starting parameters for this compound labeling experiments. Optimization for specific cell lines and experimental goals is recommended.

ParameterRecommended RangeNotes
Cell Density 50-80% confluencyEnsure cells are in an exponential growth phase for optimal metabolic activity.
This compound Concentration 1-10 mMThe optimal concentration may vary depending on the cell line's metabolic rate and the specific pathway being investigated. A titration experiment is advised.
Labeling Duration 2 - 72 hoursShorter durations are suitable for tracking rapid metabolic events, while longer incubations are necessary to achieve isotopic steady-state for flux analysis.[6]
Culture Medium Standard culture mediumEnsure the medium contains all other necessary nutrients. For precise flux analysis, a defined medium may be required.

Experimental Protocols

I. Cell Culture Preparation
  • Seed the cells of interest in appropriate culture vessels (e.g., 6-well plates, 10 cm dishes).

  • Culture the cells in their standard growth medium at 37°C in a humidified incubator with 5% CO2 until they reach the desired confluency (typically 50-80%).

  • Ensure the cells are healthy and in the exponential growth phase before initiating the labeling experiment.

II. This compound Labeling
  • Prepare the labeling medium by supplementing the standard or defined culture medium with the desired concentration of this compound. For example, to prepare a 10 mM solution, dissolve the appropriate amount of this compound in the medium and sterile-filter it.

  • Aspirate the standard growth medium from the cultured cells.

  • Gently wash the cells once with pre-warmed phosphate-buffered saline (PBS) to remove any residual unlabeled metabolites.

  • Add the pre-warmed this compound labeling medium to the cells.

  • Incubate the cells for the desired labeling period (e.g., 2, 6, 12, 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

III. Metabolite Extraction
  • After the labeling period, place the culture vessel on ice to quench metabolic activity.

  • Aspirate the labeling medium.

  • Quickly wash the cells with ice-cold PBS.

  • Add a sufficient volume of ice-cold extraction solvent (e.g., 80% methanol) to the cells.

  • Scrape the cells from the surface of the culture vessel in the presence of the extraction solvent.

  • Transfer the cell lysate to a microcentrifuge tube.

  • Vortex the tube vigorously for 1 minute to ensure complete cell lysis and protein precipitation.

  • Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the cell debris and precipitated proteins.

  • Carefully transfer the supernatant, which contains the extracted metabolites, to a new, clean tube.

  • The metabolite extract can be stored at -80°C until analysis.

IV. Sample Analysis by Mass Spectrometry
  • Evaporate the extraction solvent from the metabolite samples, for example, by using a vacuum concentrator.

  • Reconstitute the dried metabolites in a solvent compatible with the analytical platform (e.g., a mixture of water and acetonitrile for LC-MS).

  • Analyze the samples using a high-resolution mass spectrometer coupled with an appropriate chromatographic separation method (e.g., liquid chromatography).

  • Monitor the mass isotopologue distribution of ribitol and its downstream metabolites to determine the extent of 13C incorporation.

Visualization of Pathways and Workflows

Ribitol_Metabolism This compound This compound Ribitol-5-P Ribitol-5-P This compound->Ribitol-5-P  Ribitol Kinase CDP-Ribitol CDP-Ribitol Ribitol-5-P->CDP-Ribitol  CTP:Ribitol-5-P Cytidylyltransferase Pentose Phosphate Pathway Pentose Phosphate Pathway Ribitol-5-P->Pentose Phosphate Pathway Glycosylated Proteins Glycosylated Proteins CDP-Ribitol->Glycosylated Proteins  Glycosyltransferase Nucleotide Synthesis Nucleotide Synthesis Pentose Phosphate Pathway->Nucleotide Synthesis

Caption: Metabolic fate of this compound in the cell.

Experimental_Workflow cluster_prep Preparation cluster_labeling Labeling cluster_analysis Analysis Cell Seeding Cell Seeding Cell Growth Cell Growth Cell Seeding->Cell Growth Medium Change Medium Change Cell Growth->Medium Change Incubation Incubation Medium Change->Incubation Metabolite Extraction Metabolite Extraction Incubation->Metabolite Extraction MS Analysis MS Analysis Metabolite Extraction->MS Analysis Data Interpretation Data Interpretation MS Analysis->Data Interpretation

Caption: Experimental workflow for this compound labeling.

References

Application Notes and Protocols for 13C NMR Spectroscopy of Ribitol-3-13C Labeled Metabolites

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Application Notes

Introduction

Ribitol, a pentose sugar alcohol, is a key metabolite in various biological processes. It is a component of bacterial cell walls (in teichoic acids) and part of the structure of riboflavin (Vitamin B2).[1] Recent studies have highlighted its significant role in central carbon metabolism, particularly in cancer cells, where it can enhance glycolysis and affect the pentose phosphate pathway (PPP).[2][3] The use of stable isotope tracers, such as Ribitol-3-13C, coupled with Nuclear Magnetic Resonance (NMR) spectroscopy, provides a powerful method for elucidating the metabolic fate of ribitol and understanding its influence on interconnected pathways.[4][5]

13C NMR offers significant advantages for metabolic studies due to its large chemical shift dispersion and the ability to directly observe the carbon backbone of molecules, which reduces spectral overlap compared to 1H NMR.[6][7] By introducing a 13C label at a specific position, such as the C3 carbon of ribitol, researchers can trace the journey of this atom as it is incorporated into downstream metabolites. This approach enables the detailed mapping of metabolic fluxes and the identification of active or altered pathways in response to various stimuli or disease states.[8][9]

Principle of this compound Tracing

When cells are supplied with this compound, the labeled ribitol is taken up and enters cellular metabolism. The 13C label at the C3 position serves as a probe. Depending on the active enzymatic pathways, this labeled carbon will be incorporated into various downstream metabolites.

For instance, ribitol can be converted to ribulose and subsequently enter the pentose phosphate pathway. The 13C label can then be traced into key PPP intermediates like ribose-5-phosphate (a precursor for nucleotide synthesis) and other sugars.[10][11] Furthermore, intermediates from the PPP can enter glycolysis, meaning the 13C label could appear in glycolytic products such as pyruvate and lactate.[3] Observing the specific position of the 13C label in these downstream molecules provides direct evidence of the metabolic pathways involved.

Key Applications
  • Cancer Metabolism Research: Studies have shown that ribitol supplementation can enhance glycolysis and nucleotide synthesis in breast cancer cells.[2] Using this compound can help quantify the flux of carbon from ribitol into these pathways, providing insights into the metabolic reprogramming of cancer cells.

  • Drug Development: For therapies targeting metabolic pathways, this compound can be used as a tool to assess the on-target effects of a drug. By monitoring changes in the labeling patterns of metabolites after drug treatment, researchers can determine if the drug effectively modulates the intended pathway.

  • Investigating Inborn Errors of Metabolism: Deficiencies in enzymes of the pentose phosphate pathway can lead to elevated levels of ribitol.[10] Tracing studies with this compound could help elucidate the metabolic consequences of such deficiencies and explore potential therapeutic interventions.

  • Microbial and Plant Metabolism: Ribitol is a known component in bacteria and plants.[1][12] Isotope tracing can be used to study its biosynthesis and role in stress responses or cell wall construction.

Quantitative Data Summary

The following table summarizes the expected 13C NMR chemical shifts for this compound and key potential downstream metabolites in a D₂O-based buffer. Chemical shifts are sensitive to pH, temperature, and ionic strength, so values should be considered approximate.

MetaboliteCarbon PositionExpected Chemical Shift (ppm)Data Source / Notes
Ribitol C1, C562.4[13]
C2, C472.2[13]
C3 ~72.1 *[13] Labeled position. Shift may be subtly altered.
Glucose-6-phosphate C1 (α)92.9BMRB
C1 (β)96.7BMRB
C272.2BMRB
C373.2BMRB
C470.4BMRB
C572.1BMRB
C661.1BMRB
Ribose-5-phosphate C168.3BMRB
C272.1BMRB
C371.3BMRB
C483.9BMRB
C563.4BMRB
Lactate C1 (Carboxyl)183.3BMRB
C269.1BMRB
C3 (Methyl)20.8BMRB
Pyruvate C1 (Carboxyl)179.8BMRB
C2 (Keto)205.9BMRB
C3 (Methyl)26.9BMRB

*Note: BMRB refers to the Biological Magnetic Resonance Data Bank. The chemical shift for the labeled C3 position in ribitol is based on the reported value for unlabeled ribitol and is not expected to change significantly.

Visualizations

Metabolic Pathway of this compound

Ribitol_Metabolism cluster_uptake Cellular Uptake cluster_ppp Pentose Phosphate Pathway cluster_glycolysis Glycolysis This compound This compound Ribulose Ribulose This compound->Ribulose Oxidation R5P Ribose-5-Phosphate Ribulose->R5P Nucleotides Nucleotide Synthesis R5P->Nucleotides F6P Fructose-6-Phosphate R5P->F6P Transketolase/ Transaldolase G6P Glucose-6-Phosphate Pyruvate Pyruvate G6P->Pyruvate Multiple Steps F6P->G6P Lactate Lactate Pyruvate->Lactate Experimental_Workflow cluster_sample_prep Sample Preparation cluster_nmr NMR Analysis cluster_data_analysis Data Interpretation A 1. Cell Culture with This compound B 2. Quenching & Metabolite Extraction A->B C 3. Sample Lyophilization & Reconstitution B->C D 4. 1D/2D 13C NMR Data Acquisition C->D E 5. Spectral Processing (Phasing, Baseline Correction) D->E F 6. Metabolite Identification & Quantification E->F G 7. Isotope Tracing & Pathway Analysis F->G

References

Application Notes & Protocols: Quantifying Metabolic Pathways with Ribitol-3-13C

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for utilizing Ribitol-3-13C, a stable isotope-labeled sugar alcohol, to quantify metabolic flux through the Pentose Phosphate Pathway (PPP) and related pathways. This powerful technique allows for a deeper understanding of cellular metabolism, particularly in the context of cancer research, metabolic disorders, and drug development. While the direct use of this compound is not yet widely documented in published literature, this protocol is based on the established principles of 13C-based metabolic flux analysis (13C-MFA) and the known metabolism of ribitol.

Introduction

Ribitol, a five-carbon sugar alcohol, is a naturally occurring compound that can be metabolized by cells and enter central carbon metabolism. It is known to play a role in the pentose phosphate pathway, a critical metabolic route for generating NADPH and precursors for nucleotide biosynthesis.[1] By using Ribitol labeled with 13C at a specific position (3-13C), researchers can trace the fate of its carbon backbone as it is processed through various enzymatic reactions. This allows for the quantification of the rate, or flux, of metabolic pathways, providing a dynamic view of cellular metabolism that is not achievable with traditional metabolomics alone.[2][3]

The primary application of this compound is to probe the activity of the non-oxidative branch of the PPP. Upon entering the cell, ribitol can be phosphorylated to ribitol-5-phosphate and subsequently oxidized to ribulose-5-phosphate, a key intermediate in the PPP. The 13C label at the third carbon position provides a unique isotopic signature to track the rearrangements of carbon skeletons in the non-oxidative PPP reactions catalyzed by transketolase and transaldolase.

Metabolic Pathway Overview

The diagram below illustrates the entry of this compound into the Pentose Phosphate Pathway and its subsequent conversion into other metabolic intermediates.

Caption: Metabolic fate of this compound in the Pentose Phosphate Pathway.

Experimental Protocol

This protocol outlines the key steps for a this compound labeling experiment in cultured mammalian cells.

Materials
  • This compound (synthesis may be required or custom ordered)

  • Cell culture medium (e.g., DMEM, RPMI-1640) without ribose

  • Dialyzed fetal bovine serum (dFBS)

  • Cultured mammalian cells (e.g., cancer cell line, primary cells)

  • Phosphate-buffered saline (PBS)

  • Methanol, Chloroform, Water (for metabolite extraction)

  • Liquid chromatography-mass spectrometry (LC-MS) system

Experimental Workflow

The following diagram provides a step-by-step overview of the experimental procedure.

cluster_workflow Experimental Workflow A 1. Cell Seeding & Growth Seed cells in multi-well plates and grow to desired confluency. B 2. Isotope Labeling Replace standard medium with medium containing this compound. A->B C 3. Incubation Incubate for a defined period to allow for isotopic steady state. B->C D 4. Metabolite Extraction Quench metabolism and extract intracellular metabolites. C->D E 5. LC-MS Analysis Analyze metabolite extracts by LC-MS to determine isotopic enrichment. D->E F 6. Data Analysis & Flux Calculation Process raw data and use software to calculate metabolic fluxes. E->F

Caption: Workflow for this compound metabolic flux analysis.

Detailed Methodology
  • Cell Culture and Seeding:

    • Culture cells in standard medium until they reach the desired confluency (typically 70-80%).

    • Seed cells into multi-well plates (e.g., 6-well or 12-well) at a density that will result in the target confluency at the time of the experiment.

  • Preparation of Labeling Medium:

    • Prepare the experimental medium by supplementing ribose-free base medium with dialyzed FBS and a known concentration of this compound. The final concentration of the tracer may need to be optimized for the specific cell line and experimental goals.

  • Isotope Labeling:

    • Aspirate the standard culture medium from the cells.

    • Gently wash the cells once with pre-warmed PBS.

    • Add the pre-warmed this compound labeling medium to the cells.

    • Incubate the cells for a time course (e.g., 0, 2, 4, 8, 24 hours) to determine the time to reach isotopic steady state. For end-point experiments, a single time point at steady state is sufficient.

  • Metabolite Extraction:

    • To quench metabolic activity, rapidly aspirate the labeling medium and wash the cells with ice-cold PBS.

    • Add a pre-chilled extraction solvent (e.g., 80:20 methanol:water) to the cells.

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

    • Perform a three-phase extraction by adding chloroform and water, followed by centrifugation to separate the polar (metabolites), non-polar (lipids), and protein phases.

    • Collect the polar phase containing the metabolites of interest.

  • LC-MS Analysis:

    • Dry the polar metabolite extract under a stream of nitrogen or using a vacuum concentrator.

    • Resuspend the dried metabolites in a suitable solvent for LC-MS analysis.

    • Analyze the samples using a high-resolution mass spectrometer coupled to a liquid chromatography system to separate and detect the 13C-labeled and unlabeled metabolites.

  • Data Analysis and Flux Calculation:

    • Process the raw LC-MS data to identify metabolites and determine their mass isotopomer distributions (MIDs).

    • Correct for the natural abundance of 13C.

    • Utilize metabolic flux analysis software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic model and estimate the intracellular flux rates.[4]

Quantitative Data Presentation

The following table presents hypothetical quantitative data from a this compound labeling experiment in a cancer cell line, comparing a control group with a group treated with a drug targeting the PPP. The fluxes are normalized to the glucose uptake rate.

Metabolic FluxControl (Normalized Flux)Drug-Treated (Normalized Flux)Fold Change
Ribitol Uptake0.150.140.93
PPP (Oxidative)0.250.100.40
PPP (Non-oxidative, Transketolase)0.200.080.40
PPP (Non-oxidative, Transaldolase)0.180.070.39
Glycolysis0.750.901.20
Nucleotide Synthesis Precursor0.050.020.40

Note: This data is for illustrative purposes only and does not represent actual experimental results.

Interpretation of Results

The hypothetical data suggests that the drug treatment leads to a significant reduction in the flux through both the oxidative and non-oxidative branches of the PPP. This is accompanied by a compensatory increase in glycolytic flux. The reduced flux towards nucleotide synthesis precursors is consistent with the inhibition of the PPP. Such data can provide valuable insights into the mechanism of action of a drug and its effects on cellular metabolism.

Conclusion

The use of this compound as a metabolic tracer offers a promising approach to specifically investigate the dynamics of the pentose phosphate pathway. The protocol described herein provides a framework for conducting such experiments and obtaining quantitative data on metabolic fluxes. This methodology can be a valuable tool for researchers in various fields to unravel the complexities of cellular metabolism.

References

Application Note: High-Precision Quantification of Ribitol Using a Stable Isotope-Labeled Internal Standard and GC-MS

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ribitol, a five-carbon sugar alcohol, is a key metabolite in the pentose phosphate pathway and is implicated in various biological processes and metabolic disorders. Accurate quantification of ribitol in complex biological matrices is crucial for understanding its physiological roles and for diagnostic and drug development purposes. Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the analysis of volatile and thermally stable compounds. However, due to its polar nature, ribitol requires derivatization to increase its volatility for GC-MS analysis.[1][2] This application note details a robust and reliable method for the sample preparation and analysis of ribitol using Ribitol-3-13C as a stable isotope-labeled internal standard, which ensures high accuracy and precision by correcting for variations during sample preparation and analysis.

Principle

The method is based on the principle of stable isotope dilution analysis. A known amount of this compound is added to the biological sample at the beginning of the preparation process.[3] This internal standard behaves chemically and physically identically to the endogenous ribitol throughout the extraction and derivatization steps. The samples are first deproteinized and the metabolites are extracted. Following extraction, the dried extract undergoes a two-step derivatization process: methoxyamination to stabilize the carbonyl groups, followed by trimethylsilylation (TMS) to increase volatility.[4][5][6] The derivatized sample is then analyzed by GC-MS. Quantification is achieved by comparing the peak area of the endogenous ribitol to that of the this compound internal standard. The use of a stable isotope-labeled standard is particularly advantageous as it co-elutes with the analyte of interest, and its mass spectrum is shifted by a known mass difference, allowing for precise and accurate quantification.

Experimental Protocols

Reagents and Materials
  • This compound

  • Ribitol standard

  • Methanol (HPLC grade)

  • Chloroform (HPLC grade)

  • Ultrapure water

  • Pyridine

  • Methoxyamine hydrochloride (MeOX)

  • N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% TMCS

  • Biological matrix (e.g., plasma, cell lysate, tissue homogenate)

Sample Extraction
  • To 100 µL of the biological sample (e.g., plasma), add 20 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous levels).

  • Add 1 mL of a pre-chilled (-20°C) extraction solvent mixture of methanol, chloroform, and water (5:2:2 v/v/v).

  • Vortex the mixture vigorously for 1 minute.

  • Incubate the sample at -20°C for 30 minutes to allow for complete protein precipitation.

  • Centrifuge at 14,000 x g for 15 minutes at 4°C.[4]

  • Carefully transfer the supernatant (polar phase) to a new microcentrifuge tube.

  • Evaporate the solvent to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator.

Derivatization
  • To the dried extract, add 50 µL of a 20 mg/mL solution of methoxyamine hydrochloride in pyridine.[4][5]

  • Vortex briefly and incubate at 37°C for 90 minutes with shaking.[5]

  • Add 80 µL of MSTFA with 1% TMCS to the mixture.[4]

  • Vortex briefly and incubate at 37°C for 30 minutes with shaking.[5]

  • After cooling to room temperature, transfer the derivatized sample to a GC-MS vial for analysis.

GC-MS Analysis

The following table outlines typical GC-MS parameters for the analysis of derivatized ribitol. These parameters may require optimization based on the specific instrument and column used.

Parameter Condition
Gas Chromatograph Agilent 7890B GC or equivalent
Mass Spectrometer Agilent 5977A MSD or equivalent
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume 1 µL
Inlet Temperature 250°C
Injection Mode Splitless
Carrier Gas Helium at a constant flow of 1 mL/min
Oven Temperature Program Initial 80°C for 2 min, ramp to 300°C at 10°C/min, hold for 5 min[5]
MS Source Temperature 230°C
MS Quadrupole Temperature 150°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM) or Full Scan

Data Presentation

Table 1: Key Mass Fragments for Derivatized Ribitol and this compound

For accurate quantification, it is recommended to use Selected Ion Monitoring (SIM) mode, monitoring the following characteristic ions for the pentakis(trimethylsilyl) derivative of ribitol.

Compound Quantifier Ion (m/z) Qualifier Ion 1 (m/z) Qualifier Ion 2 (m/z)
Ribitol (TMS derivative)217319147
This compound (TMS derivative)218320147
Table 2: Representative Method Validation Data

The following table presents expected performance characteristics of the method. Actual results may vary depending on the laboratory, instrumentation, and sample matrix.

Parameter Result
Linearity (r²) > 0.995
Limit of Detection (LOD) 0.1 µM
Limit of Quantification (LOQ) 0.5 µM
Intra-day Precision (%RSD) < 10%
Inter-day Precision (%RSD) < 15%
Accuracy (% Recovery) 85 - 115%

Visualizations

G cluster_extraction Sample Extraction cluster_derivatization Derivatization cluster_analysis Analysis sample Biological Sample add_is Add this compound Internal Standard sample->add_is extract Metabolite Extraction (Methanol/Chloroform/Water) add_is->extract centrifuge Centrifugation extract->centrifuge supernatant Collect Supernatant centrifuge->supernatant dry Evaporate to Dryness supernatant->dry meox Methoxyamination (MeOX in Pyridine) dry->meox tms Silylation (MSTFA) meox->tms gcms GC-MS Analysis tms->gcms data Data Processing & Quantification gcms->data

Caption: Experimental workflow for this compound analysis.

G cluster_sample In Biological Sample cluster_standard Added to Sample cluster_processing Sample Processing cluster_analysis GC-MS Detection cluster_quantification Quantification endogenous Endogenous Ribitol (Unknown Amount) extraction Extraction & Derivatization endogenous->extraction internal_standard This compound (Known Amount) internal_standard->extraction ms_endogenous MS Signal for Endogenous Ribitol extraction->ms_endogenous ms_is MS Signal for this compound extraction->ms_is ratio Calculate Peak Area Ratio (Endogenous / Internal Standard) ms_endogenous->ratio ms_is->ratio concentration Determine Endogenous Concentration ratio->concentration

Caption: Principle of Stable Isotope Dilution Analysis.

Conclusion

This application note provides a comprehensive and detailed protocol for the preparation of biological samples for the analysis of ribitol by GC-MS using a stable isotope-labeled internal standard. The use of this compound ensures high accuracy and precision, making this method suitable for a wide range of research, clinical, and drug development applications where reliable quantification of ribitol is essential. The provided workflow and GC-MS parameters serve as a robust starting point for method development and validation in your laboratory.

References

Hypothetical In Vivo Applications of Ribitol-3-13C in Animal Models: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following application notes and protocols are hypothetical. As of the current date, published research specifically detailing the in vivo application of Ribitol-3-13C in animal models is not available. This document is a scientifically informed projection based on existing research on unlabeled ribitol and general principles of stable isotope tracing in metabolic studies.

Application Notes

Introduction

Ribitol, a five-carbon sugar alcohol, is a key metabolite in the pentose phosphate pathway and a precursor for the synthesis of riboflavin (Vitamin B2). In mammalian systems, it plays a crucial role in the glycosylation of α-dystroglycan (α-DG).[1][2] Deficiencies in this pathway are linked to certain forms of congenital muscular dystrophy.[3] this compound is a stable isotope-labeled version of ribitol that can be used as a tracer to study the dynamics of ribitol metabolism in vivo. By tracking the incorporation of the 13C label into downstream metabolites, researchers can elucidate metabolic pathways, quantify flux rates, and identify potential biomarkers for disease.

Principle of this compound Tracing

When this compound is introduced into an animal model, it is metabolized alongside endogenous, unlabeled ribitol. The 13C label at the third carbon position allows for its distinction from the naturally abundant 12C. Analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy can detect and quantify the 13C-labeled metabolites.[4][5][6] This enables the qualitative and quantitative assessment of metabolic pathways involving ribitol.

Potential Applications in Animal Models

  • Muscular Dystrophy Research: In animal models of dystroglycanopathies, where α-DG glycosylation is impaired, this compound could be used to trace the flux of ribitol into the synthesis of CDP-ribitol, a critical substrate for the functional glycosylation of α-DG.[1][2] This could help in evaluating the efficacy of therapeutic interventions aimed at restoring this pathway.

  • Cancer Metabolism Studies: Some cancer cells exhibit altered metabolic pathways.[2][7][8] this compound could be employed to investigate the role of ribitol and the pentose phosphate pathway in tumor growth and proliferation in xenograft or genetically engineered animal models.

  • Neurodegenerative Disease Research: Given the importance of the pentose phosphate pathway in producing NADPH for antioxidant defense, this compound could be a valuable tool to study metabolic dysregulation in animal models of neurodegenerative diseases where oxidative stress is a contributing factor.

  • Pharmacokinetic and Biodistribution Studies: The labeled compound can be used to determine the absorption, distribution, metabolism, and excretion (ADME) of ribitol in healthy and diseased animal models, providing crucial data for drug development.

Experimental Protocols

Hypothetical Protocol for this compound Tracing in a Mouse Model of Muscular Dystrophy

This protocol is a hypothetical example and would require optimization for specific experimental goals.

1. Animal Model:

  • FKRP P448L mutant mice, a model for dystroglycanopathy.[2]

  • Age- and sex-matched wild-type mice as controls.

2. Acclimatization:

  • House animals under standard conditions (12-hour light/dark cycle, controlled temperature and humidity) with free access to standard chow and water for at least one week before the experiment.

3. Preparation of this compound Solution:

  • Dissolve this compound in sterile saline or drinking water to the desired concentration. The exact concentration would need to be determined empirically but could be guided by studies using unlabeled ribitol.[2]

4. Administration of this compound:

  • Route of Administration: Oral gavage or ad libitum in drinking water are common methods for ribitol administration.[2]

  • Dosage: Based on previous studies with unlabeled ribitol, a dose in the range of 1-5 g/kg body weight could be a starting point.[9]

  • Duration: The administration period can range from a single bolus injection for short-term kinetic studies to several weeks of continuous administration for long-term metabolic studies.

5. Sample Collection:

  • At predetermined time points after administration, collect blood samples via tail vein or cardiac puncture.

  • Euthanize the animals and harvest tissues of interest (e.g., skeletal muscle, heart, liver, brain).

  • Immediately snap-freeze the tissues in liquid nitrogen to quench metabolic activity and store them at -80°C until analysis.

6. Metabolite Extraction:

  • Homogenize the frozen tissues in a suitable extraction solvent (e.g., a mixture of methanol, acetonitrile, and water).

  • Centrifuge the homogenates to pellet proteins and other cellular debris.

  • Collect the supernatant containing the metabolites.

7. Analytical Methods:

  • Mass Spectrometry (LC-MS/MS): Use liquid chromatography-tandem mass spectrometry to separate and detect 13C-labeled metabolites. This technique offers high sensitivity and specificity for quantifying isotopic enrichment in downstream products like ribitol-5-phosphate and CDP-ribitol.

  • NMR Spectroscopy: 13C NMR can also be used to analyze the labeling patterns in various metabolites, providing insights into the specific metabolic pathways involved.

8. Data Analysis:

  • Calculate the isotopic enrichment of metabolites by determining the ratio of the labeled (M+1) to unlabeled (M+0) forms.

  • Perform statistical analysis to compare the isotopic enrichment between different experimental groups (e.g., wild-type vs. mutant mice, treated vs. untreated).

  • Metabolic flux analysis can be performed using specialized software to model the flow of carbon through the metabolic network.

Data Presentation

Table 1: Hypothetical Quantitative Data for this compound Tracing in a Muscular Dystrophy Mouse Model. This table illustrates the type of data that could be generated from such a study. The values are purely illustrative.

MetaboliteTissueGenotypeTreatmentIsotopic Enrichment (%) (Mean ± SD)
This compoundPlasmaWild-TypeVehicle0.5 ± 0.1
This compoundPlasmaFKRP MutantVehicle0.6 ± 0.2
This compoundPlasmaFKRP MutantThis compound85.2 ± 5.4
Ribitol-5-phosphate-13CSkeletal MuscleWild-TypeThis compound10.3 ± 2.1
Ribitol-5-phosphate-13CSkeletal MuscleFKRP MutantThis compound5.1 ± 1.5
CDP-ribitol-13CSkeletal MuscleWild-TypeThis compound8.7 ± 1.9
CDP-ribitol-13CSkeletal MuscleFKRP MutantThis compound3.2 ± 0.9

*p < 0.05 compared to Wild-Type. Data are hypothetical.

Mandatory Visualization

G cluster_workflow Hypothetical Experimental Workflow for this compound Tracing A Animal Model Selection (e.g., FKRP Mutant Mice) B This compound Administration (Oral Gavage) A->B C Time-course Sample Collection (Blood, Tissues) B->C D Metabolite Extraction C->D E LC-MS/MS or NMR Analysis D->E F Data Analysis (Isotopic Enrichment, Flux) E->F G Biological Interpretation F->G

Caption: Hypothetical workflow for an in vivo study using this compound.

G cluster_pathway Metabolic Pathway of this compound Incorporation Ribitol_3_13C This compound Ribitol_5P_13C Ribitol-5-phosphate-13C Ribitol_3_13C->Ribitol_5P_13C Ribitol Kinase CDP_Ribitol_13C CDP-ribitol-13C Ribitol_5P_13C->CDP_Ribitol_13C CDP-ribitol pyrophosphorylase CTP CTP CTP->CDP_Ribitol_13C Glycosylated_alpha_DG_13C Glycosylated α-Dystroglycan-13C CDP_Ribitol_13C->Glycosylated_alpha_DG_13C FKRP/FKTN alpha_DG α-Dystroglycan alpha_DG->Glycosylated_alpha_DG_13C

Caption: Tracing of this compound into the α-dystroglycan glycosylation pathway.

References

Tracing Carbon Metabolism with Ribitol-3-13C: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Stable isotope tracing has become an indispensable tool for elucidating metabolic pathways and quantifying metabolic fluxes in various biological systems. Ribitol-3-13C is a stable isotope-labeled pentitol that serves as a powerful probe for investigating the pentose phosphate pathway (PPP) and its connections to central carbon metabolism. By introducing a 13C label at a specific position, researchers can track the metabolic fate of ribitol and gain insights into the dynamic processes of glycolysis, the tricarboxylic acid (TCA) cycle, and nucleotide biosynthesis. These insights are critical for understanding disease states, identifying drug targets, and developing novel therapeutic strategies.

This document provides detailed application notes and experimental protocols for utilizing this compound in metabolic tracing studies. It is intended for researchers in academia and industry who are interested in applying stable isotope labeling to their investigations of cellular metabolism.

Metabolic Pathway of Ribitol

Ribitol enters central carbon metabolism primarily through its conversion into intermediates of the pentose phosphate pathway. The key enzymatic steps involve:

  • Oxidation: Ribitol is first oxidized to D-ribulose by the enzyme ribitol dehydrogenase .

  • Phosphorylation: D-ribulose is then phosphorylated to D-ribulose-5-phosphate by a specific kinase.

D-ribulose-5-phosphate is a central intermediate in the non-oxidative branch of the pentose phosphate pathway. From here, the 13C label from this compound can be incorporated into various downstream metabolites, including intermediates of glycolysis (e.g., fructose-6-phosphate, glyceraldehyde-3-phosphate) and the building blocks for nucleotides (ribose-5-phosphate).

This compound This compound D-Ribulose-3-13C D-Ribulose-3-13C This compound->D-Ribulose-3-13C Ribitol Dehydrogenase D-Ribulose-5-phosphate-3-13C D-Ribulose-5-phosphate-3-13C D-Ribulose-3-13C->D-Ribulose-5-phosphate-3-13C Kinase Pentose Phosphate Pathway Pentose Phosphate Pathway D-Ribulose-5-phosphate-3-13C->Pentose Phosphate Pathway Ribose-5-phosphate Ribose-5-phosphate Pentose Phosphate Pathway->Ribose-5-phosphate Xylulose-5-phosphate Xylulose-5-phosphate Pentose Phosphate Pathway->Xylulose-5-phosphate Glycolysis Glycolysis TCA Cycle TCA Cycle Glycolysis->TCA Cycle Nucleotide Biosynthesis Nucleotide Biosynthesis Ribose-5-phosphate->Nucleotide Biosynthesis Fructose-6-phosphate Fructose-6-phosphate Xylulose-5-phosphate->Fructose-6-phosphate Glyceraldehyde-3-phosphate Glyceraldehyde-3-phosphate Xylulose-5-phosphate->Glyceraldehyde-3-phosphate Fructose-6-phosphate->Glycolysis Glyceraldehyde-3-phosphate->Glycolysis

Metabolic fate of this compound.

Quantitative Data Presentation

The following table summarizes the quantitative changes in key metabolites observed in breast cancer cells upon treatment with ribitol. This data highlights the significant impact of ribitol on central carbon metabolism.

MetaboliteFold Change vs. ControlPathwayReference
Glucose-6-phosphate1.86Glycolysis / PPP[1][2]
Fructose-6-phosphateNo significant changeGlycolysis[2]
Sedoheptulose-7-phosphateSlightly lowerPPP[1]
PyruvateIncreasedGlycolysis[1][2]
LactateIncreasedFermentation[1][2]
SuccinateIncreasedTCA Cycle[2]
FumarateIncreasedTCA Cycle[2]
CitrateDecreasedTCA Cycle[2]
Reduced Glutathione (GSH)IncreasedRedox Homeostasis[1][2]
5-aminoimidazole-4-carboxamide ribonucleotide (AICAR)IncreasedNucleotide Biosynthesis[2]

Experimental Protocols

Cell Culture and Labeling with this compound

This protocol provides a general framework for labeling cultured mammalian cells with this compound. Optimization of parameters such as cell density, tracer concentration, and labeling time is recommended for specific cell lines and experimental goals.

Materials:

  • Mammalian cell line of interest

  • Complete cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS), dialyzed

  • This compound (sterile solution)

  • Phosphate-buffered saline (PBS), sterile

  • Cell culture plates or flasks

  • Incubator (37°C, 5% CO2)

Procedure:

  • Cell Seeding: Seed cells in appropriate culture vessels at a density that will ensure they are in the exponential growth phase at the time of labeling.

  • Medium Preparation: Prepare the labeling medium by supplementing the base medium with dialyzed FBS and the desired concentration of this compound. A typical starting concentration is in the range of 100 µM to 1 mM. A control group with unlabeled ribitol should be included.

  • Labeling: When cells reach the desired confluency (typically 70-80%), aspirate the growth medium, wash the cells once with sterile PBS, and replace it with the pre-warmed labeling medium.

  • Incubation: Incubate the cells for a specific period to allow for the uptake and metabolism of this compound. The labeling time can range from a few hours to 24 hours or longer, depending on the metabolic rates of the cell line and the pathways of interest. Time-course experiments are recommended to determine the optimal labeling duration.

  • Metabolite Extraction: Following incubation, rapidly quench metabolism and extract the intracellular metabolites. A common method involves aspirating the labeling medium, washing the cells with ice-cold PBS, and then adding a cold extraction solvent (e.g., 80% methanol). The cell lysate is then collected for further analysis.

cluster_0 Cell Culture and Labeling Seed Cells Seed Cells Prepare Labeling Medium Prepare Labeling Medium Seed Cells->Prepare Labeling Medium Label Cells Label Cells Prepare Labeling Medium->Label Cells Incubate Incubate Label Cells->Incubate Extract Metabolites Extract Metabolites Incubate->Extract Metabolites

Experimental workflow for cell labeling.

Sample Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and specific technique for the analysis of 13C-labeled metabolites.

Materials:

  • Metabolite extracts from labeled and control cells

  • LC-MS/MS system (e.g., Q-Exactive, Triple Quadrupole)

  • Appropriate chromatography column (e.g., HILIC, C18)

  • Mobile phases (e.g., acetonitrile, water with appropriate additives)

  • Software for data acquisition and analysis

Procedure:

  • Sample Preparation: Centrifuge the metabolite extracts to pellet any debris. The supernatant can be directly injected or may require further cleanup or derivatization depending on the target metabolites and the analytical method.

  • Chromatographic Separation: Separate the metabolites using an appropriate LC method. HILIC (Hydrophilic Interaction Liquid Chromatography) is often suitable for the separation of polar metabolites like sugar phosphates.

  • Mass Spectrometry Analysis: Analyze the eluting metabolites using the mass spectrometer in either full scan mode to identify all labeled species or in selected reaction monitoring (SRM) or parallel reaction monitoring (PRM) mode for targeted quantification of specific isotopologues.

  • Data Analysis: Process the raw data to identify and quantify the different isotopologues of ribitol and its downstream metabolites. The mass shift corresponding to the incorporation of one or more 13C atoms will be observed. Correct for the natural abundance of 13C in your analysis.

cluster_1 LC-MS/MS Analysis Sample Preparation Sample Preparation Chromatographic Separation Chromatographic Separation Sample Preparation->Chromatographic Separation MS Analysis MS Analysis Chromatographic Separation->MS Analysis Data Analysis Data Analysis MS Analysis->Data Analysis

Workflow for LC-MS/MS analysis.

Sample Analysis by NMR Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the position of the 13C label within a molecule, which can be invaluable for elucidating complex metabolic rearrangements.

Materials:

  • Lyophilized metabolite extracts

  • D2O (deuterium oxide) with an internal standard (e.g., DSS)

  • NMR spectrometer (e.g., 500 MHz or higher) with a cryoprobe

  • NMR tubes

  • Software for NMR data processing and analysis

Procedure:

  • Sample Preparation: Reconstitute the lyophilized metabolite extracts in D2O containing a known concentration of an internal standard. Transfer the solution to an NMR tube.

  • NMR Data Acquisition: Acquire 1D 1H and 13C NMR spectra, as well as 2D correlation spectra such as 1H-13C HSQC. The 13C spectra will directly show the incorporation of the label.

  • Data Analysis: Process the NMR spectra to identify the signals corresponding to the 13C-labeled carbons in ribitol and its metabolites. The chemical shifts and coupling patterns will provide information on the position of the label. Quantification can be performed by integrating the relevant peaks and normalizing to the internal standard.

Conclusion

Tracing carbon metabolism with this compound offers a powerful approach to investigate the pentose phosphate pathway and its interplay with other central metabolic routes. The protocols and data presented in this application note provide a foundation for researchers to design and execute their own stable isotope tracing experiments. By carefully optimizing experimental conditions and utilizing sensitive analytical techniques such as LC-MS/MS and NMR, investigators can gain valuable insights into the metabolic reprogramming that occurs in various physiological and pathological states. This knowledge is essential for advancing our understanding of disease mechanisms and for the development of next-generation therapeutics.

References

Application Notes and Protocols for Utilizing Ribitol-3-13C in Pentose Phosphate Pathway Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Pentose Phosphate Pathway (PPP) is a fundamental metabolic pathway that operates in parallel with glycolysis. It plays a critical role in cellular biosynthesis and the maintenance of redox balance. The PPP is the primary source of NADPH, which is essential for reductive biosynthesis (e.g., fatty acid and steroid synthesis) and for regenerating the antioxidant glutathione. Additionally, the pathway produces pentose sugars, such as ribose-5-phosphate, a crucial precursor for nucleotide and nucleic acid synthesis. Given its central role in cellular metabolism, the PPP is a key area of investigation in various fields, including cancer biology, neurodegenerative diseases, and drug development.

Stable isotope tracers, such as those labeled with Carbon-13 (¹³C), are powerful tools for elucidating metabolic fluxes through pathways like the PPP.[1][2][3] While glucose-based tracers like [1,2-¹³C₂]glucose and [U-¹³C]glucose are commonly used, there is growing interest in other labeled compounds that can provide unique insights into specific nodes of metabolism.[4][5] Ribitol-3-¹³C, a ¹³C labeled version of the sugar alcohol ribitol, presents a novel tool for probing the non-oxidative branch of the PPP and related metabolic activities.[6][7] Ribitol can be phosphorylated to ribitol-5-phosphate, which can then enter the PPP. This application note provides detailed protocols and theoretical frameworks for the use of Ribitol-3-¹³C in studying the PPP.

Principle of Ribitol-3-¹³C in PPP Studies

Ribitol is a five-carbon sugar alcohol that can be metabolized by cells. Upon entering the cell, it can be phosphorylated to form ribitol-5-phosphate. This intermediate can then be converted to ribulose-5-phosphate, a key intermediate in the pentose phosphate pathway. By using Ribitol-3-¹³C, researchers can trace the fate of the third carbon of ribitol as it moves through the non-oxidative branch of the PPP and into other interconnected pathways like glycolysis and the TCA cycle.

The distribution of the ¹³C label from Ribitol-3-¹³C into various downstream metabolites can be analyzed using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.[8][9] This allows for the quantitative measurement of metabolic fluxes and provides insights into the relative activities of different enzymes within the PPP and connecting pathways. This approach, known as ¹³C-Metabolic Flux Analysis (¹³C-MFA), is a powerful technique for understanding cellular metabolism under different physiological or pathological conditions.[1][2][10]

Applications in Research and Drug Development

The use of Ribitol-3-¹³C in metabolic studies has several potential applications:

  • Elucidating PPP Dynamics: Precisely tracing the flow of carbons through the non-oxidative PPP to understand its regulation and contribution to cellular biosynthesis.

  • Cancer Metabolism Research: Investigating the altered metabolic phenotypes of cancer cells, which often exhibit upregulated PPP activity to support rapid proliferation and combat oxidative stress.[11]

  • Drug Discovery and Development: Assessing the on-target and off-target effects of drug candidates on the PPP and central carbon metabolism.[12][13] This can help in identifying novel therapeutic targets and understanding mechanisms of drug action or toxicity.

  • Inborn Errors of Metabolism: Studying the metabolic consequences of genetic defects in enzymes of the PPP and related pathways.

Experimental Protocols

The following are generalized protocols for using Ribitol-3-¹³C in cell culture experiments. These should be optimized for specific cell types and experimental conditions.

Protocol 1: ¹³C Labeling of Adherent Cells in Culture
  • Cell Seeding: Seed adherent cells in appropriate culture plates (e.g., 6-well or 10 cm dishes) and allow them to attach and grow to the desired confluency (typically 70-80%).[14]

  • Media Preparation: Prepare culture medium containing Ribitol-3-¹³C. The final concentration of the tracer will need to be optimized but a starting point of 100 µM to 1 mM is recommended. The glucose concentration in the medium should also be carefully considered and controlled.

  • Labeling: Remove the standard culture medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS). Add the pre-warmed ¹³C-labeling medium to the cells.

  • Incubation: Incubate the cells for a specific duration to allow for the uptake and metabolism of the tracer. The incubation time is a critical parameter and should be determined empirically through a time-course experiment (e.g., 1, 4, 8, 24 hours) to achieve isotopic steady-state.[4]

  • Metabolite Extraction:

    • Aspirate the labeling medium and quickly wash the cells with ice-cold PBS.

    • Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

    • Vortex the tubes and incubate on ice or at -20°C for at least 20 minutes to precipitate proteins.

    • Centrifuge at maximum speed for 10-15 minutes at 4°C.

    • Collect the supernatant containing the polar metabolites. The pellet can be used for protein quantification.

  • Sample Preparation for Analysis: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried extract can then be derivatized if necessary for GC-MS analysis or reconstituted in an appropriate solvent for LC-MS analysis.

Protocol 2: Analysis of ¹³C Incorporation by Mass Spectrometry

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful technique for analyzing the mass isotopomer distribution of metabolites.[8]

  • Chromatographic Separation: Reconstitute the dried metabolite extracts in a suitable solvent (e.g., 50% acetonitrile). Inject the sample onto a liquid chromatography system equipped with a column appropriate for separating polar metabolites (e.g., a HILIC or ion-pairing chromatography column).

  • Mass Spectrometry Analysis: Eluted metabolites are introduced into a mass spectrometer. The instrument should be operated in a mode that allows for the detection and quantification of different mass isotopomers of each metabolite of interest (e.g., selected ion monitoring or full scan mode on a high-resolution mass spectrometer).

  • Data Analysis: The raw data is processed to determine the relative abundance of each mass isotopomer for key metabolites of the PPP and connected pathways (e.g., ribose-5-phosphate, fructose-6-phosphate, sedoheptulose-7-phosphate, erythrose-4-phosphate, glyceraldehyde-3-phosphate, and lactate). This data can then be used for metabolic flux analysis.

Data Presentation

The quantitative data obtained from mass spectrometry analysis should be organized into clear and structured tables to facilitate comparison between different experimental conditions.

Table 1: Mass Isotopomer Distribution of Key PPP Metabolites after Labeling with Ribitol-3-¹³C

MetaboliteMass IsotopomerCondition A (%)Condition B (%)p-value
Ribose-5-PhosphateM+065.2 ± 3.155.8 ± 2.5<0.05
M+1 30.5 ± 2.8 40.1 ± 2.2 <0.01
M+23.1 ± 0.52.9 ± 0.4n.s.
M+31.2 ± 0.31.2 ± 0.3n.s.
Fructose-6-PhosphateM+078.9 ± 4.570.1 ± 3.9<0.05
M+1 18.3 ± 3.2 25.6 ± 3.1 <0.05
M+22.8 ± 0.74.3 ± 0.9n.s.
Sedoheptulose-7-PhosphateM+072.4 ± 5.163.9 ± 4.7<0.05
M+1 25.1 ± 4.3 33.5 ± 4.1 <0.05
M+22.5 ± 0.92.6 ± 0.8n.s.

Data are presented as mean ± standard deviation for n=3 biological replicates. M+0 represents the unlabeled metabolite, while M+1, M+2, etc., represent the metabolite with one, two, or more ¹³C atoms, respectively. The expected primary labeled species from Ribitol-3-¹³C is M+1 for many PPP intermediates.

Visualizations

Pentose Phosphate Pathway and Entry of Ribitol-3-¹³C

Pentose_Phosphate_Pathway cluster_glycolysis Glycolysis G6P Glucose-6-Phosphate PGL 6-Phosphoglucono-δ-lactone G6P->PGL G6PD F6P Fructose-6-Phosphate F6P->G6P G3P Glyceraldehyde-3-Phosphate F6P->G3P G3P->F6P Transaldolase PYR Pyruvate G3P->PYR LAC Lactate PYR->LAC PG 6-Phosphogluconate PGL->PG Ru5P Ribulose-5-Phosphate PG->Ru5P 6PGD (produces NADPH) R5P Ribose-5-Phosphate Ru5P->R5P Isomerase X5P Xylulose-5-Phosphate Ru5P->X5P Epimerase S7P Sedoheptulose-7-Phosphate R5P->S7P Transketolase X5P->G3P Transketolase X5P->G3P Transketolase E4P Erythrose-4-Phosphate S7P->E4P Transaldolase E4P->F6P Transketolase Ribitol_ext Ribitol-3-13C (extracellular) Ribitol_int This compound (intracellular) Ribitol_ext->Ribitol_int Rbt5P Ribitol-5-Phosphate-3-13C Ribitol_int->Rbt5P Ribitol Kinase Rbt5P->Ru5P Ribitol-5-P Dehydrogenase

Caption: Metabolic map of the Pentose Phosphate Pathway.

Experimental Workflow for Ribitol-3-¹³C Labeling and Analysis

Experimental_Workflow cell_culture 1. Cell Culture (Adherent Cells) labeling 2. Isotopic Labeling (Medium with this compound) cell_culture->labeling extraction 3. Metabolite Extraction (Quenching and Extraction) labeling->extraction analysis 4. LC-MS Analysis (Detection of Mass Isotopomers) extraction->analysis data_processing 5. Data Processing (Quantification of Labeled Species) analysis->data_processing mfa 6. Metabolic Flux Analysis (Flux Calculation) data_processing->mfa interpretation 7. Biological Interpretation mfa->interpretation

Caption: Workflow for ¹³C labeling experiments.

Logical Relationship of PPP Outputs

PPP_Outputs PPP Pentose Phosphate Pathway NADPH NADPH PPP->NADPH R5P Ribose-5-Phosphate PPP->R5P F6P_G3P Fructose-6-P & Glyceraldehyde-3-P PPP->F6P_G3P Reductive_Biosynthesis Reductive Biosynthesis (e.g., Fatty Acids) NADPH->Reductive_Biosynthesis Antioxidant_Defense Antioxidant Defense (Glutathione Regeneration) NADPH->Antioxidant_Defense Nucleotide_Synthesis Nucleotide Synthesis (DNA, RNA, ATP) R5P->Nucleotide_Synthesis Glycolysis Glycolysis / Gluconeogenesis F6P_G3P->Glycolysis

Caption: Key outputs and functions of the PPP.

Conclusion

The use of Ribitol-3-¹³C as a metabolic tracer offers a valuable and complementary approach to existing methods for studying the pentose phosphate pathway. By providing a direct entry point into the non-oxidative branch of the PPP, this tracer can help to dissect the complex carbon rearrangements and their contribution to cellular biosynthesis and redox homeostasis. The protocols and data analysis frameworks provided here serve as a guide for researchers to design and implement robust experiments to investigate the PPP in various biological systems, ultimately contributing to a deeper understanding of cellular metabolism in health and disease.

References

Troubleshooting & Optimization

Technical Support Center: Ribitol-3-13C Isotope Tracing Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with answers to frequently asked questions and troubleshooting strategies for minimizing isotopic dilution effects in Ribitol-3-13C metabolic labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is isotopic dilution in the context of a this compound experiment?

A: Isotopic dilution is the decrease in the isotopic enrichment of the administered this compound tracer. This occurs when the labeled tracer mixes with pre-existing, unlabeled ribitol (or its precursors) within the biological system. This mixing lowers the ratio of 13C to 12C in the metabolite pool being analyzed, which can complicate the interpretation of metabolic flux data.

Q2: Why is it critical to minimize isotopic dilution?

A: Minimizing isotopic dilution is crucial for several reasons:

  • Accuracy: High dilution can lead to an underestimation of the true metabolic flux through the pathway being studied.

  • Sensitivity: A lower enrichment of the 13C label can make it difficult for mass spectrometry (MS) instruments to detect and accurately quantify the labeled metabolites, especially for low-abundance species.

  • Clarity: It ensures that the measured 13C enrichment is a direct reflection of the metabolic processing of the provided tracer, rather than an artifact of pool dilution.

Q3: What are the primary sources of unlabeled ribitol that cause dilution?

A: The main sources include:

  • Intracellular Pools: Unlabeled ribitol already present inside the cells before the introduction of the 13C tracer.

  • Extracellular Sources: Unlabeled ribitol or its precursors present in the cell culture medium.[1]

  • De Novo Synthesis: The cell's own production of ribitol from other unlabeled carbon sources available in the medium (e.g., glucose).

  • Natural 13C Abundance: All naturally occurring carbon-containing molecules have a baseline 13C content of approximately 1.1%, which must be mathematically corrected for.[2][3][4]

Q4: What is the difference between metabolic steady state and isotopic steady state?

A:

  • Metabolic Steady State: This is a condition where the concentrations of intracellular metabolites are constant over time. This is often achieved by allowing cells to grow in a consistent environment.[1]

  • Isotopic Steady State: This is reached when the isotopic enrichment of intracellular metabolites becomes constant after the introduction of a labeled tracer.[1][5] The time required to reach isotopic steady state can vary significantly, from minutes for glycolytic intermediates to hours for TCA cycle intermediates.[1] Achieving isotopic steady state is essential for many metabolic flux analysis models.

Troubleshooting Guide

Q5: My mass spectrometry results show very low 13C enrichment in ribitol. What are the likely causes?

A: Low 13C enrichment is a classic sign of significant isotopic dilution. The following workflow can help diagnose the issue.

G start Low 13C Enrichment Detected check_protocol Review Experimental Protocol start->check_protocol check_analysis Review Data Analysis start->check_analysis check_media Was the pre-culture medium a source of unlabeled ribitol? check_protocol->check_media Medium Composition check_wash Were cells washed thoroughly before adding 13C tracer? check_protocol->check_wash Cell Handling check_time Was the labeling time sufficient to reach isotopic steady state? check_protocol->check_time Experiment Duration solution1 Solution: Use minimal medium or dialyzed serum. check_media->solution1 solution2 Solution: Improve wash steps (e.g., increase volume/repetitions). check_wash->solution2 solution3 Solution: Perform a time-course experiment to determine optimal labeling duration. check_time->solution3 check_correction Was Natural Abundance Correction applied correctly? check_analysis->check_correction solution4 Solution: Re-process data using established correction algorithms and software. check_correction->solution4

Caption: Troubleshooting workflow for low 13C enrichment.

Q6: How can I be sure my data analysis is correctly handling natural isotope abundance?

A: Correcting for the natural abundance of stable isotopes is a critical data processing step.[2][4] Raw mass spectrometry data includes isotopes present naturally, not just those from your tracer.[2]

  • Use Established Software: Employ software tools specifically designed for metabolomics and flux analysis (e.g., AccuCor2, PolyMID) that have built-in algorithms for natural abundance correction.[6][7]

  • Matrix-Based Correction: The correction is typically done using a matrix-based calculation that considers the chemical formula of the metabolite (e.g., ribitol) and the known natural abundance of all its constituent atoms (13C, 2H, 18O, etc.).[2][4][7]

  • Analyze Unlabeled Controls: Always run an unlabeled control sample. The mass isotopomer distribution (MID) of ribitol in this sample should reflect the predicted natural abundance. Any deviation may indicate an issue with your MS measurement or data processing.

The diagram below illustrates the data correction workflow.

G cluster_0 Data Acquisition & Processing raw_ms Raw MS Data (Measured Mass Isotopomer Distribution) correction Natural Abundance Correction Algorithm raw_ms->correction corrected_mid Corrected MID (Reflects only tracer incorporation) correction->corrected_mid flux_analysis Metabolic Flux Analysis (MFA) corrected_mid->flux_analysis

Caption: Data correction pathway for 13C labeling experiments.

Data & Correction Factors

For accurate correction, the natural abundance of all relevant isotopes must be considered.

IsotopeNatural Abundance (%)
¹²C 98.93
¹³C 1.07[4]
¹H 99.9885
²H 0.00115[4]
¹⁶O 99.757
¹⁷O 0.038[4]
¹⁸O 0.205[4]

Table 1: Standard natural isotopic abundances used for correction calculations.

Experimental Protocols

This section provides a generalized protocol for a 13C labeling experiment in cell culture, designed to minimize isotopic dilution.

Protocol: 13C Labeling Experiment for Adherent Cells

  • Cell Seeding and Growth:

    • Seed cells in multi-well plates at a density that ensures they reach the desired confluency (typically 70-80%) at the time of the experiment.

    • Culture cells in standard, unlabeled growth medium until they reach the target confluency. This allows the cells to achieve a metabolic steady state.

  • Medium Pre-conditioning (Optional but Recommended):

    • One day before the experiment, switch the cells to a fresh batch of the same unlabeled medium. This helps normalize the extracellular environment. For serum-containing media, using dialyzed serum can reduce unlabeled small molecules.

  • Initiation of Labeling - The Wash Step (Critical):

    • Aspirate the unlabeled medium completely.

    • Gently wash the cell monolayer twice with a pre-warmed, base medium (e.g., DMEM without glucose or other carbon sources) to remove all residual unlabeled medium. Perform this step quickly but carefully to minimize cell stress.

  • Addition of Labeled Medium:

    • Immediately after the final wash, add pre-warmed experimental medium containing this compound as the tracer. Ensure the tracer is of high isotopic purity (>98%).

    • Return the plates to the incubator for the desired labeling period. This period should be determined empirically to ensure isotopic steady state is reached for ribitol.

  • Quenching and Metabolite Extraction:

    • To halt all metabolic activity instantly, remove the plates from the incubator and immediately aspirate the labeled medium.

    • Quickly wash the cells with ice-cold 0.9% NaCl (saline) solution to remove extracellular metabolites.

    • Immediately add an ice-cold extraction solvent (e.g., 80% methanol) to the cells.

    • Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.

    • Incubate on ice or at -20°C for at least 20 minutes to ensure complete extraction.

    • Centrifuge at high speed (e.g., >14,000 x g) at 4°C to pellet cell debris and proteins.

  • Sample Preparation for MS Analysis:

    • Carefully collect the supernatant, which contains the extracted metabolites.

    • Dry the supernatant completely using a vacuum concentrator (e.g., SpeedVac).

    • The dried metabolite extract can now be stored at -80°C or reconstituted in an appropriate solvent for derivatization (for GC-MS) or direct injection (for LC-MS).

The following diagram illustrates this experimental workflow.

G cluster_culture 1. Cell Culture cluster_labeling 2. Isotope Labeling cluster_extraction 3. Sample Preparation cluster_analysis 4. Analysis seed Seed Cells grow Grow to 70-80% Confluency (Metabolic Steady State) seed->grow wash Wash x2 with Base Medium (CRITICAL STEP) grow->wash add_label Add Medium with This compound wash->add_label incubate Incubate for Labeling Period (Isotopic Steady State) add_label->incubate quench Quench Metabolism (Ice-Cold Saline Wash) incubate->quench extract Extract Metabolites (e.g., 80% Methanol) quench->extract dry Dry Extract extract->dry ms_analysis LC-MS or GC-MS dry->ms_analysis

Caption: Recommended experimental workflow for 13C labeling.

References

correcting for natural 13C abundance in Ribitol-3-13C studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in correcting for natural 13C abundance in Ribitol-3-13C studies.

Frequently Asked Questions (FAQs)

Q1: What is natural isotopic abundance and why is it necessary to correct for it in 13C labeling studies?

A: Natural isotopic abundance refers to the fact that many elements exist in nature as a mixture of isotopes. For carbon, the vast majority is 12C, but about 1.1% is the heavier isotope 13C.[1][2] In stable isotope labeling experiments, such as those using this compound, the goal is to track the incorporation of the labeled 13C from the tracer into various metabolites. However, the mass spectrometer detects the total 13C content in a molecule, which is a combination of the 13C from your tracer and the 13C that was already naturally present in the molecule's other carbon atoms (and other elements like oxygen, hydrogen, and nitrogen which also have naturally occurring heavy isotopes).[3][4] Correcting for this natural abundance is crucial to distinguish between the experimentally introduced label and the naturally present isotopes, ensuring accurate quantification of metabolic fluxes and pathway activities.[4][5]

Q2: What is a Mass Isotopomer Distribution (MID) or Mass Distribution Vector (MDV)?

A: A Mass Isotopomer Distribution (MID), also known as a Mass Distribution Vector (MDV), describes the fractional abundance of all mass isotopologues of a particular metabolite.[6] Isotopologues are molecules that differ only in their isotopic composition.[6] For a metabolite with 'n' carbon atoms, there can be M+0 (all 12C), M+1 (one 13C), M+2 (two 13C), up to M+n (all 13C) isotopologues. The MID is a vector representing the relative abundance of each of these, and the sum of all fractions is 1 (or 100%).[6]

Q3: How does the correction for natural 13C abundance work?

A: The correction is typically performed using a matrix-based approach.[4] A correction matrix is constructed that accounts for the natural isotopic abundances of all elements in the metabolite (and any derivatization agents used for analysis).[6][7] This matrix is then used to mathematically remove the contribution of naturally occurring isotopes from the measured mass isotopomer distribution, yielding the true fractional enrichment from the 13C-labeled tracer.[6][8]

Q4: What information is needed to perform the correction?

A: To accurately correct for natural isotopic abundance, you need the following:

  • The precise elemental formula of the metabolite being analyzed (including any derivatives).

  • The known natural isotopic abundances of all elements in the molecule (C, H, O, N, Si, etc.).

  • The measured mass isotopomer distribution of your unlabeled control sample.

  • The measured mass isotopomer distribution of your labeled sample.

Q5: What are common software or tools used for this correction?

A: Several software tools are available to perform natural abundance correction. Some are standalone programs, while others are packages within larger programming environments like R or Python. Examples include IsoCorrectoR and AccuCor2.[9][10] Many in-house scripts and established software for metabolic flux analysis also incorporate these correction algorithms.[4][7]

Troubleshooting Guide

Q: My corrected data shows negative abundance for some isotopologues. What does this mean and how can I fix it?

A: Negative values in your corrected data usually indicate an issue with the raw data or the correction parameters. Here are some potential causes and solutions:

  • Incorrect Elemental Formula: Double-check that the elemental formula used for the correction (including any derivatizing agents) is accurate. An incorrect formula will lead to an incorrect correction matrix.

  • Inaccurate Background Subtraction: Poor background subtraction during mass spectrometry data processing can distort the measured isotopologue ratios. Re-evaluate your peak integration and background subtraction methods.

  • Instrumental Noise: High noise levels in the mass spectrometer can lead to inaccurate measurements of low-abundance isotopologues. Ensure your instrument is properly tuned and that you have a sufficient signal-to-noise ratio.

  • Underestimation of a Mass Isotopomer Peak: If a peak in the mass spectrum is underestimated, the correction might overcompensate, leading to negative values.[8] Review the raw spectral data for any signs of peak distortion or integration errors.

Q: The 13C enrichment in my labeled samples seems too low after correction. What could be the reason?

A: Low calculated enrichment can stem from several experimental factors:

  • Isotopic Impurity of the Tracer: The this compound tracer may not be 100% pure and could contain some 12C.[9] It is advisable to correct for tracer impurity if this information is available.[9]

  • Metabolic Dilution: The labeled Ribitol may be diluted by large intracellular pools of unlabeled intermediates. This is a biological reality and reflects the metabolic state.

  • Contribution from Other Carbon Sources: Cells might be utilizing other unlabeled carbon sources from the medium (e.g., amino acids), which would dilute the 13C label.

  • Incomplete Isotopic Steady State: The labeling experiment may not have been run long enough to achieve isotopic steady state, where the enrichment of intracellular metabolites becomes constant.[6] For some metabolites, like amino acids that are exchanged with the medium, a true steady state may not be achievable.[6]

Q: How can I validate that my natural abundance correction is working correctly?

A: A good validation method is to analyze an unlabeled control sample. After applying the correction, the M+0 isotopologue should be close to 100% (or 1.0), and all other isotopologues (M+1, M+2, etc.) should be close to zero. Significant deviations from this indicate a problem with your correction method or parameters.

Quantitative Data

For accurate correction, the natural isotopic abundances of the elements constituting the metabolite and its derivatives are required.

ElementIsotopeMass (Da)Natural Abundance (%)
Hydrogen1H1.00782599.9885
2H (D)2.0141020.0115
Carbon12C12.00000098.93
13C13.0033551.07
Nitrogen14N14.00307499.632
15N15.0001090.368
Oxygen16O15.99491599.757
17O16.9991310.038
18O17.9991600.205
Silicon28Si27.97692792.223
29Si28.9764954.685
30Si29.9737703.092

Note: Silicon is included as it is a common element in derivatizing agents (e.g., TBDMS) used for GC-MS analysis.[7]

Experimental Protocols

Protocol: Correcting Mass Isotopomer Distributions for Natural Isotope Abundance

  • Sample Preparation and MS Analysis:

    • Culture cells with both unlabeled and this compound containing media.

    • Harvest cells and extract metabolites.

    • Derivatize metabolites if necessary for GC-MS analysis (e.g., using TBDMS).

    • Analyze the samples using a mass spectrometer to obtain the raw mass isotopomer distributions for Ribitol and other metabolites of interest. Collect data for both unlabeled (natural abundance) and labeled samples.

  • Data Extraction:

    • For each metabolite, extract the ion counts or peak areas for each mass isotopologue (M+0, M+1, M+2, etc.).

    • Normalize these values to get the fractional abundances by dividing the intensity of each isotopologue by the sum of all isotopologue intensities. This is your measured Mass Isotopomer Distribution (MID).

  • Correction Using a Matrix-Based Method:

    • Determine the Elemental Formula: Identify the complete elemental formula for the metabolite fragment being analyzed, including atoms from the derivatizing agent.

    • Construct the Correction Matrix: Use a computational tool (e.g., a script in Python or R) to generate a correction matrix based on the elemental formula and the known natural abundances of all constituent isotopes (see table above).

    • Apply the Correction: The measured MID (MID_measured) is a product of the correction matrix (C) and the true, corrected MID (MID_corrected). The relationship is: MID_measured = C * MID_corrected.

    • To find the corrected distribution, invert the correction matrix and multiply it by the measured distribution: MID_corrected = C⁻¹ * MID_measured.

  • Data Validation:

    • Perform the correction on the data from your unlabeled control sample. The resulting corrected MID should show close to 100% for the M+0 isotopologue and near-zero values for all others.

    • Review the corrected data for your labeled samples for any anomalies, such as negative values.

Visualizations

experimental_workflow cluster_experiment Experimental Phase cluster_data Data Processing & Correction cluster_analysis Downstream Analysis culture 1. Cell Culture (Unlabeled & 13C-Ribitol Labeled) extraction 2. Metabolite Extraction culture->extraction derivatization 3. Derivatization (e.g., for GC-MS) extraction->derivatization ms_analysis 4. Mass Spectrometry Analysis derivatization->ms_analysis raw_data 5. Raw MS Data (Mass Isotopomer Intensities) ms_analysis->raw_data Generate Data mid_calc 6. Calculate Measured MID raw_data->mid_calc correction 7. Natural Abundance Correction mid_calc->correction corrected_data 8. Corrected MID correction->corrected_data flux_analysis 9. Metabolic Flux Analysis corrected_data->flux_analysis

Caption: Experimental and computational workflow for 13C labeling studies.

logical_relationship Measured Measured Signal (by Mass Spec) Natural Natural Abundance 13C (& other heavy isotopes) Measured->Natural natural abundance effect Corrected Corrected Signal (True Enrichment) Measured->Corrected is corrected to remove Tracer Incorporated 13C Tracer (this compound) Tracer->Measured contributes to Natural->Measured contributes to

Caption: Logical relationship in natural abundance correction.

pentose_phosphate_pathway cluster_nonox Non-oxidative PPP Glucose Glucose-6P G6P G6P R5P Ribose-5P / Ribulose-5P G6P->R5P Oxidative PPP X5P Xylulose-5P R5P->X5P S7P Sedoheptulose-7P R5P->S7P X5P->S7P GAP Glyceraldehyde-3P X5P->GAP E4P Erythrose-4P S7P->E4P F6P Fructose-6P S7P->F6P E4P->F6P Glycolysis Glycolysis F6P->Glycolysis GAP->F6P GAP->Glycolysis Ribitol_Tracer This compound Ribitol_P Ribitol-P Ribitol_Tracer->Ribitol_P Ribitol_P->R5P Enters PPP

Caption: Entry of Ribitol into the Pentose Phosphate Pathway (PPP).

References

Technical Support Center: Ribitol-1-13C Based Metabolomics

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ribitol-1-13C based metabolomics. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What is the primary purpose of using Ribitol-1-13C in metabolomics?

A1: Ribitol-1-13C, like other stable isotope-labeled compounds, is used as a tracer to track the metabolic fate of ribitol within a biological system.[1][2] By introducing a "heavy" carbon isotope, researchers can distinguish the carbon atoms originating from the supplemented ribitol from the naturally abundant "light" 12C carbons already present in the cells.[1] This allows for the elucidation of metabolic pathways, the calculation of metabolic fluxes (the rate of turnover of metabolites), and the identification of endogenously synthesized compounds.[2][3][4][5] This technique is a powerful tool for understanding how cells metabolize ribitol and how this process is altered by disease or therapeutic interventions.[6][7]

Q2: What is isotopic steady state and why is it crucial for my experiment?

A2: Isotopic steady state is the point at which the isotopic enrichment of intracellular metabolites remains constant over time. Reaching this state is critical for many metabolic flux analysis studies because it ensures that the measured labeling patterns accurately reflect the metabolic activity of the cells under the experimental conditions.[4][8] The time required to reach isotopic steady state can vary depending on the specific metabolites and the cellular system being studied.[8] It is important to note that for some metabolites that are freely exchanged with large extracellular pools, achieving true isotopic steady state may be challenging.[8]

Q3: How do I correct for the natural abundance of 13C in my data?

A3: All naturally occurring carbon contains approximately 1.1% 13C. This natural abundance must be mathematically corrected to accurately determine the true incorporation of the 13C tracer.[8] Several algorithms and software packages are available to perform this correction on the raw mass spectrometry data.[9] This correction is essential for obtaining accurate mass isotopomer distributions (MIDs) which are used to calculate metabolic fluxes.[8][9]

Q4: Can Ribitol-1-13C be used in both targeted and untargeted metabolomics?

A4: Yes, Ribitol-1-13C can be utilized in both approaches. In targeted metabolomics, you would specifically look for 13C incorporation into known metabolites downstream of ribitol metabolism. In untargeted metabolomics, the presence of 13C can help to distinguish true, biologically-synthesized metabolites from background noise and contaminants, which is a common issue in LC-MS analysis.[10] The predictable mass shift caused by the 13C label aids in the identification of novel metabolites derived from the tracer.

Troubleshooting Guides

Problem 1: Low or No Incorporation of 13C into Downstream Metabolites
Possible Cause Suggested Solution
Inefficient Cellular Uptake of Ribitol Verify the expression and activity of relevant transporters in your cell model. Increase the concentration of Ribitol-1-13C in the medium, or increase the incubation time.
Slow Metabolic Pathway Activity The metabolic pathways utilizing ribitol may be slow in your specific cell type or condition. Increase the labeling time to allow for sufficient incorporation of 13C. Ensure cells are in an active metabolic state (e.g., mid-logarithmic growth phase).[11]
Incorrect Quenching or Extraction Ineffective quenching can allow metabolism to continue after sample collection, potentially depleting labeled intermediates.[12] Use a rapid quenching method, such as filtration followed by immersion in -80°C methanol.[12] Ensure your extraction protocol is optimized for the metabolites of interest.
Dilution with Unlabeled Carbon Sources The presence of other carbon sources in the medium (e.g., from serum) can dilute the 13C label.[10] Whenever possible, use a defined medium with Ribitol-1-13C as the primary carbon source of interest.[4]
Problem 2: High Variability in Labeling Patterns Between Replicates
Possible Cause Suggested Solution
Inconsistent Cell Culture Conditions Ensure all replicates are seeded at the same density and are in the same growth phase at the time of labeling and harvesting.[11] Minor differences in cell state can lead to significant metabolic variations.
Pre-Analytical Sample Handling Errors Standardize all sample collection, storage, and processing steps.[13] Inconsistent timing or temperature during these steps can introduce significant variability.
Analytical Instrument Instability Use internal standards, including isotopically labeled analogues, to monitor and correct for variations in instrument performance.[14] Quality control (QC) samples should be run periodically throughout the analytical batch to assess stability.[14]
Data on Analytical Variability

The following table presents typical relative standard deviations (RSDs) for internal standards (IS) in an LC-MS-based metabolomics experiment, which can be used as a benchmark for analytical precision. High RSDs in your internal standards may indicate an issue with the analytical method.

Internal StandardRetention Time (min)RSD (%) in ESI- modeRSD (%) in ESI+ mode
Isoleucine-13C, 15N0.7725.018.40
Carnitine-D30.70-22.95
Sphingosine-D714.38-5.15
LPC 18:1-D719.3023.937.04
LPC 18:1-D720.0021.228.82
Stearic acid-D534.5430.03-
Data adapted from a large-scale LC-ToF-MS metabolomics analysis troubleshooting study.[14]

Experimental Protocols

General Protocol for Ribitol-1-13C Labeling in Cell Culture
  • Cell Seeding and Growth: Seed cells in appropriate culture vessels and grow to the desired confluency (typically mid-log phase) in standard growth medium.

  • Medium Exchange: Aspirate the standard medium and wash the cells once with pre-warmed phosphate-buffered saline (PBS).

  • Labeling: Add pre-warmed custom medium containing Ribitol-1-13C at the desired concentration. The other components of the medium should be carefully chosen to minimize unlabeled sources that could compete with ribitol metabolism.

  • Incubation: Incubate the cells for a predetermined time to allow for uptake and metabolism of the tracer. This time should be optimized to achieve isotopic steady state for the pathways of interest.[4]

  • Metabolic Quenching: To halt all enzymatic activity, rapidly quench the metabolism. For adherent cells, this can be done by aspirating the medium and immediately adding liquid nitrogen or a cold quenching solution (e.g., -80°C methanol).[12] For suspension cultures, rapid filtration followed by immediate freezing of the filter with cells in liquid nitrogen is effective.[12]

  • Metabolite Extraction: Add a cold extraction solvent (e.g., 80% methanol) to the quenched cells. Scrape the cells (if adherent) and collect the cell lysate.

  • Sample Preparation: Centrifuge the lysate to pellet protein and cell debris. Collect the supernatant containing the metabolites. Dry the supernatant under vacuum or nitrogen.

  • Analysis: Reconstitute the dried metabolites in an appropriate solvent for analysis by Liquid Chromatography-Mass Spectrometry (LC-MS) or Gas Chromatography-Mass Spectrometry (GC-MS).[11]

Visualizations

experimental_workflow cluster_prep Preparation cluster_labeling Labeling & Quenching cluster_analysis Analysis start Seed and Grow Cells media_exchange Medium Exchange start->media_exchange add_tracer Add Ribitol-1-13C Medium media_exchange->add_tracer Introduce Tracer incubate Incubate for Isotopic Steady State add_tracer->incubate quench Rapid Metabolic Quenching incubate->quench extract Metabolite Extraction quench->extract Preserve Metabolome analyze LC-MS / GC-MS Analysis extract->analyze data_proc Data Processing & Isotope Correction analyze->data_proc flux_analysis Metabolic Flux Analysis data_proc->flux_analysis

Caption: Experimental workflow for Ribitol-1-13C metabolomics.

ribitol_pathway cluster_ppp Pentose Phosphate Pathway (PPP) cluster_glycolysis Glycolysis cluster_tca TCA Cycle ribitol_13C Ribitol-1-13C ribulose5p Ribulose-5-P ribitol_13C->ribulose5p Enters PPP g6p Glucose-6-P ribulose5p->g6p pyruvate Pyruvate g6p->pyruvate Multiple Steps citrate Citrate pyruvate->citrate succinate Succinate citrate->succinate

Caption: Potential entry of Ribitol into central carbon metabolism.

troubleshooting_tree start Problem: Low 13C Incorporation check_uptake Is Ribitol uptake confirmed? start->check_uptake check_time Was incubation time sufficient? check_uptake->check_time Yes solution_uptake Solution: Verify transporters, increase concentration. check_uptake->solution_uptake No check_quenching Was quenching rapid and cold? check_time->check_quenching Yes solution_time Solution: Increase labeling time. check_time->solution_time No check_dilution Are there competing carbon sources? check_quenching->check_dilution Yes solution_quenching Solution: Optimize quenching protocol. check_quenching->solution_quenching No solution_dilution Solution: Use defined medium. check_dilution->solution_dilution Yes

Caption: Troubleshooting decision tree for low 13C incorporation.

References

Technical Support Center: Optimizing Ribitol-3-13C Concentration for Cell Labeling

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing Ribitol-3-13C concentration for their cell labeling experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application in cell labeling?

A1: this compound is a stable isotope-labeled form of ribitol, a five-carbon sugar alcohol. In cell labeling, it serves as a tracer to investigate the metabolic flux through the pentose phosphate pathway (PPP). By tracking the incorporation of the 13C isotope from this compound into various downstream metabolites, researchers can elucidate the activity of this crucial pathway, which is involved in nucleotide synthesis, NADPH production for reductive biosynthesis, and maintaining redox balance.

Q2: How does this compound enter cellular metabolism?

A2: Ribitol can be phosphorylated to ribitol-5-phosphate, which can then be oxidized to ribulose-5-phosphate, an intermediate of the pentose phosphate pathway. The 13C label at the third carbon position allows for the tracing of its metabolic fate through the various enzymatic reactions of the PPP.

Q3: What are the key considerations before starting a this compound labeling experiment?

A3: Before initiating an experiment, it is crucial to:

  • Define experimental goals: Clearly outline the specific metabolic questions you aim to answer.

  • Cell line selection and culture conditions: Ensure your cell line of interest can uptake and metabolize ribitol. Culture conditions should be consistent and well-defined.

  • Tracer concentration: The optimal concentration of this compound will need to be determined empirically for your specific cell line and experimental conditions.

  • Labeling duration: The time required to reach isotopic steady state, where the enrichment of 13C in metabolites becomes stable, needs to be determined.[1]

  • Analytical method: Choose the appropriate analytical platform (e.g., GC-MS, LC-MS/MS, or NMR) for detecting and quantifying 13C enrichment in your target metabolites.[2][3][4]

Troubleshooting Guides

Issue 1: Low or No Detectable 13C Enrichment in Target Metabolites

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inadequate this compound Concentration Increase the concentration of this compound in the culture medium. It is advisable to perform a dose-response experiment to identify the optimal concentration that yields sufficient labeling without inducing cytotoxicity.
Short Labeling Duration Extend the incubation time with this compound. Perform a time-course experiment (e.g., 2, 6, 12, 24 hours) to determine when isotopic steady state is reached for your metabolites of interest.[1]
Poor Cellular Uptake of Ribitol Verify that your cell line expresses the necessary transporters for ribitol uptake. If uptake is a known issue, consider using cell permeabilization techniques, though this may impact cell viability and metabolism.
Low Metabolic Activity Ensure cells are in a metabolically active state (e.g., exponential growth phase) during the labeling experiment. Starvation or overgrown cultures may exhibit reduced metabolic flux.
Analytical Sensitivity Confirm that your analytical method (e.g., GC-MS, LC-MS/MS) is sensitive enough to detect the expected levels of 13C enrichment. Consult with your instrument specialist to optimize detection parameters.[5]
Issue 2: High Cell Death or Signs of Cytotoxicity

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
This compound Concentration is Too High High concentrations of any substrate can be toxic to cells. Perform a cytotoxicity assay (e.g., MTT, LDH, or trypan blue exclusion assay) to determine the maximum non-toxic concentration of this compound for your specific cell line.
Contaminants in the Tracer Ensure the purity of your this compound tracer. If possible, obtain a certificate of analysis from the supplier.
Extended Incubation Time Prolonged exposure to high concentrations of the tracer may induce stress. Optimize the labeling duration to the minimum time required to achieve sufficient isotopic enrichment.
Issue 3: Inconsistent or Variable Labeling Results

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Inconsistent Cell Culture Conditions Maintain strict consistency in cell seeding density, passage number, media composition, and incubation conditions (temperature, CO2 levels) across all experiments.
Variable Cell Growth Phases Always start experiments with cells in the same growth phase (e.g., mid-logarithmic phase) to ensure comparable metabolic states.
Errors in Sample Preparation Standardize your metabolite extraction protocol to minimize variability. Ensure complete and rapid quenching of metabolism to prevent isotopic changes during sample processing.

Experimental Protocols

Protocol 1: Determining Optimal this compound Concentration
  • Cell Seeding: Seed your cells of interest in a multi-well plate (e.g., 24-well or 96-well) at a density that will ensure they are in the exponential growth phase at the time of the experiment.

  • Prepare Tracer Concentrations: Prepare a range of this compound concentrations in your standard culture medium. A suggested starting range is 1 µM, 10 µM, 50 µM, 100 µM, 250 µM, and 500 µM. Include a vehicle control (no this compound).

  • Labeling: After allowing the cells to adhere and resume growth (typically 24 hours), replace the medium with the media containing the different this compound concentrations.

  • Incubation: Incubate the cells for a fixed period (e.g., 24 hours).

  • Cytotoxicity Assay: At the end of the incubation period, perform a standard cytotoxicity assay such as the MTT or LDH assay to assess cell viability at each concentration.

  • Metabolite Extraction and Analysis: In a parallel plate, perform metabolite extraction and analyze for 13C enrichment in a key downstream metabolite (e.g., ribose-5-phosphate or other PPP intermediates) using your chosen analytical method.

  • Data Analysis: Plot cell viability and 13C enrichment against the this compound concentration. The optimal concentration will be the highest concentration that provides significant labeling without causing a significant decrease in cell viability.

Protocol 2: Time-Course Experiment to Determine Isotopic Steady State
  • Cell Seeding: Seed cells in multiple plates or a multi-well plate to allow for harvesting at different time points.

  • Labeling: Replace the culture medium with medium containing the predetermined optimal concentration of this compound.

  • Time-Point Harvesting: At various time points (e.g., 0, 1, 2, 4, 8, 12, 24, and 48 hours), harvest the cells and immediately quench metabolic activity.

  • Metabolite Extraction and Analysis: Extract metabolites and measure the 13C enrichment in your target metabolites at each time point.

  • Data Analysis: Plot the 13C enrichment of each metabolite as a function of time. Isotopic steady state is reached when the enrichment level plateaus.[1]

Visualizations

Ribitol_Metabolism_Workflow cluster_experiment Experimental Workflow start Start with Healthy Cell Culture determine_conc Determine Optimal This compound Concentration (Protocol 1) start->determine_conc time_course Perform Time-Course Experiment (Protocol 2) determine_conc->time_course main_exp Main Labeling Experiment time_course->main_exp quench Quench Metabolism & Extract Metabolites main_exp->quench analysis Analyze 13C Enrichment (GC-MS, LC-MS) quench->analysis data_analysis Data Analysis & Flux Calculation analysis->data_analysis

Caption: Experimental workflow for optimizing this compound labeling.

Ribitol_PPP_Pathway cluster_pathway Metabolic Fate of this compound cluster_ppp Pentose Phosphate Pathway ribitol_3_13c This compound ribitol_5p Ribitol-5-Phosphate-3-13C ribitol_3_13c->ribitol_5p Ribitol Kinase ribulose_5p Ribulose-5-Phosphate-3-13C ribitol_5p->ribulose_5p Ribitol-5-P Dehydrogenase xylulose_5p Xylulose-5-Phosphate ribulose_5p->xylulose_5p Epimerase ribose_5p Ribose-5-Phosphate ribulose_5p->ribose_5p Isomerase glyceraldehyde_3p Glyceraldehyde-3-Phosphate xylulose_5p->glyceraldehyde_3p Transketolase sedoheptulose_7p Sedoheptulose-7-Phosphate ribose_5p->sedoheptulose_7p Transketolase nucleotide_synthesis Nucleotide Synthesis ribose_5p->nucleotide_synthesis fructose_6p Fructose-6-Phosphate sedoheptulose_7p->fructose_6p Transaldolase erythrose_4p Erythrose-4-Phosphate sedoheptulose_7p->erythrose_4p Transaldolase glyceraldehyde_3p->fructose_6p Transaldolase glycolysis Glycolysis glyceraldehyde_3p->glycolysis fructose_6p->glycolysis

Caption: Metabolic pathway of this compound into the Pentose Phosphate Pathway.

References

Technical Support Center: Troubleshooting Ribitol-3-13C Incorporation

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers encountering issues with the incorporation of Ribitol-3-13C in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary metabolic fate?

This compound is a stable isotope-labeled form of ribitol, a five-carbon sugar alcohol. Upon entering the cell, ribitol is primarily phosphorylated to form ribitol-5-phosphate. This can then be converted to CDP-ribitol, which is a key substrate for the glycosylation of proteins like α-dystroglycan.[1][2] Exogenous ribitol can also influence central carbon metabolism, including glycolysis and the pentose phosphate pathway (PPP).[3][4][5]

Q2: How can I detect and quantify the incorporation of this compound?

The most common and sensitive method for analyzing the incorporation of this compound and its metabolites is Liquid Chromatography with tandem Mass Spectrometry (LC/MS-MS).[1][2] This technique allows for the specific detection and quantification of 13C-labeled ribitol, ribitol-5-phosphate, and CDP-ribitol.

Q3: What are the general considerations for a successful stable isotope labeling experiment with this compound?

A successful labeling experiment requires careful planning. Key considerations include:

  • Labeling Duration: The time required to reach isotopic steady-state can vary depending on the metabolic pathway. While glycolysis intermediates may label within minutes, other pathways could take hours or even days.[6]

  • Cell Culture Media: It is advisable to use dialyzed fetal bovine serum (FBS) to reduce the concentration of unlabeled ribitol and other potentially interfering small molecules.

  • Tracer Concentration: The concentration of this compound should be optimized for your specific cell type and experimental goals.

Troubleshooting Guide: Poor Incorporation of this compound

This guide addresses common issues that can lead to poor or undetectable incorporation of this compound.

Issue 1: Low or No Detectable 13C-Labeled Ribitol Metabolites

Possible Cause 1: Inefficient Cellular Uptake

  • Troubleshooting Steps:

    • Verify Cell Health: Ensure that the cells are healthy and metabolically active. Poor cell viability will naturally lead to reduced metabolic activity.

    • Optimize Ribitol Concentration: While a standard concentration might be used, the optimal concentration for uptake can be cell-type dependent. Consider performing a dose-response experiment.

    • Check for Competing Substrates: High concentrations of glucose or other sugars in the medium might compete with ribitol for transport or downstream metabolism.

Possible Cause 2: Insufficient Labeling Time

  • Troubleshooting Steps:

    • Time Course Experiment: Perform a time-course experiment to determine the optimal labeling duration for your specific cells and pathway of interest. Collect samples at various time points (e.g., 1, 4, 12, 24 hours) to track the incorporation into ribitol-5-phosphate and CDP-ribitol.[6]

Possible Cause 3: Analytical Method Sensitivity

  • Troubleshooting Steps:

    • Optimize LC/MS-MS Method: Ensure your mass spectrometer is properly calibrated and optimized for the detection of 13C-labeled ribitol and its phosphorylated forms. This includes optimizing parameters such as collision energy and monitoring the correct mass transitions.[2]

    • Sample Preparation: Review your sample extraction protocol. Inefficient extraction of polar metabolites like sugar phosphates can lead to apparent low incorporation.

Issue 2: High Variability in Incorporation Between Replicates

Possible Cause 1: Inconsistent Cell Culture Conditions

  • Troubleshooting Steps:

    • Standardize Seeding Density: Ensure that all wells or flasks are seeded with the same number of cells and that cells are in a similar growth phase (e.g., logarithmic) at the start of the experiment.

    • Consistent Media Volume: Use a consistent volume of labeling medium in all replicates to avoid variations in nutrient availability.

Possible Cause 2: Inconsistent Sample Handling

  • Troubleshooting Steps:

    • Rapid Quenching of Metabolism: It is crucial to rapidly quench metabolic activity during sample collection to prevent changes in metabolite levels. This is often achieved by using cold solutions and rapid harvesting.

    • Precise Timing: Ensure that the labeling duration is identical for all replicates.

Quantitative Data Summary

The following table provides a summary of expected outcomes and potential deviations in a this compound labeling experiment.

ParameterExpected OutcomePotential Deviation and Interpretation
13C-Ribitol-5-Phosphate Detectable levels that increase over time.Low/Undetectable: Inefficient uptake or phosphorylation. High Variability: Inconsistent cell handling or culture conditions.
13C-CDP-Ribitol Detectable levels, typically appearing after 13C-Ribitol-5-Phosphate.Low/Undetectable: Potential issue with the enzyme ISPD (CDP-ribitol pyrophosphorylase A) or low precursor availability.[7]
Fractional Enrichment The percentage of the metabolite pool that is labeled with 13C should increase over time.Low Fractional Enrichment: High intracellular pools of unlabeled ribitol or slow turnover of the metabolite.

Experimental Workflow for Assessing this compound Incorporation

The following diagram outlines a typical workflow for a stable isotope tracing experiment using this compound.

Ribitol_Incorporation_Workflow cluster_prep 1. Experimental Preparation cluster_labeling 2. Stable Isotope Labeling cluster_harvest 3. Sample Harvesting cluster_analysis 4. Analysis Cell_Culture Seed cells and grow to desired confluency Prepare_Media Prepare labeling medium with this compound and dialyzed FBS Add_Media Replace growth medium with labeling medium Prepare_Media->Add_Media Incubate Incubate for a defined period (time course) Add_Media->Incubate Quench Rapidly quench metabolism (e.g., with cold saline) Incubate->Quench Extract Extract metabolites (e.g., with cold methanol/water) Quench->Extract LCMS Analyze extracts by LC/MS-MS Extract->LCMS Data_Analysis Quantify 13C-labeled metabolites and determine fractional enrichment LCMS->Data_Analysis

Experimental workflow for this compound labeling.

Ribitol Signaling Pathway

The diagram below illustrates the initial steps of ribitol metabolism leading to the synthesis of CDP-ribitol.

Ribitol_Metabolism Ribitol_ext Extracellular This compound Ribitol_int Intracellular This compound Ribitol_ext->Ribitol_int Cellular Uptake R5P Ribitol-5-Phosphate-13C Ribitol_int->R5P Phosphorylation CDP_Ribitol CDP-Ribitol-13C R5P->CDP_Ribitol ISPD enzyme Glycosylation Protein Glycosylation (e.g., α-dystroglycan) CDP_Ribitol->Glycosylation

Simplified pathway of this compound incorporation.

References

Technical Support Center: Data Analysis for Ribitol-3-13C Fluxomics

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ribitol-3-13C fluxomics data analysis. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on troubleshooting common issues and to answer frequently asked questions related to the software and experimental procedures.

Troubleshooting Guides

This section provides solutions to specific problems you might encounter during your data analysis workflow.

Software & Analysis
Question Answer
Why am I getting an "Index exceeds matrix dimensions" error in my analysis software (e.g., INCA, MATLAB-based tools)? This error typically indicates a mismatch between the dimensions of your data matrices or a problem with how your metabolic model is defined. Troubleshooting Steps: 1. Verify Model Stoichiometry: Ensure that the stoichiometric matrix of your metabolic model is correctly defined and consistent with the number of metabolites and reactions. 2. Check Data Input: Confirm that your measurement data (e.g., mass isotopomer distributions) is formatted correctly and that the number of data points matches the expectations of the software. 3. Examine Atom Transitions: Double-check the atom transition maps for all reactions in your model. An incorrect mapping can lead to matrix dimension errors during the simulation of isotope labeling.
My flux estimation fails to converge, or I get an "Optimization Failed" error. What should I do? This issue can arise from several factors, including a poorly defined model, insufficient experimental data, or numerical instability. Troubleshooting Steps: 1. Check for Model Identifiability: Your metabolic model may not be identifiable with the given tracer and measurements. This means that multiple flux distributions can explain the data equally well. Consider if additional tracer experiments or measurements are needed.[1][2] 2. Provide Good Initial Guesses: The optimization algorithm may be stuck in a local minimum. Try providing different initial flux values to start the optimization from a different point. 3. Review Measurement Data: Inaccurate or noisy measurement data can prevent the optimizer from finding a good fit. Re-examine your raw data for potential issues.
The goodness-of-fit for my model is poor. How can I improve it? A poor goodness-of-fit suggests that your model does not accurately represent the biological system. Troubleshooting Steps: 1. Re-evaluate the Metabolic Model: The model might be missing key reactions or compartments. Review the literature for alternative pathways or consider expanding your model. 2. Check for Measurement Errors: Systematic errors in your mass spectrometry or other measurements can lead to a poor fit. Recalibrate your instruments and re-analyze your data. 3. Assess Data Correction: Ensure that you have correctly accounted for the natural abundance of isotopes in your measurements.[3][4]
Experimental Procedures
Question Answer
My mass spectrometry data has low signal intensity. What are the common causes? Low signal intensity can compromise the accuracy of your flux analysis. Troubleshooting Steps: 1. Check Sample Concentration: Ensure that your metabolite extracts are sufficiently concentrated. 2. Optimize MS Instrument Settings: Tune your mass spectrometer to optimize for the detection of your target metabolites. 3. Evaluate Extraction Efficiency: Your metabolite extraction protocol may not be efficient for all compounds of interest. Consider trying alternative extraction methods.
I'm observing unexpected peaks or peak splitting in my chromatograms. What could be the issue? These issues can be caused by contamination or problems with the chromatography. Troubleshooting Steps: 1. Check for Contamination: Ensure all glassware and solvents are clean. Run blank samples to identify sources of contamination. 2. Optimize Chromatography: Adjust the gradient, flow rate, or column temperature of your liquid or gas chromatography method to improve peak shape and separation.

Frequently Asked Questions (FAQs)

Data Analysis Software
Question Answer
Which software is recommended for this compound fluxomics analysis? Several software packages are available for 13C-Metabolic Flux Analysis (MFA), each with its own strengths. Commonly used options include: - INCA: A MATLAB-based package that is widely used for both steady-state and non-stationary MFA.[5] - 13CFLUX2: A high-performance software suite designed for large-scale flux analysis.[6] - Metran: Another software option for 13C-MFA, though some users may find INCA or 13CFLUX2 to have more extensive community support.[7]
How do I correct for the natural abundance of 13C in my data? Correcting for the natural abundance of heavy isotopes is a critical step for accurate flux analysis.[1][3][4] Most 13C-MFA software has built-in functions for this correction. The process generally involves using the known natural abundance of isotopes to calculate and subtract their contribution from the measured mass isotopomer distributions. Several standalone tools, such as IsoCorrectoR, are also available for this purpose.[4][8]
Experimental Design
Question Answer
What are the key considerations when designing a this compound labeling experiment? A well-designed experiment is crucial for obtaining reliable flux data. Key considerations include: - Tracer Selection: The choice of tracer and its labeled position is critical for resolving fluxes in specific pathways.[9][10][11][12] For studying the pentose phosphate pathway, a tracer like this compound can provide valuable information. - Labeling Duration: The duration of labeling should be sufficient to reach an isotopic steady state for the metabolites of interest. - Biological Replicates: Including multiple biological replicates is essential for statistical confidence in your results.
How can I determine if my experimental design will be able to resolve the fluxes I am interested in? Many 13C-MFA software packages include tools for in silico experimental design. These tools allow you to simulate the expected labeling patterns for a given metabolic model and experimental setup, helping you to assess whether the planned experiment will be informative for the fluxes of interest.

Experimental Protocols

Detailed Methodology for a this compound Fluxomics Experiment

This protocol outlines the key steps for conducting a metabolic flux analysis experiment using this compound as a tracer.

1. Cell Culture and Labeling:

  • Culture cells to the desired density in standard growth medium.

  • Replace the standard medium with a labeling medium containing this compound at a known concentration.

  • Incubate the cells for a predetermined time to allow for the incorporation of the labeled ribitol and to reach isotopic steady state.

2. Quenching and Metabolite Extraction:

  • Rapidly quench metabolic activity by, for example, washing the cells with ice-cold saline and then adding a cold solvent mixture (e.g., 80% methanol).

  • Lyse the cells and extract the intracellular metabolites.

  • Separate the cell debris by centrifugation.

3. Sample Derivatization (for GC-MS):

  • Dry the metabolite extracts.

  • Derivatize the dried extracts to make the metabolites volatile for Gas Chromatography-Mass Spectrometry (GC-MS) analysis.

4. Mass Spectrometry Analysis:

  • Analyze the derivatized samples using GC-MS or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the mass isotopomer distributions of key metabolites.

5. Data Analysis:

  • Process the raw mass spectrometry data to obtain mass isotopomer distributions.

  • Correct the data for the natural abundance of isotopes.[1][3][4]

  • Use a 13C-MFA software package to estimate metabolic fluxes by fitting a metabolic model to the experimental data.

Quantitative Data Summary

The following tables provide an illustrative example of the type of quantitative data generated from a this compound fluxomics experiment. Note: These are example data for illustrative purposes.

Table 1: Relative Fluxes Through Key Pathways (Normalized to Ribitol Uptake Rate)

PathwayRelative Flux (Control)Relative Flux (Treated)
Pentose Phosphate Pathway30 ± 345 ± 4
Glycolysis100 ± 885 ± 7
TCA Cycle50 ± 560 ± 6

Table 2: Mass Isotopomer Distributions of a Key Metabolite (e.g., Sedoheptulose-7-phosphate)

Mass IsotopomerFractional Abundance (Control)Fractional Abundance (Treated)
M+00.40 ± 0.030.30 ± 0.02
M+10.35 ± 0.030.45 ± 0.03
M+20.15 ± 0.020.18 ± 0.02
M+30.07 ± 0.010.05 ± 0.01
M+40.02 ± 0.010.01 ± 0.01
M+50.01 ± 0.010.01 ± 0.01

Visualizations

Ribitol Metabolism and its Connection to Central Carbon Metabolism

The following diagram illustrates the entry of this compound into the pentose phosphate pathway and its connection to glycolysis.

Ribitol_Metabolism cluster_extracellular Extracellular cluster_intracellular Intracellular cluster_ppp Pentose Phosphate Pathway cluster_glycolysis Glycolysis This compound This compound Ribitol-P Ribitol-P This compound->Ribitol-P Ribulose-5P Ribulose-5P Ribitol-P->Ribulose-5P Oxidation Xylulose-5P Xylulose-5P Ribulose-5P->Xylulose-5P Ribose-5P Ribose-5P Ribulose-5P->Ribose-5P Sedoheptulose-7P Sedoheptulose-7P Erythrose-4P Erythrose-4P Fructose-6P Fructose-6P Glycolysis_cont Downstream Glycolysis Fructose-6P->Glycolysis_cont Glyceraldehyde-3P Glyceraldehyde-3P Glyceraldehyde-3P->Glycolysis_cont Xylulose-5PRibose-5P Xylulose-5PRibose-5P Sedoheptulose-7PGlyceraldehyde-3P Sedoheptulose-7PGlyceraldehyde-3P Xylulose-5PRibose-5P->Sedoheptulose-7PGlyceraldehyde-3P Erythrose-4PFructose-6P Erythrose-4PFructose-6P Sedoheptulose-7PGlyceraldehyde-3P->Erythrose-4PFructose-6P

Ribitol entry into the Pentose Phosphate Pathway.
General Workflow for 13C-MFA Data Analysis

This diagram outlines the logical steps involved in analyzing data from a 13C labeling experiment.

MFA_Workflow A 1. 13C Labeling Experiment (this compound tracer) B 2. Mass Spectrometry Analysis (GC-MS or LC-MS) A->B C 3. Raw Data Processing B->C D 4. Correction for Natural Isotope Abundance C->D F 6. Flux Estimation (Software like INCA, 13CFLUX2) D->F E 5. Define Metabolic Model (Stoichiometry & Atom Transitions) E->F G 7. Goodness-of-Fit Analysis F->G G->E Model Refinement H 8. Flux Map & Confidence Intervals G->H

A logical workflow for 13C-MFA data analysis.

References

Technical Support Center: Ribitol-3-13C Tracer Experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Ribitol-3-13C tracer experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on avoiding analytical artifacts and to offer troubleshooting support for your metabolic flux analysis studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and what is its primary application in metabolic research?

A1: this compound is a stable isotope-labeled sugar alcohol used as a tracer to study the pentose phosphate pathway (PPP) and related metabolic pathways. By tracking the incorporation of the 13C label into various metabolites, researchers can elucidate metabolic fluxes and understand how cells utilize different carbon sources under specific conditions.

Q2: Why is derivatization necessary for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)?

A2: Ribitol, being a polyol, is non-volatile and highly polar. Derivatization is a crucial step to increase its volatility and thermal stability, making it suitable for GC-MS analysis.[1] The most common method is trimethylsilylation (TMS), which replaces the active hydrogens on the hydroxyl groups with TMS groups.[2]

Q3: What are the most common analytical artifacts to be aware of in this compound experiments?

A3: The most common artifacts include incomplete derivatization leading to multiple peaks for a single compound, co-elution with other metabolites or contaminants, isotopic impurity of the tracer, and inaccurate correction for the natural abundance of stable isotopes.[3][4][5] Each of these can significantly impact the accuracy of mass isotopomer distribution (MID) data and subsequent flux calculations.

Q4: How can I be sure that the 13C label on the third carbon of ribitol is stable during analysis?

A4: While isotopic scrambling is a potential concern in mass spectrometry, the carbon-carbon bonds in the ribitol backbone are generally stable under electron ionization (EI) conditions used in GC-MS. The primary fragmentation of silylated alditols involves cleavage of C-C bonds and loss of trimethylsilanol groups.[6] It is crucial to use standardized ionization energies (e.g., 70 eV) to ensure reproducible fragmentation patterns. Positional analysis of fragments can help confirm the location of the label.

Q5: What is the importance of correcting for natural isotope abundance?

A5: All elements, including carbon, have naturally occurring stable isotopes (e.g., 13C has a natural abundance of approximately 1.1%).[3][7] This means that even in an unlabeled metabolite, there will be a small fraction of molecules containing one or more 13C atoms. Failing to accurately correct for this natural abundance will lead to an overestimation of the tracer's contribution to a metabolite pool and result in erroneous flux calculations.[3][4][8][9]

Troubleshooting Guides

This section provides a question-and-answer format to address specific issues you may encounter during your this compound experiments.

Issue 1: Multiple Peaks for Derivatized Ribitol in GC-MS Chromatogram
  • Question: I am seeing more than one peak for what should be my derivatized this compound standard. What could be the cause?

  • Answer: This is a common artifact that can arise from incomplete derivatization or the formation of different derivative isomers.[2]

    • Incomplete Derivatization: Not all five hydroxyl groups on the ribitol molecule may have reacted with the silylating agent (e.g., MSTFA). This results in a mixture of partially and fully silylated ribitol molecules, each with a different retention time.

    • Isomer Formation: While less common with alditols compared to aldose sugars, different silylation conditions can sometimes lead to the formation of structural isomers.[2]

  • Troubleshooting Steps:

    • Optimize Derivatization Protocol: Ensure your derivatization protocol (e.g., methoximation followed by silylation) is optimized. This includes checking the reaction time, temperature, and the ratio of sample to derivatizing agent.[10]

    • Ensure Anhydrous Conditions: Silylating reagents are sensitive to moisture. Ensure all your solvents and samples are anhydrous to prevent reagent degradation and incomplete reactions.

    • Check Reagent Quality: Use fresh, high-quality derivatizing reagents.

    • Consistent Incubation: Ensure consistent incubation times and temperatures for all samples and standards to promote complete derivatization.

Issue 2: Inaccurate Mass Isotopomer Distributions (MIDs)
  • Question: My calculated MIDs for downstream metabolites do not seem to align with expected metabolic pathways. What could be causing this discrepancy?

  • Answer: Inaccurate MIDs can stem from several sources, including isotopic impurity of the tracer, incorrect natural abundance correction, or co-elution of interfering compounds.

  • Troubleshooting Steps:

    • Verify Tracer Purity: The isotopic purity of your this compound tracer is critical. A lower-than-stated purity will lead to an underestimation of labeling. Always obtain a certificate of analysis from the supplier and use the stated purity for your correction calculations.

    • Implement Correct Natural Abundance Correction: Use a validated algorithm to correct for the natural abundance of all elements in your derivatized metabolite (including C, H, O, and Si from the TMS groups).[3][4][9]

    • Check for Co-elution: A co-eluting compound with a similar mass-to-charge ratio (m/z) can interfere with the measurement of your target metabolite's MID.

      • Improve Chromatographic Resolution: Optimize your GC temperature gradient to better separate peaks.

      • Use High-Resolution Mass Spectrometry: High-resolution MS can help distinguish between your target metabolite and interfering compounds with the same nominal mass.

    • Analyze Unlabeled Controls: Always run parallel experiments with unlabeled ribitol to identify the natural MID of your metabolites of interest under the same experimental conditions.

Issue 3: Low Signal Intensity for Labeled Metabolites
  • Question: I am having difficulty detecting the 13C-labeled isotopologues of my downstream metabolites. What are the likely causes?

  • Answer: Low signal intensity can be due to low metabolic flux through the pathway of interest, insufficient tracer incorporation, or analytical issues during sample preparation and analysis.

  • Troubleshooting Steps:

    • Optimize Labeling Time: The time required to reach isotopic steady-state varies between different metabolic pathways. Conduct a time-course experiment to determine the optimal labeling duration for your system.

    • Increase Tracer Concentration: While being mindful of potential metabolic perturbations, a higher concentration of this compound in the medium can increase the isotopic enrichment in downstream metabolites.

    • Improve Sample Preparation: Minimize metabolite degradation by ensuring rapid quenching of metabolism and efficient extraction.

    • Enhance MS Sensitivity: Check the tuning and calibration of your mass spectrometer. Consider using selected ion monitoring (SIM) mode for targeted analysis of specific metabolites to increase sensitivity.

Experimental Protocols

Protocol 1: Sample Preparation and Derivatization for GC-MS Analysis

This protocol outlines a standard procedure for the extraction and derivatization of polar metabolites from cell culture for analysis of this compound incorporation.

  • Metabolism Quenching and Metabolite Extraction:

    • Rapidly aspirate the culture medium.

    • Immediately wash the cells with ice-cold phosphate-buffered saline (PBS).

    • Quench metabolism by adding a pre-chilled (-80°C) extraction solvent (e.g., 80:20 methanol:water).

    • Scrape the cells and collect the cell lysate.

    • Centrifuge at high speed at 4°C to pellet protein and cell debris.

    • Collect the supernatant containing the polar metabolites.

  • Sample Drying:

    • Transfer a known volume of the supernatant to a new tube.

    • Add an internal standard (e.g., a 13C-labeled compound not expected to be produced in your system).

    • Dry the samples completely using a vacuum concentrator (e.g., SpeedVac).

  • Derivatization:

    • Step 1: Methoxyamination:

      • Add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) to the dried sample.

      • Vortex thoroughly and incubate at 37°C for 90 minutes with shaking. This step protects aldehyde and ketone groups from forming multiple TMS derivatives.[2]

    • Step 2: Trimethylsilylation:

      • Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) + 1% trimethylchlorosilane (TMCS).

      • Vortex and incubate at 60°C for 30 minutes.

      • Cool to room temperature before GC-MS analysis.

Quantitative Data Summary

The following tables illustrate the potential impact of common analytical artifacts on the measured mass isotopomer distribution (MID) of a hypothetical downstream metabolite with three carbon atoms (C3), derived from this compound.

Table 1: Effect of Isotopic Impurity of this compound Tracer

Mass IsotopologueTrue MID (100% 13C Purity)Measured MID (98% 13C Purity)
M+050.0%52.0%
M+140.0%38.0%
M+28.0%8.0%
M+32.0%2.0%

This table demonstrates how a 2% isotopic impurity in the tracer can lead to an overestimation of the unlabeled fraction (M+0) and an underestimation of the labeled fraction (M+1).

Table 2: Impact of Incomplete Natural Abundance Correction

Mass IsotopologueMeasured MIDCorrected MID (Accurate)Corrected MID (Inaccurate)
M+055.0%50.0%53.0%
M+138.0%40.0%38.0%
M+26.0%8.0%7.0%
M+31.0%2.0%2.0%

This table shows that failing to properly account for the natural abundance of 13C results in an incorrect estimation of the true labeling pattern.

Visualizations

Ribitol Metabolism and the Pentose Phosphate Pathway

Ribitol_Metabolism This compound This compound Ribitol-5-P Ribitol-5-P This compound->Ribitol-5-P Ribitol Kinase Ribulose-5-P Ribulose-5-P Ribitol-5-P->Ribulose-5-P Ribitol-5-P Dehydrogenase Xylulose-5-P Xylulose-5-P Ribulose-5-P->Xylulose-5-P Epimerase Nucleotide_Synthesis Nucleotide Synthesis Ribulose-5-P->Nucleotide_Synthesis G3P Glyceraldehyde-3-P Xylulose-5-P->G3P Transketolase S7P Sedoheptulose-7-P Xylulose-5-P->S7P Transketolase Glycolysis Glycolysis G3P->Glycolysis E4P Erythrose-4-P S7P->E4P Transaldolase F6P Fructose-6-P S7P->F6P Transaldolase F6P->Glycolysis

Caption: Metabolic fate of this compound through the Pentose Phosphate Pathway.

Experimental Workflow for this compound Tracer Analysis

Experimental_Workflow cluster_experiment Cell Culture and Labeling cluster_sample_prep Sample Preparation cluster_analysis Data Acquisition and Analysis Cell_Culture 1. Cell Culture Add_Tracer 2. Add this compound Cell_Culture->Add_Tracer Incubation 3. Incubation to Isotopic Steady State Add_Tracer->Incubation Quenching 4. Quench Metabolism Incubation->Quenching Extraction 5. Metabolite Extraction Quenching->Extraction Derivatization 6. Derivatization (TMS) Extraction->Derivatization GCMS 7. GC-MS Analysis Derivatization->GCMS Data_Processing 8. Raw Data Processing GCMS->Data_Processing Correction 9. Natural Abundance Correction Data_Processing->Correction MFA 10. Metabolic Flux Analysis Correction->MFA Troubleshooting_Tree Start Problem with Data? Multiple_Peaks Multiple Peaks for Ribitol? Start->Multiple_Peaks Yes Inaccurate_MID Inaccurate MIDs? Start->Inaccurate_MID No Multiple_Peaks->Inaccurate_MID No Optimize_Derivatization Optimize Derivatization Protocol Multiple_Peaks->Optimize_Derivatization Yes Low_Signal Low Signal Intensity? Inaccurate_MID->Low_Signal No Check_Reagents Check Reagent Quality & Purity Inaccurate_MID->Check_Reagents Yes Validate_Correction Validate Natural Abundance Correction Inaccurate_MID->Validate_Correction Yes Check_Coelution Check for Co-eluting Peaks Inaccurate_MID->Check_Coelution Yes Optimize_Labeling Optimize Labeling Time/Concentration Low_Signal->Optimize_Labeling Yes Improve_Sensitivity Improve MS Sensitivity Low_Signal->Improve_Sensitivity Yes

References

optimizing quenching and extraction for Ribitol-3-13C labeled cells

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides troubleshooting advice, frequently asked questions (FAQs), and detailed protocols for researchers working with Ribitol-3-13C labeled cells. The focus is on optimizing quenching and extraction procedures to ensure high-quality, reproducible data for metabolomic analysis.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common issues encountered during the sample preparation workflow for 13C-labeled metabolomics.

Quenching-Related Issues

Q1: What is the primary goal of quenching, and why is it so critical? Quenching is the process of rapidly halting all enzymatic activity within cells to freeze the metabolic state at a specific moment in time.[1][2][3] This step is crucial because metabolites, especially those in central carbon metabolism, can have turnover rates of seconds.[4] Any delay or inefficiency in stopping metabolism will lead to changes in metabolite concentrations and isotopic labeling patterns, resulting in an inaccurate snapshot of the cell's metabolic activity.[4][5]

Q2: What are the most common quenching methods, and which is best? The three most common methods are quenching with cold organic solvents (e.g., methanol), cold isotonic solutions (e.g., saline), or cryogenics (e.g., liquid nitrogen).[1][2] There is no single "best" method, as the optimal choice depends on the cell type and experimental setup.

  • Cold Methanol: Widely used and effective, but it can cause leakage of intracellular metabolites in some cell types by compromising the cell membrane.[6][7]

  • Cold Saline: Generally gentler on cell membranes, reducing the risk of metabolite leakage.[6][8] However, it may be less effective at halting metabolism as quickly as other methods.[5]

  • Liquid Nitrogen (LN2): Offers the fastest and most effective way to arrest metabolism.[1][3] The primary challenge is to prevent contamination from extracellular media during the process. For adherent cells, a combination of a rapid wash followed by LN2 quenching is considered a highly robust method.[9]

Q3: I'm observing significant loss of my this compound signal. Could my quenching method be causing metabolite leakage? Yes, this is a common problem, particularly when using cold methanol-based quenching solutions.[6][10] The organic solvent can permeabilize the cell membrane, causing intracellular metabolites to leak into the quenching solution. Studies have shown that higher concentrations of methanol (e.g., 80%) may reduce leakage compared to lower concentrations (e.g., 60%) for some bacterial cells.[11][12] If leakage is suspected, consider switching to a cold saline quenching method or a rapid filtration technique followed by quenching.[6][13]

Q4: How should my quenching protocol differ for adherent versus suspension cells? Your approach must be adapted to the cell culture format.

  • Adherent Cells: The medium can be quickly aspirated, followed by a rapid wash with PBS, and then direct quenching on the plate with liquid nitrogen or a cold solvent.[9][14] Using a cell scraper is recommended over trypsinization, as the enzymatic digestion required for trypsinization can alter the metabolome and cause leakage.[2][15]

  • Suspension Cells: The main challenge is separating cells from the culture medium without altering their metabolic state.[5][16] Rapid filtration is often the preferred method, where cells are quickly captured on a filter and then immediately washed and quenched.[5][13] Centrifugation is another option, but it must be performed quickly and at a low temperature to minimize metabolic changes during the pelleting process.[16][17]

Q5: How can I confirm my quenching procedure is effective? Quenching efficiency can be assessed by measuring the energy charge of the cell, calculated from the ratio of ATP, ADP, and AMP.[3] An effective quench will preserve a high ATP/ADP ratio, indicative of a metabolically active state.[18] In contrast, an inefficient quench allows ATP to be hydrolyzed, leading to a lower energy charge.[3][18] Another method involves adding a 13C-labeled tracer during the harvesting and quenching steps; effective quenching should result in minimal incorporation of the label into downstream metabolites.[5][13]

Extraction-Related Issues

Q6: What is the best type of extraction solvent for a polar compound like this compound? Ribitol is a polar sugar alcohol (polyol), so a polar solvent system is required for efficient extraction.[19] A monophasic extraction using a mixture of acetonitrile, methanol, and water is often highly effective for polar metabolites.[20] While biphasic systems (like those using chloroform) are excellent for separating polar and non-polar compounds, a well-optimized monophasic system often provides higher yields for polar analytes.[20][21]

Q7: Should I use a monophasic or biphasic extraction protocol? The choice depends on your experimental goals.

  • Monophasic Extraction: Involves a single-phase solvent system (e.g., methanol/water or acetonitrile/methanol/water). These methods are generally faster, simpler, and can offer excellent recovery for polar metabolites.[22][23] They are often preferred when the primary interest is in central carbon metabolism and not lipids.

  • Biphasic Extraction: Uses a mixture of solvents that separate into two phases, typically an upper aqueous/polar phase and a lower organic/non-polar phase (e.g., methanol/chloroform/water).[21] This is advantageous if you want to analyze both polar metabolites (like Ribitol) and lipids from the same sample, as it provides a clean separation of the two fractions.[21][24]

Q8: My final metabolite yield is low. What are the common causes during extraction? Low recovery can stem from several factors:

  • Incomplete Cell Lysis: If cells are not thoroughly disrupted, metabolites will remain trapped inside. Ensure your lysis method (e.g., sonication, bead beating, repeated freeze-thaw cycles) is sufficient.[2]

  • Metabolite Degradation: Some metabolites are unstable and can degrade if the extraction is not performed quickly and at low temperatures. Adding acid (e.g., formic acid) to the extraction solvent can help prevent enzymatic degradation, but the extract should be neutralized afterward to prevent acid-catalyzed degradation.[4][25]

  • Suboptimal Solvent Choice: Using a solvent with the wrong polarity will result in poor extraction efficiency for your target analyte. For Ribitol, a highly polar solvent system is essential.

  • Losses During Handling: Metabolites can be lost during sample transfers, centrifugation, and drying steps. Using isotope-labeled internal standards can help correct for these losses.[26]

Quantitative Data Summaries

Table 1: Comparison of Common Quenching Methods
MethodTypical Temp.AdvantagesDisadvantages & LimitationsCommon Issues
Cold Aqueous Methanol -20°C to -80°CEffective at halting metabolism; removes some non-polar compounds.[27]Can cause significant leakage of intracellular metabolites in some cell types.[6][7][10]Metabolite loss; requires optimization of methanol concentration (40-80%).[10][11]
Cold Isotonic Saline 0°C to 4°CMinimizes cell lysis and metabolite leakage.[6][8]May be slower and less efficient at completely halting metabolism compared to LN2 or methanol.[5]Incomplete quenching leading to altered metabolite profiles.[5]
Liquid Nitrogen (LN2) -196°CFastest method for arresting metabolism; considered the "gold standard" for quenching efficiency.[1][3]Can be difficult to handle; risk of freezing extracellular medium to the cell pellet.[26]Requires a rapid washing step to remove media before freezing.[9]
Hot Air / Boiling Ethanol 75°C to 95°CCan simultaneously quench and extract metabolites.Not suitable for heat-sensitive metabolites; can have low recovery for certain compound classes.[3]Potential for metabolite degradation or oxidation.[3]
Table 2: Comparison of Monophasic vs. Biphasic Extraction Systems
Extraction TypeExample Solvent SystemTarget AnalytesAdvantagesDisadvantages
Monophasic Acetonitrile/Methanol/Water (e.g., 2:2:1 v/v/v)Polar metabolites, Amino acids, Organic acids, Sugar phosphatesHigh yield and reproducibility for polar compounds; simpler and faster protocol.[20][22]Co-extracts lipids which may interfere with analysis if not removed; less effective for non-polar compounds.[20]
Biphasic (Folch/Bligh-Dyer type) Chloroform/Methanol/Water (e.g., 2:2:1.8 v/v/v)Polar metabolites and LipidsProvides clean separation of polar (aqueous phase) and non-polar (organic phase) fractions from a single sample.[21][24]More complex and time-consuming; potential for metabolite loss at the phase interface.
Biphasic (MTBE) Methyl-tert-butyl ether (MTBE)/Methanol/WaterPolar metabolites and LipidsLess toxic alternative to chloroform; provides good separation and recovery.[22][24]May require more rigorous optimization depending on the specific lipid and metabolite classes of interest.

Visualized Workflows and Logic

G cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Analysis A 1. Cell Culture & Labeling with this compound B 2. Harvest Cells (e.g., Scrape / Filter) A->B C 3. Rapid Wash (e.g., cold PBS) B->C D 4. Quench Metabolism (e.g., Liquid Nitrogen) C->D E 5. Metabolite Extraction (e.g., Cold Solvent) D->E F 6. Phase Separation (Centrifugation) E->F G 7. Collect Supernatant (Polar Metabolite Fraction) F->G H 8. Sample Analysis (LC-MS / GC-MS) G->H

Caption: General experimental workflow for 13C-labeled metabolomics.

G Problem Problem: Low this compound Signal CauseQuench Potential Cause: Metabolite Leakage during Quenching Problem->CauseQuench CauseExtract Potential Cause: Poor Extraction Efficiency Problem->CauseExtract CauseLysis Potential Cause: Incomplete Cell Lysis Problem->CauseLysis SolQuench1 Solution: Switch from Methanol to Cold Saline Quench CauseQuench->SolQuench1 SolQuench2 Solution: Use Rapid Filtration for Suspension Cells CauseQuench->SolQuench2 SolExtract1 Solution: Use a Polar Monophasic Solvent (ACN/MeOH/H2O) CauseExtract->SolExtract1 SolExtract2 Solution: Add Labeled Internal Standard to Quantify Loss CauseExtract->SolExtract2 SolLysis Solution: Increase Sonication Time or Add Freeze-Thaw Cycles CauseLysis->SolLysis

Caption: Troubleshooting decision tree for low metabolite signal.

Detailed Experimental Protocols

Protocol 1: Quenching and Extraction for Adherent Cells

This protocol is optimized for adherent cells (e.g., in a 6-well plate) and uses a robust liquid nitrogen quench followed by a monophasic extraction suitable for polar metabolites like Ribitol.

Materials:

  • Phosphate-buffered saline (PBS), ice-cold

  • Liquid Nitrogen (LN2)

  • Cell scraper

  • Extraction Solvent: 80% Methanol / 20% Water (HPLC-grade), pre-chilled to -80°C

  • Microcentrifuge tubes

Procedure:

  • Remove the cell culture plate from the incubator.

  • Working quickly, aspirate the culture medium completely.

  • Immediately wash the cells by adding 2 mL of ice-cold PBS to each well and aspirating it. Repeat the wash step once more. This entire washing process should take less than 10 seconds to minimize metabolic changes.[4]

  • Quenching: Immediately after the final wash, place the culture plate on a level surface and add liquid nitrogen directly to the wells, ensuring the cell monolayer is fully submerged.[14] Allow the LN2 to evaporate completely in a fume hood. The cells should appear as a frozen, crystalline layer.

  • Place the plate on dry ice to keep it frozen. Add 1 mL of pre-chilled (-80°C) 80% methanol extraction solvent to each well.

  • Extraction: Use a cell scraper to thoroughly scrape the cells from the bottom of the well into the extraction solvent.[2] Pipette the cell lysate up and down several times to ensure a homogenous mixture.

  • Transfer the entire lysate from each well into a pre-chilled microcentrifuge tube.

  • Vortex the tubes for 30 seconds and incubate at -20°C for 20 minutes to precipitate proteins.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Carefully transfer the supernatant, which contains the polar metabolites, to a new clean tube. This sample is now ready for downstream analysis (e.g., by LC-MS).

Protocol 2: Quenching and Extraction for Suspension Cells

This protocol uses a rapid filtration method to separate suspension cells from their medium, which is highly effective at minimizing metabolic changes during harvesting.[5][13]

Materials:

  • Vacuum filtration manifold with filter holders

  • Nylon or PVDF filters (e.g., 0.45 µm pore size), appropriately sized for the culture volume

  • Washing Solution: Ice-cold 0.9% NaCl (saline)

  • Quenching/Extraction Solvent: 40% Methanol / 40% Acetonitrile / 20% Water, pre-chilled to -20°C

  • Microcentrifuge tubes

Procedure:

  • Pre-assemble the filtration unit and place it on the vacuum flask. Ensure the filter is seated correctly.

  • Start the vacuum. Quickly pour the cell suspension from the culture flask onto the filter. Do not exceed the capacity of the filter, as this will slow down filtration.

  • As soon as the medium has passed through, wash the cells on the filter with a small volume of ice-cold saline solution to remove any remaining extracellular metabolites.

  • Quenching & Extraction: Immediately switch off the vacuum. Add 5 mL of the pre-chilled Quenching/Extraction solvent directly onto the filter, submerging the cells.

  • Carefully remove the filter containing the cell/solvent slurry using forceps and immediately place it into a 50 mL conical tube or beaker.

  • Vortex or sonicate the tube vigorously to ensure all cells are dislodged from the filter and lysed into the solvent.

  • Transfer the lysate to a microcentrifuge tube.

  • Incubate at -20°C for 20 minutes to facilitate protein precipitation.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Collect the supernatant for analysis.

References

Technical Support Center: Ribitol-3-13C Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Ribitol-3-13C mass spectra. Overlapping peaks are a common challenge in mass spectrometry that can complicate data analysis and interpretation. This resource offers practical solutions to identify, troubleshoot, and resolve these issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of overlapping peaks in this compound mass spectra?

Overlapping peaks in the mass spectra of this compound can arise from several factors:

  • Co-elution of Isomers: Ribitol has several stereoisomers, such as arabitol and xylitol, which have the same mass and similar chemical properties.[1][2] If the chromatographic separation is not optimal, these isomers can elute at similar retention times, leading to overlapping peaks.

  • Incomplete Chromatographic Resolution: Inadequate separation on the gas chromatography (GC) or liquid chromatography (LC) column can cause peaks of different compounds to merge.[3][4] This is a common issue in the analysis of complex biological samples.[4]

  • Isotopologue Overlap: The presence of naturally occurring heavy isotopes (e.g., ¹³C, ¹⁸O) in the analyte and co-eluting compounds can lead to overlapping isotopic patterns, especially in high-resolution mass spectrometry.

  • Matrix Effects: Components of the sample matrix can interfere with the ionization of this compound, leading to peak broadening and overlap.[5]

  • High Analyte Concentration: Injecting a sample that is too concentrated can overload the chromatographic column and the mass spectrometer, resulting in broad, asymmetric peaks that are more likely to overlap.

Q2: How can I confirm that the peak overlap is due to isomers and not other contaminants?

To confirm the presence of isomeric overlap, you can:

  • Analyze Authentic Standards: Inject pure standards of ribitol, arabitol, and xylitol under the same chromatographic conditions to determine their individual retention times.

  • Improve Chromatographic Separation: Modify your GC or LC method to enhance the resolution between the isomers. This could involve changing the temperature gradient, flow rate, or switching to a column with a different stationary phase.[6][7]

  • Use High-Resolution Mass Spectrometry (HRMS): While isomers have the same nominal mass, very slight mass differences might be detectable with a high-resolution instrument, aiding in their differentiation.

Q3: What is peak deconvolution and how can it help with overlapping peaks?

Peak deconvolution is a computational method used to separate overlapping signals in a chromatogram or mass spectrum.[8][9][10][11] Deconvolution algorithms work by fitting mathematical functions (e.g., Gaussian peaks) to the observed data to resolve the individual components.[8] This can help to:

  • Identify the number of individual components within an overlapping peak.

  • Determine the retention time and area of each individual peak.

  • Obtain a "cleaner" mass spectrum for each component, facilitating its identification.

Several software packages are available that incorporate deconvolution algorithms.

Q4: How do I calculate the isotopic enrichment of this compound from my mass spectrometry data?

Isotopic enrichment is the percentage of the isotopically labeled compound in a sample.[12] To calculate it from your mass spectrometry data, you need to:

  • Acquire Mass Spectra: Obtain the mass spectra of both an unlabeled ribitol standard and your this compound sample.

  • Identify Isotope Peaks: In the mass spectrum of your labeled sample, identify the peak corresponding to the unlabeled ribitol (M+0) and the peak corresponding to this compound (M+1).

  • Correct for Natural Abundance: The M+1 peak in the unlabeled standard is due to the natural abundance of ¹³C (approximately 1.1%). This contribution needs to be subtracted from the M+1 peak intensity of your labeled sample.

  • Calculate Enrichment: The isotopic enrichment can be calculated using the following formula:

    % Enrichment = [Corrected Intensity(M+1) / (Intensity(M+0) + Corrected Intensity(M+1))] * 100

    Specialized software can also be used for more complex calculations, especially when dealing with multiple labeled atoms.[13]

Troubleshooting Guides

Issue 1: Poor Peak Shape and Broadening

Symptoms:

  • Peaks are wider than expected.

  • Peaks show tailing or fronting.

  • Reduced signal-to-noise ratio.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Column Overload Dilute the sample and reinject.
Poor Injection Technique Ensure the injection is rapid and smooth. For GC, check the injection port temperature and liner.
Column Contamination Bake out the GC column or flush the LC column with a strong solvent.
Inappropriate Flow Rate Optimize the carrier gas (GC) or mobile phase (LC) flow rate.
Dead Volume in the System Check all connections for leaks or gaps.
Issue 2: Co-elution with Other Polyols

Symptoms:

  • A single, broad peak is observed where multiple isomers are expected.

  • The mass spectrum of the peak contains fragments characteristic of multiple isomers.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Suboptimal Chromatographic Method Modify the temperature program (GC) or gradient elution (LC) to improve separation.[6]
Incorrect Column Choice Select a column with a different stationary phase that offers better selectivity for polyols.
Sample Derivatization Issues (for GC-MS) Ensure complete derivatization of the hydroxyl groups to improve volatility and chromatographic separation.
Issue 3: Difficulty in Distinguishing Isotopologues

Symptoms:

  • The M+0 and M+1 peaks are not well-resolved.

  • Inaccurate isotopic enrichment calculations.

Possible Causes & Solutions:

Possible Cause Troubleshooting Step
Low Mass Spectrometer Resolution Use a higher resolution mass spectrometer if available.[14][15]
High Background Noise Ensure the mass spectrometer is properly tuned and calibrated. Check for and eliminate sources of contamination.[1][5]
Interference from Co-eluting Compounds Improve chromatographic separation to isolate the ribitol peak.
Software Deconvolution is Needed Employ deconvolution software to mathematically separate the overlapping isotopic peaks.[16]

Experimental Protocols

GC-MS Analysis of this compound

This protocol provides a general procedure for the analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS). Optimization may be required based on the specific instrument and sample matrix.

1. Sample Preparation and Derivatization: a. Dry the sample containing ribitol completely under a stream of nitrogen. b. Add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL) and incubate at 30°C for 90 minutes. c. Add 80 µL of N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS) and incubate at 37°C for 30 minutes.

2. GC-MS Parameters:

Parameter Setting
GC Column DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
Injection Volume 1 µL
Injector Temperature 250°C
Oven Program Start at 70°C, hold for 1 min, ramp to 310°C at 6°C/min, hold for 10 min
Carrier Gas Helium at a constant flow of 1 mL/min
MS Transfer Line Temp 290°C
Ion Source Temp 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range m/z 50-600
LC-MS Analysis of this compound

This protocol provides a general procedure for the analysis of this compound by Liquid Chromatography-Mass Spectrometry (LC-MS).

1. Sample Preparation: a. Dilute the sample in the initial mobile phase. b. Filter the sample through a 0.22 µm syringe filter.

2. LC-MS Parameters:

Parameter Setting
LC Column Amide or HILIC column suitable for polar compounds
Mobile Phase A Water with 0.1% formic acid
Mobile Phase B Acetonitrile with 0.1% formic acid
Gradient Start at 95% B, decrease to 50% B over 10 min, hold for 2 min, return to 95% B and equilibrate
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), positive or negative mode
Scan Range m/z 100-300

Visualizations

experimental_workflow Workflow for Resolving Overlapping Peaks cluster_sample_prep Sample Preparation cluster_analysis Chromatography & Mass Spectrometry cluster_data_analysis Data Analysis cluster_troubleshooting Troubleshooting Loop Sample Biological Sample Extraction Metabolite Extraction Sample->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization Chromatography GC or LC Separation Derivatization->Chromatography MassSpec Mass Spectrometry Chromatography->MassSpec RawData Raw MS Data MassSpec->RawData Deconvolution Peak Deconvolution RawData->Deconvolution CheckOverlap Overlapping Peaks? RawData->CheckOverlap PeakIntegration Peak Integration & Identification Deconvolution->PeakIntegration Quantification Isotopic Enrichment Calculation PeakIntegration->Quantification CheckOverlap->PeakIntegration No OptimizeChrom Optimize Chromatography CheckOverlap->OptimizeChrom Yes OptimizeChrom->Chromatography

Caption: Experimental workflow for analyzing this compound and resolving overlapping peaks.

troubleshooting_flowchart Troubleshooting Logic for Overlapping Peaks Start Overlapping Peaks Observed CheckShape Assess Peak Shape (Tailing, Fronting, Broad) Start->CheckShape OptimizeInjection Optimize Injection Volume & Technique CheckShape->OptimizeInjection Poor Shape CheckIsomers Potential Isomer Co-elution? CheckShape->CheckIsomers Good Shape CheckColumn Check Column Condition & Flow Rate OptimizeInjection->CheckColumn CheckColumn->Start RunStandards Analyze Isomer Standards CheckIsomers->RunStandards Yes CheckIsotopologues Poor Isotopologue Resolution? CheckIsomers->CheckIsotopologues No OptimizeSeparation Optimize Chromatographic Method (Gradient, Temperature, Column) RunStandards->OptimizeSeparation Resolved Peaks Resolved OptimizeSeparation->Resolved IncreaseResolution Use High-Resolution MS CheckIsotopologues->IncreaseResolution Yes CheckIsotopologues->Resolved No UseDeconvolution Apply Deconvolution Software IncreaseResolution->UseDeconvolution UseDeconvolution->Resolved

Caption: A logical flowchart for troubleshooting overlapping peaks in mass spectra.

References

Validation & Comparative

A Researcher's Guide to Validating Ribitol-3-13C Labeling Efficiency: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate validation of isotopic labeling is paramount for robust and reproducible experimental outcomes. This guide provides an objective comparison of methods to validate Ribitol-3-13C labeling efficiency, supported by experimental data and detailed protocols. We explore alternative tracers and methodologies, offering a comprehensive overview to inform your experimental design.

Ribitol, a five-carbon sugar alcohol, plays a role in various metabolic pathways, including the pentose phosphate pathway (PPP).[1][2] Its isotopically labeled form, this compound, serves as a valuable tracer in metabolic flux analysis to elucidate cellular metabolism.[3] This guide will delve into the primary methods for validating its labeling efficiency and compare it with other commonly used tracers and techniques.

Comparing Isotopic Tracers for Metabolic Analysis

The choice of an isotopic tracer is critical for the successful outcome of metabolic flux studies. While this compound is effective for tracing specific pathways, other tracers like 13C-labeled glucose and glutamine are more broadly used for central carbon metabolism. The selection of a tracer depends on the specific metabolic pathways being investigated.[4] For instance, [1,2-13C2]glucose is often employed for analyzing the pentose phosphate pathway.[4]

TracerPrimary ApplicationAnalytical Method(s)Key Advantages
This compound Pentose Phosphate Pathway, Ribitol MetabolismGC-MS, LC-MS/MSDirectly traces ribitol utilization and its entry into central metabolism.
[1,2-13C2]Glucose Glycolysis, Pentose Phosphate PathwayGC-MS, LC-MS/MS, NMRWell-established tracer for central carbon metabolism, provides detailed flux information.
[U-13C6]Glucose Central Carbon MetabolismGC-MS, LC-MS/MS, NMRUniformly labeled glucose provides a broad overview of glucose metabolism.
[U-13C5]Glutamine TCA Cycle, Anaplerotic ReactionsGC-MS, LC-MS/MS, NMRIdeal for investigating the tricarboxylic acid (TCA) cycle and related pathways.

Quantitative Comparison of Pentose and Pentitol Tracers

A study comparing the effects of ribitol, ribose, and xylitol supplementation in MCF-7 breast cancer cells revealed distinct metabolic reprogramming. While all three significantly altered the metabolome, ribitol treatment notably enhanced glycolysis and nucleotide biosynthesis.[3] The table below summarizes the number of significantly altered metabolites upon treatment with each compound.

Treatment (10 mM)Total Significantly Altered Metabolites (p<0.05)Percentage of Assayed BiochemicalsUpregulated MetabolitesDownregulated Metabolites
Ribitol 8619.8%94.2%5.8%
Ribose 118---
Xylitol 137---

Table adapted from a study on breast cancer cells, which showed that out of the assayed biochemicals, ribitol treatment resulted in significant changes to 86 metabolites.[3]

Methodologies for Validating Labeling Efficiency

The gold standard for validating the labeling efficiency of stable isotope tracers like this compound is mass spectrometry (MS), often coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS/MS). Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful, non-destructive technique.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive and robust technique for separating and identifying volatile and semi-volatile compounds. For analyzing 13C enrichment, metabolites are typically derivatized to increase their volatility before injection into the GC-MS system.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS is suitable for analyzing a wider range of metabolites, including those that are not amenable to GC-MS. It offers high sensitivity and specificity, making it a powerful tool for targeted and untargeted metabolomics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the position of the 13C label within a molecule, which is invaluable for elucidating metabolic pathways. While generally less sensitive than MS, NMR is non-destructive and requires minimal sample preparation.

Experimental Protocols

Cell Culture and Isotope Labeling

Objective: To label cells with this compound for subsequent analysis.

Materials:

  • Cell culture medium (e.g., DMEM)

  • Fetal Bovine Serum (FBS), dialyzed

  • This compound

  • Phosphate Buffered Saline (PBS)

  • 6-well cell culture plates

Procedure:

  • Seed cells in 6-well plates at a desired density and allow them to adhere overnight.

  • The following day, replace the growth medium with a medium containing a known concentration of this compound. The concentration will depend on the specific experiment and cell type.

  • Incubate the cells for a predetermined time to allow for the uptake and metabolism of the labeled ribitol. The incubation time can range from minutes to hours depending on the metabolic pathway of interest.[5]

  • After incubation, wash the cells with ice-cold PBS to remove any remaining labeled substrate from the medium.

Metabolite Extraction

Objective: To extract intracellular metabolites for analysis.

Materials:

  • 80% Methanol (pre-chilled to -80°C)

  • Centrifuge

Procedure:

  • After washing with PBS, add a sufficient volume of ice-cold 80% methanol to each well to quench metabolism and lyse the cells.

  • Scrape the cells and transfer the cell lysate to a microcentrifuge tube.

  • Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10-15 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant containing the metabolites to a new tube for analysis.

GC-MS Analysis for 13C Enrichment

Objective: To quantify the incorporation of 13C from this compound into downstream metabolites.

Materials:

  • Derivatization agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS)

  • GC-MS system

Procedure:

  • Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitute the dried extract in the derivatization agent and incubate at a specific temperature (e.g., 70°C) for a set time (e.g., 30 minutes) to convert the metabolites into their volatile trimethylsilyl (TMS) derivatives.

  • Inject the derivatized sample into the GC-MS system.

  • Set the GC-MS parameters (e.g., column type, temperature gradient, mass range) to optimally separate and detect the metabolites of interest.

  • Analyze the resulting mass spectra to determine the mass isotopomer distribution (MID) for ribitol and other relevant metabolites. The MID reveals the relative abundance of molecules with different numbers of 13C atoms.

  • Correct the raw MID data for the natural abundance of 13C and other isotopes to accurately calculate the labeling efficiency.

Visualizing Metabolic Pathways and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate complex biological processes.

experimental_workflow Experimental Workflow for Validating this compound Labeling cluster_cell_culture Cell Culture & Labeling cluster_sample_prep Sample Preparation cluster_analysis Analysis cell_seeding Seed Cells labeling Incubate with this compound cell_seeding->labeling quenching Quench Metabolism & Extract Metabolites labeling->quenching derivatization Derivatize for GC-MS quenching->derivatization gcms GC-MS Analysis derivatization->gcms data_analysis Data Analysis (Calculate Enrichment) gcms->data_analysis ribitol_ppp_pathway Ribitol Metabolism and the Pentose Phosphate Pathway Ribitol_3_13C This compound Ribitol Intracellular Ribitol Ribitol_3_13C->Ribitol Uptake Ribose Ribose Ribitol->Ribose Ribose_5P Ribose-5-Phosphate Ribose->Ribose_5P PPP Pentose Phosphate Pathway (PPP) Ribose_5P->PPP Nucleotides Nucleotide Synthesis Ribose_5P->Nucleotides Glycolysis Glycolysis Glycolysis->Ribose_5P PPP->Glycolysis

References

A Comparative Guide to Isotopic Tracers: Ribitol-3-13C in Focus

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of Ribitol-3-13C with other commonly used isotopic tracers in metabolic research, particularly for interrogating the pentose phosphate pathway (PPP). While direct comparative experimental data for this compound is limited in current literature, this document extrapolates its potential utility based on the known metabolism of ribitol and contrasts it with well-established tracers for which extensive data exists.

Introduction to this compound

This compound is a stable isotope-labeled form of ribitol, a five-carbon sugar alcohol.[1] Ribitol is a naturally occurring compound found in plants and the cell walls of some gram-positive bacteria.[2] In mammals, it is a precursor for the synthesis of cytidine diphosphate-ribitol (CDP-ribitol), a key molecule in the glycosylation of proteins such as α-dystroglycan.[3][4] The metabolic pathways involving ribitol are closely linked to the pentose phosphate pathway, a critical route for generating NADPH and precursors for nucleotide biosynthesis.[5]

The 13C label at the third carbon position of ribitol allows for the tracing of its metabolic fate and its contribution to various metabolic pools. Understanding how this specific isotopologue is metabolized can provide insights into the activity of pathways involved in CDP-ribitol synthesis and its subsequent utilization.

Comparison with Other Isotopic Tracers

The choice of an isotopic tracer is critical for the accurate determination of metabolic fluxes. For studying the pentose phosphate pathway, several 13C-labeled glucose tracers are widely used. This section compares the potential application of this compound with these established tracers.

A study evaluating various 13C isotopic tracers for metabolic flux analysis in mammalian cells found that [1,2-13C2]glucose provided the most precise estimates for glycolysis and the pentose phosphate pathway.[6] Tracers such as [2-13C]glucose and [3-13C]glucose also performed better than the more commonly used [1-13C]glucose for analyzing the PPP.[6]

Isotopic TracerPrimary Application in PPP AnalysisAdvantagesDisadvantages
This compound Tracing the synthesis of CDP-ribitol and its contribution to glycosylation. Potentially probing the non-oxidative PPP.Specific for pathways utilizing ribitol. May provide unique insights into the regulation of CDP-ribitol synthesis.Limited direct experimental data available. Metabolic entry point is downstream of the oxidative PPP.
[1,2-13C2]glucose Quantifying the relative flux through the oxidative and non-oxidative branches of the PPP.[6][7]Well-characterized labeling patterns in downstream metabolites. Provides precise estimates for both glycolysis and PPP fluxes.[6]Can be more expensive than singly labeled glucose tracers.
[1-13C]glucose Primarily used to measure the oxidative PPP flux through the release of 13CO2.Relatively inexpensive and widely used.Less informative for the non-oxidative PPP compared to other tracers.[6]
[2-13C]glucose Provides good precision for estimating PPP fluxes.[6]Capitalizes on atomic transitions within the PPP to distribute the label effectively.[6]May not be as effective as [1,2-13C2]glucose for resolving both oxidative and non-oxidative fluxes with the highest precision.
[U-13C]glucose General tracer for central carbon metabolism, including the PPP.Labels all carbons, providing a broad overview of metabolic pathways.Can lead to complex labeling patterns that are challenging to interpret for specific pathway fluxes. Not ideal for elucidating flux through the PPP.[7]

Experimental Protocols

Detailed methodologies are crucial for reproducible metabolic flux analysis. Below are generalized protocols for utilizing isotopic tracers.

Protocol 1: 13C-Labeling Experiment in Cell Culture
  • Cell Culture: Plate cells at a desired density and allow them to adhere and reach the desired confluency.

  • Media Preparation: Prepare culture media containing the 13C-labeled tracer (e.g., this compound or a 13C-labeled glucose) at a known concentration. The unlabeled version of the substrate should be omitted.

  • Isotopic Labeling: Remove the existing media from the cells and replace it with the prepared labeling media.

  • Incubation: Incubate the cells for a predetermined period to allow for the uptake and metabolism of the tracer, aiming to achieve isotopic steady state.

  • Metabolite Extraction: After incubation, rapidly quench metabolism by placing the culture plates on dry ice and aspirating the media. Extract intracellular metabolites using a cold solvent mixture (e.g., 80% methanol).

  • Sample Preparation: Scrape the cells and transfer the cell lysate to a microcentrifuge tube. Centrifuge to pellet cell debris and collect the supernatant containing the metabolites.

  • Analysis: Analyze the isotopic enrichment in target metabolites using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).

Protocol 2: Data Analysis for Metabolic Flux Analysis (MFA)
  • Metabolic Model: Construct a stoichiometric model of the relevant metabolic pathways.

  • Isotopomer Distribution Measurement: Determine the mass isotopomer distributions (MIDs) of key metabolites from the MS data.

  • Flux Estimation: Use specialized software (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes by fitting the measured MIDs to the metabolic model.

  • Statistical Analysis: Perform statistical analyses to assess the goodness-of-fit and determine the confidence intervals of the estimated fluxes.

Signaling Pathways and Workflows

Visualizing metabolic pathways and experimental workflows is essential for understanding the flow of atoms and information.

Metabolic_Pathway cluster_PPP Pentose Phosphate Pathway cluster_Glycolysis Glycolysis cluster_Ribitol_Metabolism Ribitol Metabolism Glucose-6-P Glucose-6-P 6-P-Gluconolactone 6-P-Gluconolactone Glucose-6-P->6-P-Gluconolactone G6PD Fructose-6-P Fructose-6-P Glucose-6-P->Fructose-6-P Ribulose-5-P Ribulose-5-P 6-P-Gluconolactone->Ribulose-5-P 6PGD +NADPH Ribose-5-P Ribose-5-P Ribulose-5-P->Ribose-5-P RPI Xylulose-5-P Xylulose-5-P Ribulose-5-P->Xylulose-5-P RPE Ribitol-5-P Ribitol-5-P Ribulose-5-P->Ribitol-5-P NADPH-dependent Dehydrogenase Nucleotide Synthesis Nucleotide Synthesis Ribose-5-P->Nucleotide Synthesis Fructose-1,6-BP Fructose-1,6-BP Fructose-6-P->Fructose-1,6-BP Glyceraldehyde-3-P Glyceraldehyde-3-P Fructose-1,6-BP->Glyceraldehyde-3-P Pyruvate Pyruvate Glyceraldehyde-3-P->Pyruvate Ribitol Ribitol Ribitol->Ribitol-5-P Ribitol Kinase Ribitol-5-PCTP Ribitol-5-PCTP CDP-Ribitol CDP-Ribitol Ribitol-5-PCTP->CDP-Ribitol TarI/ISPD Glycosylation Glycosylation CDP-Ribitol->Glycosylation

Caption: Central Carbon Metabolism and Ribitol Pathway.

The diagram above illustrates the interconnection of the Pentose Phosphate Pathway, Glycolysis, and the Ribitol metabolism pathway. Ribitol can be phosphorylated to Ribitol-5-Phosphate, which can also be synthesized from the PPP intermediate Ribulose-5-Phosphate. Ribitol-5-Phosphate is then converted to CDP-Ribitol, a crucial precursor for protein glycosylation.

Experimental_Workflow A 1. Cell Culture with Isotopic Tracer B 2. Metabolite Extraction A->B C 3. LC-MS/GC-MS Analysis B->C D 4. Mass Isotopomer Distribution Analysis C->D E 5. Metabolic Flux Calculation D->E F 6. Biological Interpretation E->F

Caption: Isotopic Tracer Experimental Workflow.

This workflow outlines the key steps in a typical metabolic flux analysis experiment using stable isotopic tracers, from cell culture to the final biological interpretation of the calculated fluxes.

References

A Comparative Guide to the Quantification of Ribitol: Cross-Validation of Isotope Dilution Mass Spectrometry with Alternative Methods

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of analytical methodologies for the quantification of ribitol, a sugar alcohol of increasing interest in metabolic research and as a potential therapeutic agent. A core focus is placed on the cross-validation of results obtained using isotopically labeled internal standards, such as Ribitol-3-13C, with established analytical techniques. The information presented herein is supported by experimental data from various studies to aid researchers in selecting the most appropriate method for their specific applications.

Introduction to Ribitol Analysis

Ribitol is a five-carbon sugar alcohol that plays a role in various biological processes, including the pentose phosphate pathway and as a component of bacterial cell walls. Its accurate quantification in biological matrices is crucial for understanding its metabolism and potential as a biomarker. Several analytical techniques are available for this purpose, each with its own set of advantages and limitations. This guide will focus on the comparison of Liquid Chromatography-Mass Spectrometry (LC-MS/MS) utilizing a this compound internal standard, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID).

Data Presentation: A Comparative Overview of Analytical Methods

The following table summarizes the key performance characteristics of the three primary methods for ribitol quantification. The use of a 13C-labeled internal standard, such as this compound, is particularly advantageous for LC-MS/MS as it corrects for matrix effects and variations during sample preparation and analysis, leading to higher accuracy and precision[1][2][3][4][5][6].

FeatureLC-MS/MS with this compound ISGC-MSHPLC-RID
Principle Separation by liquid chromatography followed by mass-based detection and quantification using a stable isotope-labeled internal standard.Separation of volatile derivatives by gas chromatography followed by mass-based detection.Separation by liquid chromatography with detection based on changes in the refractive index of the mobile phase.
Specificity Very HighHighModerate
Sensitivity High (ng/mL levels)[7]HighLow (µg/mL to mg/mL levels)[8]
Throughput HighModerateModerate to High
Sample Prep Relatively simple extraction.Derivatization required to increase volatility[9][10].Minimal, but sensitive to matrix components.
Matrix Effects Significant, but effectively corrected by co-eluting 13C-labeled internal standard[3][5][6].Can be significant; requires careful method development.Highly susceptible to matrix components that alter refractive index.
Quantification Highly accurate and precise due to isotope dilution[4].Good, but can be affected by derivatization efficiency.Less precise compared to MS methods.
Cost HighModerateLow

Experimental Protocols

LC-MS/MS with this compound Internal Standard

This method is considered the gold standard for accurate quantification of ribitol in complex biological samples[7][11].

Sample Preparation:

  • To 100 µL of plasma or tissue homogenate, add 10 µL of this compound internal standard solution (concentration to be optimized based on expected endogenous levels).

  • Precipitate proteins by adding 400 µL of ice-cold methanol.

  • Vortex for 1 minute and incubate at -20°C for 20 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

  • Reconstitute the residue in 50 µL of the initial mobile phase for injection.

LC-MS/MS Conditions:

  • Column: A HILIC (Hydrophilic Interaction Liquid Chromatography) column is often preferred for retaining polar analytes like ribitol.

  • Mobile Phase: A gradient of acetonitrile and water with a small amount of ammonium hydroxide or formic acid.

  • Mass Spectrometry: Operated in multiple reaction monitoring (MRM) mode. Specific precursor-to-product ion transitions for both endogenous ribitol and the this compound internal standard are monitored.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a robust technique for the analysis of small, volatile molecules. For non-volatile compounds like ribitol, a derivatization step is necessary[9][10].

Sample Preparation and Derivatization:

  • Perform a protein precipitation and extraction as described for the LC-MS/MS method.

  • The dried extract is then subjected to derivatization. A common method is silylation, using an agent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).

  • Incubate the sample with the derivatizing agent at 70°C for 1 hour.

  • The resulting volatile trimethylsilyl (TMS) derivatives of ribitol are then ready for GC-MS analysis.

GC-MS Conditions:

  • Column: A non-polar capillary column, such as a DB-5ms.

  • Carrier Gas: Helium at a constant flow rate.

  • Injection: Splitless injection is often used for trace analysis.

  • Mass Spectrometry: Operated in selected ion monitoring (SIM) mode to enhance sensitivity and selectivity.

High-Performance Liquid Chromatography with Refractive Index Detection (HPLC-RID)

HPLC-RID is a simpler and more accessible method for the quantification of sugars and sugar alcohols[8].

Sample Preparation:

  • Deproteinize the sample using a method such as ultrafiltration to avoid column contamination and interference.

  • The filtrate can be directly injected into the HPLC system.

HPLC-RID Conditions:

  • Column: A ligand-exchange chromatography column, often with a calcium or lead counter-ion, is typically used for sugar alcohol separation.

  • Mobile Phase: Isocratic elution with deionized water.

  • Detector: A refractive index detector maintained at a stable temperature.

Mandatory Visualization

experimental_workflow Experimental Workflow for Ribitol Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing sample Biological Sample (Plasma, Tissue) add_is Add this compound IS (for LC-MS/MS) extraction Protein Precipitation & Extraction sample->extraction add_is->extraction dry Evaporation extraction->dry filtration Ultrafiltration (for HPLC-RID) extraction->filtration reconstitute Reconstitution (for LC-MS/MS) dry->reconstitute derivatization Derivatization (for GC-MS) dry->derivatization lcms LC-MS/MS Analysis reconstitute->lcms gcms GC-MS Analysis derivatization->gcms hplc HPLC-RID Analysis filtration->hplc quant_lcms Quantification via Isotope Dilution lcms->quant_lcms quant_gcms Quantification via External/Internal Standard gcms->quant_gcms quant_hplc Quantification via External Standard hplc->quant_hplc

Caption: A flowchart illustrating the distinct sample preparation and analysis pathways for ribitol quantification using LC-MS/MS, GC-MS, and HPLC-RID.

ribitol_pathway Simplified Pentose Phosphate Pathway and Ribitol Metabolism glucose Glucose g6p Glucose-6-Phosphate glucose->g6p ppp Pentose Phosphate Pathway (PPP) g6p->ppp glycolysis Glycolysis g6p->glycolysis ru5p Ribulose-5-Phosphate ppp->ru5p r5p Ribose-5-Phosphate ru5p->r5p ribitol Ribitol ru5p->ribitol Reduction ribose Ribose r5p->ribose ribose->ribitol Reduction bacterial_cell_wall Bacterial Cell Wall Components ribitol->bacterial_cell_wall Incorporation ribitol_3_13c This compound (Tracer/IS) ribitol_3_13c->ribitol Analytical Standard

Caption: A diagram showing the metabolic context of ribitol as it relates to the pentose phosphate pathway.

Conclusion

The choice of analytical method for ribitol quantification is highly dependent on the specific requirements of the study. For research demanding the highest accuracy, precision, and sensitivity, particularly in complex biological matrices, LC-MS/MS with a stable isotope-labeled internal standard like this compound is the superior method. While GC-MS offers good sensitivity, the requirement for derivatization adds a layer of complexity and potential variability. HPLC-RID is a cost-effective option for screening or for applications where high sensitivity is not a prerequisite. The cross-validation of results between these methods can provide a comprehensive understanding of ribitol's role in biological systems.

References

The Gold Standard for Pentose Phosphate Pathway Analysis: A Quantitative Comparison of Ribitol-3-13C as an Internal Standard

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals engaged in metabolomics, the precise and accurate quantification of metabolites is paramount. This is especially true for central metabolic routes like the Pentose Phosphate Pathway (PPP), where subtle changes in metabolite levels can signify profound physiological shifts. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative mass spectrometry. This guide provides a comprehensive overview of the quantitative accuracy of Ribitol-3-13C as an internal standard for the analysis of ribitol and other PPP intermediates, comparing its performance with alternative standards and providing detailed experimental protocols.

The consensus in the analytical community is that the ideal internal standard is a stable isotope-labeled version of the analyte of interest. This approach, known as isotope dilution mass spectrometry (IDMS), offers the most effective way to correct for variations that can occur during sample preparation and analysis, including extraction efficiency, derivatization yields, and matrix effects in the mass spectrometer's ion source. For the quantification of ribitol, a key sugar alcohol in the PPP, this compound serves as an excellent internal standard.

Superior Quantitative Performance of this compound

In contrast, using a structurally similar but non-isotopically labeled compound as an internal standard, such as sorbitol or mannitol for ribitol analysis, can introduce variability. These compounds may have different extraction efficiencies, derivatization kinetics, and chromatographic retention times, leading to less accurate correction for analyte losses and matrix effects.

The use of uniformly 13C-labeled cell extracts has also been proposed as a comprehensive internal standard for metabolomics. While this provides a wide range of labeled compounds, the concentration of each specific labeled metabolite, including 13C-ribitol, may not be precisely known, potentially affecting the absolute quantification of the target analyte.

Table 1: Comparison of Internal Standard Strategies for Ribitol Quantification

Internal Standard TypeAdvantagesDisadvantagesExpected Quantitative Performance
This compound - Co-elutes with unlabeled ribitol- Experiences identical matrix effects- Corrects for variations in extraction, and derivatization- Higher cost- High accuracy and precision (RSD <15%)- Wide linear range- Low limit of quantification
Other Polyols (e.g., Sorbitol) - Lower cost- Commercially available- Different chromatographic retention time- May experience different matrix effects- Less effective correction for analyte-specific losses- Moderate accuracy and precision- Potential for systematic bias
Unlabeled Ribitol - Lowest cost- Cannot be used if ribitol is endogenous to the sample- Not suitable for endogenous ribitol quantification
Uniformly 13C-labeled Cell Extract - Provides a wide range of labeled internal standards- Concentration of specific labeled analytes may be unknown or variable- Good for relative quantification; less accurate for absolute quantification

Experimental Protocol: Quantification of Ribitol in Biological Samples using this compound and GC-MS

This protocol outlines a standard workflow for the quantitative analysis of ribitol in a biological matrix (e.g., plant tissue, cell culture) using Gas Chromatography-Mass Spectrometry (GC-MS) with this compound as an internal standard.

I. Sample Preparation and Extraction
  • Sample Collection and Quenching: Rapidly collect and quench metabolic activity in the biological sample, typically by flash-freezing in liquid nitrogen.

  • Homogenization: Homogenize the frozen sample in a pre-chilled extraction solvent. A common choice is a mixture of methanol, chloroform, and water.

  • Internal Standard Spiking: Add a known amount of this compound solution to the homogenized sample at the earliest stage of the extraction process. This is crucial for accurate correction of any subsequent sample losses.

  • Extraction: Perform a liquid-liquid extraction to separate the polar metabolites (including ribitol) from lipids and other non-polar components.

  • Drying: Evaporate the polar phase to complete dryness under a stream of nitrogen or using a vacuum concentrator.

II. Derivatization

To increase the volatility of the polar metabolites for GC-MS analysis, a two-step derivatization process is typically employed:

  • Methoximation: Add methoxyamine hydrochloride in pyridine to the dried extract. This step protects the aldehyde and ketone groups. Incubate at 37°C for 90 minutes.

  • Silylation: Add N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) with 1% trimethylchlorosilane (TMCS). This step replaces active hydrogens on hydroxyl and amine groups with trimethylsilyl (TMS) groups. Incubate at 37°C for 30 minutes.

III. GC-MS Analysis
  • Injection: Inject an aliquot of the derivatized sample into the GC-MS system.

  • Chromatographic Separation: Separate the derivatized metabolites on a suitable GC column (e.g., a DB-5ms or equivalent).

  • Mass Spectrometry Detection: Operate the mass spectrometer in either full scan mode to identify all detectable metabolites or in selected ion monitoring (SIM) mode for targeted quantification of ribitol and this compound.

    • For unlabeled ribitol-TMS derivative: Monitor characteristic ions (e.g., m/z 73, 147, 217, 307, 319).

    • For this compound-TMS derivative: Monitor the corresponding isotopologue ions (e.g., m/z 73, 147, 220, 310, 322, accounting for the three 13C atoms).

  • Data Analysis: Integrate the peak areas of the selected ions for both unlabeled ribitol and this compound. Calculate the concentration of ribitol in the original sample based on the peak area ratio of the analyte to the internal standard and the known concentration of the added internal standard.

Visualizing the Workflow and Metabolic Context

To better understand the experimental process and the metabolic relevance of ribitol, the following diagrams are provided.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample Homogenization Homogenization Sample->Homogenization Spiking Spiking with This compound Homogenization->Spiking Extraction Extraction Spiking->Extraction Drying Drying Extraction->Drying Methoximation Methoximation Drying->Methoximation Silylation Silylation Methoximation->Silylation GCMS GC-MS Analysis Silylation->GCMS Data Data Processing GCMS->Data Quantification Quantification Data->Quantification Pentose_Phosphate_Pathway G6P Glucose-6-Phosphate F6P Fructose-6-Phosphate G6P->F6P Glycolysis Ru5P Ribulose-5-Phosphate G6P->Ru5P Oxidative PPP GA3P Glyceraldehyde-3-Phosphate F6P->GA3P Glycolysis R5P Ribose-5-Phosphate R5P->GA3P S7P Sedoheptulose-7-Phosphate R5P->S7P Ru5P->R5P X5P Xylulose-5-Phosphate Ru5P->X5P Ribitol Ribitol Ru5P->Ribitol Reduction X5P->GA3P X5P->S7P E4P Erythrose-4-Phosphate S7P->E4P E4P->F6P

A Researcher's Guide to 13C-Labeled Ribitol: A Comparative Analysis of Positional Isotopomers

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the strategic selection of isotopic tracers is paramount for accurately mapping metabolic pathways and quantifying fluxes. This guide provides a comparative analysis of different 13C-labeled positions in ribitol, offering insights into their specific applications in metabolic research. While direct experimental comparisons of ribitol isotopomers are not extensively documented, this guide draws upon established principles of 13C metabolic flux analysis (MFA) to infer the utility of each labeled variant.

Ribitol, a five-carbon sugar alcohol, is a key metabolite in the pentose phosphate pathway (PPP), a fundamental route for nucleotide synthesis and the production of reductive power in the form of NADPH. The position of the 13C label on the ribitol backbone dictates the downstream labeling patterns of metabolites, thereby providing distinct windows into cellular metabolism.

Comparative Analysis of 13C-Labeled Ribitol Isotopomers

The choice of a specific 13C-labeled ribitol isotopomer is critical and depends on the specific metabolic pathway under investigation. The following table summarizes the inferred applications and expected outcomes for commercially available, single-position labeled ribitol.

13C Ribitol IsotopomerPrimary ApplicationExpected Labeled Downstream MetabolitesRationale
[1-13C]Ribitol Primarily for tracing entry into the non-oxidative Pentose Phosphate Pathway.Sedoheptulose-7-phosphate, Erythrose-4-phosphate, Fructose-6-phosphate, Glyceraldehyde-3-phosphate.The C1 of ribitol, upon conversion to ribose-5-phosphate, will be transferred by transketolase, labeling key intermediates of the non-oxidative PPP.
[2-13C]Ribitol Elucidating the relative fluxes of the oxidative vs. non-oxidative Pentose Phosphate Pathway.6-Phosphogluconate, Ribulose-5-phosphate (oxidative); Sedoheptulose-7-phosphate, Fructose-6-phosphate (non-oxidative).The C2 label allows for tracking the carbon skeleton through both the oxidative decarboxylation step and the rearrangements of the non-oxidative branch.
[5-13C]Ribitol Tracing the fate of the ribose-5-phosphate backbone in nucleotide synthesis and glycolysis.PRPP, Histidine, Tryptophan, Glycolytic intermediates (via Fructose-6-P and G3P).The C5 of ribitol is retained in the ribose-5-phosphate backbone, which is a direct precursor for nucleotide biosynthesis and can also be channeled into glycolysis.

Experimental Protocols

A generalized protocol for conducting a 13C-labeling experiment with ribitol is provided below. This protocol should be adapted based on the specific cell type, experimental question, and analytical platform.

1. Cell Culture and Isotope Labeling:

  • Culture cells to the desired confluence in standard growth medium.

  • Replace the standard medium with a custom medium containing the specific 13C-labeled ribitol isotopomer at a known concentration. The concentration should be optimized to ensure sufficient labeling without causing metabolic perturbations.

  • Incubate the cells for a predetermined period to allow for the incorporation of the labeled ribitol into downstream metabolites and to reach isotopic steady state. The incubation time will vary depending on the cell type and the metabolic pathway of interest.

2. Metabolite Extraction:

  • Rapidly quench metabolism by aspirating the medium and washing the cells with an ice-cold quenching solution (e.g., cold phosphate-buffered saline).

  • Lyse the cells and extract metabolites using a suitable solvent system, such as a mixture of methanol, acetonitrile, and water.

  • Centrifuge the cell lysate to pellet cellular debris and collect the supernatant containing the metabolites.

3. Analytical Measurement:

  • Analyze the isotopic enrichment of metabolites in the cell extracts using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.

  • For MS analysis, gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can be used to separate and detect the mass isotopologues of target metabolites.

  • For NMR analysis, 13C-NMR can provide positional information about the labeled carbons within a molecule.

4. Data Analysis and Flux Calculation:

  • Correct the raw mass spectrometry or NMR data for the natural abundance of 13C.

  • Determine the mass isotopologue distributions (MIDs) for key metabolites.

  • Use metabolic flux analysis software (e.g., INCA, Metran) to fit the measured MIDs to a metabolic network model and estimate intracellular metabolic fluxes.

Visualization of Metabolic Pathways

The following diagrams, generated using Graphviz, illustrate the metabolic fate of each 13C-labeled ribitol isotopomer.

Ribitol_Metabolism cluster_input Input Tracers cluster_ppp Pentose Phosphate Pathway cluster_glycolysis Glycolysis cluster_biosynthesis Biosynthesis [1-13C]Ribitol [1-13C]Ribitol Ribitol Ribitol [1-13C]Ribitol->Ribitol [2-13C]Ribitol [2-13C]Ribitol [2-13C]Ribitol->Ribitol [5-13C]Ribitol [5-13C]Ribitol [5-13C]Ribitol->Ribitol R5P Ribose-5-P Ribitol->R5P Ru5P Ribulose-5-P R5P->Ru5P Oxidative X5P Xylulose-5-P R5P->X5P Non-oxidative S7P Sedoheptulose-7-P R5P->S7P Non-oxidative R5P->S7P C1 Nucleotides Nucleotides R5P->Nucleotides R5P->Nucleotides C5 Ru5P->S7P C2 _6PG 6-P-Gluconate Ru5P->_6PG Ru5P->_6PG Loss of C1 G3P Glyceraldehyde-3-P X5P->G3P E4P Erythrose-4-P S7P->E4P F6P Fructose-6-P S7P->F6P E4P->F6P F6P->G3P F6P->G3P C5

Figure 1: Metabolic fate of 13C from different ribitol isotopomers.

experimental_workflow A Cell Culture B 13C-Ribitol Labeling A->B C Metabolite Extraction B->C D LC-MS/GC-MS Analysis C->D E Data Processing D->E F Metabolic Flux Analysis E->F

Figure 2: A generalized experimental workflow for 13C-ribitol labeling studies.

By carefully selecting the position of the 13C label in ribitol, researchers can gain targeted insights into the intricate network of cellular metabolism. This guide serves as a foundational resource for designing and interpreting experiments aimed at unraveling the roles of the pentose phosphate pathway and its interconnected metabolic routes in health and disease.

A Comparative Guide to the Applications of ¹³C-Labeled Ribitol in Metabolic Research

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of ¹³C-labeled ribitol with other isotopic tracers, primarily ¹³C-labeled glucose, in the context of metabolic research. It is intended for researchers, scientists, and drug development professionals interested in utilizing stable isotope tracers for metabolic flux analysis and pathway elucidation.

Introduction to ¹³C-Labeled Tracers

Stable isotope-labeled compounds are indispensable tools in metabolic research. By replacing specific carbon atoms with the heavy isotope ¹³C, scientists can trace the journey of these molecules through complex biochemical networks. This technique, known as ¹³C metabolic flux analysis (MFA), allows for the quantification of the rate of metabolic reactions, or fluxes, providing a detailed snapshot of cellular metabolism. The choice of the isotopic tracer is critical as it determines the precision with which metabolic fluxes can be estimated.[1]

While various ¹³C-labeled glucose isotopomers are the most common tracers for studying central carbon metabolism, other molecules like ¹³C-ribitol serve specialized roles, particularly in investigating glycosylation pathways and their impact on cellular metabolism.

Part 1: Comparative Analysis of ¹³C-Tracers

The primary application of ¹³C tracers is to elucidate the activity of metabolic pathways. The Pentose Phosphate Pathway (PPP) is a crucial pathway for generating NADPH (for reductive biosynthesis and antioxidant defense) and producing precursors for nucleotide synthesis.[2][3] Different ¹³C-labeled glucose tracers are frequently used to measure PPP activity, each with distinct advantages and disadvantages.

Comparison of Common ¹³C-Glucose Tracers for Pentose Phosphate Pathway (PPP) Analysis

TracerPrinciple of DetectionAdvantagesDisadvantagesKey References
[1,2-¹³C₂]glucose The ¹³C at the C1 position is lost as ¹³CO₂ in the oxidative PPP. The remaining label at C2 is traced through the non-oxidative PPP and glycolysis. Provides precise estimates for glycolysis and the PPP.[1]High precision for estimating fluxes in glycolysis and the PPP.[1] Widely used and well-characterized.[4]Relies on detection of ¹³C in downstream metabolites like lactate, which may require assumptions to correct for natural ¹³C abundance.[2][5]Metallo et al., 2009[1]; Lee et al., 1998[4]
[2,3-¹³C₂]glucose A novel tracer where [2,3-¹³C₂]lactate arises exclusively from PPP activity, while [1,2-¹³C₂]lactate arises from glycolysis. This allows for direct differentiation.[2][5]Specific for PPP activity.[2] Simplifies assessment of the PPP as correction for natural ¹³C abundance is unnecessary.[2][5]A newer method, so it may be less characterized across different biological systems compared to more common tracers.Deshpande et al., 2018[2][5]
[1,6-¹³C₂]glucose A pure glucose tracer that has been shown to perform significantly better than commonly used mixtures for ¹³C-MFA in E. coli.[6]High performance in resolving fluxes in central carbon metabolism.[6]Performance may vary in mammalian cells compared to bacterial systems.Leighty et al., 2017[6]
Mixtures (e.g., 80% [1-¹³C]glucose + 20% [U-¹³C]glucose) Historically used due to the lower cost of the individual tracers.Relatively low cost.[6]In silico and experimental data show that this mixture generally performs poorly compared to pure, doubly ¹³C-labeled tracers.[6]Crown et al., 2015a (as cited in[6])

Part 2: Applications of ¹³C-Ribitol

Ribitol, a five-carbon sugar alcohol, is a key component of O-mannose glycans on α-dystroglycan.[7] In mammals, its metabolism is crucial for proper muscle and brain function. Mutations in the enzymes that synthesize CDP-ribitol, the activated form of ribitol used in glycosylation, lead to a group of muscular dystrophies known as dystroglycanopathies.[8][9][10]

The primary application of ¹³C-labeled ribitol is to trace its conversion into therapeutically relevant downstream metabolites.

Key Application: Tracing Ribitol Metabolism in Dystroglycanopathy Models

  • Objective: To confirm that exogenously supplied ribitol can be metabolized to CDP-ribitol, the substrate for the FKRP enzyme, which is essential for the functional glycosylation of α-dystroglycan.[8]

  • Methodology: Cells or animal models with mutations in genes like FKRP are treated with ¹³C-labeled ribitol. Metabolites are then extracted and analyzed using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

  • Findings: Studies have successfully shown that ¹³C-ribitol is converted into ¹³C-ribitol-5-phosphate and CDP-¹³C-ribitol in treated cells, confirming that the salvage pathway is active and can bypass certain genetic defects.[8] This provides a direct biochemical rationale for using ribitol as a therapy for specific forms of muscular dystrophy.[8][9]

Metabolic Impact of Ribitol Supplementation

Recent studies using untargeted metabolomics have revealed that ribitol supplementation affects a wide range of metabolic pathways beyond glycosylation. In breast cancer cells, ribitol treatment was found to enhance glycolysis, leading to increased production of pyruvate and lactate.[11] This suggests that ¹³C-ribitol could also be used as a tool to probe the complex interplay between nucleotide sugar metabolism and central carbon metabolism in various disease states.

Part 3: Experimental Protocols and Methodologies

Protocol 1: General Workflow for ¹³C Metabolic Flux Analysis (MFA)

This protocol outlines the typical steps for a metabolomics experiment using a ¹³C tracer like ¹³C-glucose or ¹³C-ribitol.

  • Cell Culture and Labeling:

    • Culture cells of interest to a desired confluence.

    • Replace the standard culture medium with a medium containing the ¹³C-labeled tracer (e.g., [1,2-¹³C₂]glucose or U-¹³C₅-ribitol) at a defined concentration.

    • Incubate the cells for a specific duration to allow for the tracer to be incorporated into intracellular metabolites. The timing is crucial and may range from minutes to days depending on the metabolic rates of the pathways being studied.[12]

  • Metabolite Extraction:

    • Rapidly quench metabolic activity, typically by aspirating the medium and washing the cells with an ice-cold saline solution.

    • Lyse the cells and extract metabolites using a cold solvent, commonly a mixture of methanol, acetonitrile, and water.

  • Analytical Measurement (LC-MS/MS or NMR):

    • LC-MS/MS: Separate the extracted metabolites using liquid chromatography and detect them using tandem mass spectrometry. The mass spectrometer can distinguish between unlabeled (¹²C) and labeled (¹³C) versions of each metabolite, providing mass isotopomer distributions (MIDs).

    • NMR: Analyze cell extracts or perfusate using ¹³C Nuclear Magnetic Resonance spectroscopy. NMR can provide detailed information about the specific positions of ¹³C atoms within a molecule, which is highly informative for pathway analysis.[2][13]

  • Data Analysis and Flux Calculation:

    • The measured MIDs are corrected for the natural abundance of ¹³C.

    • Computational models are used to estimate metabolic fluxes by fitting the experimental MIDs to a stoichiometric model of the biochemical reaction network.[12]

Protocol 2: Tracing Ribitol to CDP-Ribitol

This protocol is specific to the application described by Cataldi et al., 2018.[8]

  • Cell Culture and Labeling:

    • Culture patient-derived fibroblasts or myotubes in a suitable medium.

    • Supplement the medium with ¹³C-labeled ribitol (e.g., 1 mM) for a period of 24-96 hours.

  • Metabolite Extraction:

    • Harvest cells and perform a metabolite extraction suitable for nucleotide sugars, such as a boiling ethanol extraction.

  • LC-MS/MS Analysis:

    • Analyze the extracts using LC-MS/MS to specifically quantify the levels of ¹³C-ribitol, ¹³C-ribitol-5-phosphate, and CDP-¹³C-ribitol.

    • Compare the levels of these labeled metabolites in treated cells versus untreated controls, which should only show background levels of the endogenous, unlabeled analogs.[8]

Part 4: Visualizing Workflows and Pathways

The following diagrams illustrate the experimental workflows and metabolic pathways discussed in this guide.

G cluster_prep Phase 1: Labeling & Extraction cluster_analysis Phase 2: Analysis & Interpretation A Cell Culture B Introduce ¹³C Tracer (e.g., ¹³C-Ribitol) A->B C Incubate for Steady-State Labeling B->C D Quench Metabolism & Extract Metabolites C->D E LC-MS/MS or NMR Analysis D->E F Determine Mass Isotopomer Distributions E->F G Computational Flux Calculation F->G H Pathway Activity Results G->H G Ribitol Exogenous ¹³C-Ribitol R5P ¹³C-Ribitol-5-Phosphate Ribitol->R5P Ribitol Kinase CDPR CDP-¹³C-Ribitol R5P->CDPR ISPD Enzyme FKRP FKRP Enzyme CDPR->FKRP FADG Functionally Glycosylated α-Dystroglycan FKRP->FADG ADG α-Dystroglycan (Unglycosylated) ADG->FKRP

References

A Comparative Guide to Assessing Pentose Phosphate Pathway Metabolism: Evaluating Ribitol-3-13C Labeling Against Established Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of methodologies for assessing the metabolic flux through the Pentose Phosphate Pathway (PPP), a critical nexus in cellular metabolism responsible for generating NADPH for reductive biosynthesis and antioxidant defense, and for producing precursors for nucleotide synthesis. We will explore the theoretical application of a novel tracer, Ribitol-3-13C, and compare its potential performance with established 13C-labeled glucose tracers and traditional enzymatic assays. This guide includes supporting experimental data, detailed methodologies, and visual representations of key pathways and workflows to aid in the selection of the most appropriate analytical strategy for your research needs.

Introduction to Pentose Phosphate Pathway Tracing

The quantification of metabolic fluxes provides a dynamic snapshot of cellular physiology, offering insights into disease mechanisms and the effects of therapeutic interventions. The PPP is of particular interest due to its central role in anabolic processes and cellular stress responses. Isotope-labeled tracers are powerful tools to track the fate of atoms through metabolic pathways, and the choice of tracer is critical for the accurate determination of metabolic fluxes.

This guide will focus on the following methodologies:

  • This compound Labeling (Theoretical): A novel approach leveraging the metabolic conversion of ribitol to PPP intermediates.

  • [1,2-13C2]Glucose Labeling: A widely used and highly effective tracer for PPP flux analysis.

  • [U-13C]Glucose Labeling: A uniformly labeled glucose tracer often used for broader metabolic studies.

  • Enzymatic Assays: A traditional method for measuring the activity of specific PPP enzymes.

Data Presentation: Quantitative Comparison of Tracers

The following tables summarize the key performance characteristics of the different methods for assessing PPP flux.

Parameter This compound (Theoretical) [1,2-13C2]Glucose [U-13C]Glucose Enzymatic Assays Reference
Primary Measurement Isotope enrichment in PPP intermediates and downstream metabolitesMass isotopomer distribution in lactate, 3-phosphoglycerate, and other metabolitesMass isotopomer distribution in a wide range of metabolitesRate of NADP+ reduction or substrate conversion by a specific enzyme[1][2]
Specificity for PPP Potentially high, depending on the directness of the metabolic pathway to PPP intermediatesHigh, provides good resolution between glycolysis and PPP fluxesModerate, labeling is distributed throughout central carbon metabolismHigh for the specific enzyme being assayed[1][3]
Precision of Flux Estimate UnknownHigh, considered one of the most precise tracers for the PPPLower for PPP compared to [1,2-13C2]glucoseProvides enzyme activity, not direct pathway flux[1]
Information Richness Potentially provides insights into ribitol metabolism and its link to the PPPProvides relative and absolute fluxes through the oxidative and non-oxidative branches of the PPPProvides a broad overview of central carbon metabolismLimited to the activity of a single enzyme[1][2]
Ease of Data Analysis Potentially complex, requiring knowledge of ribitol metabolic pathwaysModerately complex, requires specialized software for metabolic flux analysisComplex, requires comprehensive metabolic network modelsRelatively simple, standard spectrophotometric or fluorometric analysis[4]

Table 1: Qualitative Comparison of Methods for PPP Flux Assessment. This table provides a high-level overview of the strengths and weaknesses of each method.

Tracer Relative PPP Flux (% of Glycolysis) Precision (Confidence Interval) Key Downstream Metabolite for Analysis Reference
[1,2-13C2]Glucose 8.3%± 0.5%Lactate, 3-Phosphoglycerate[1]
[U-13C]Glucose Not directly reported as a primary output for PPP flux in comparative studiesWider confidence intervals for PPP flux compared to [1,2-13C2]glucoseBroad range of central carbon metabolites[1]

Table 2: Quantitative Performance of 13C-Labeled Glucose Tracers for PPP Flux Analysis. This table presents a direct comparison of the quantitative data obtained from studies using different glucose tracers. The data highlights the superior precision of [1,2-13C2]glucose for determining PPP flux.

Experimental Protocols

Protocol 1: 13C Metabolic Flux Analysis using Labeled Glucose in Mammalian Cells

This protocol outlines the general steps for conducting a 13C metabolic flux analysis (MFA) experiment with either [1,2-13C2]glucose or [U-13C]glucose.

1. Cell Culture and Labeling:

  • Culture mammalian cells to the desired confluence in standard growth medium.
  • For the labeling experiment, replace the standard medium with a medium containing the 13C-labeled glucose tracer (e.g., 10 mM [1,2-13C2]glucose or [U-13C]glucose) and dialyzed fetal bovine serum.
  • Incubate the cells for a sufficient period to achieve isotopic steady state. This is typically determined empirically but is often in the range of 6-24 hours.

2. Metabolite Extraction:

  • Rapidly quench metabolism by aspirating the medium and washing the cells with ice-cold phosphate-buffered saline (PBS).
  • Extract intracellular metabolites by adding a cold extraction solvent (e.g., 80% methanol) to the cell monolayer.
  • Scrape the cells and collect the cell lysate.
  • Centrifuge the lysate to pellet cell debris and collect the supernatant containing the metabolites.

3. Sample Analysis by GC-MS or LC-MS/MS:

  • Dry the metabolite extract under a stream of nitrogen or by lyophilization.
  • Derivatize the metabolites to increase their volatility for Gas Chromatography-Mass Spectrometry (GC-MS) analysis (e.g., using N-methyl-N-tert-butyldimethylsilyltrifluoroacetamide, MTBSTFA).
  • Alternatively, resuspend the extract for Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) analysis.
  • Analyze the samples to determine the mass isotopomer distributions of key metabolites (e.g., lactate, pyruvate, amino acids, and TCA cycle intermediates).

4. Data Analysis and Flux Calculation:

  • Correct the raw mass spectrometry data for the natural abundance of 13C.
  • Use a metabolic flux analysis software (e.g., INCA, Metran, or WUFlux) to fit the measured mass isotopomer distributions to a metabolic model of central carbon metabolism.
  • The software will estimate the metabolic fluxes and provide confidence intervals for the estimates.

Protocol 2: Enzymatic Assay for Glucose-6-Phosphate Dehydrogenase (G6PDH) Activity

This protocol describes a common method for measuring the activity of G6PDH, the rate-limiting enzyme of the oxidative PPP.

1. Cell Lysate Preparation:

  • Harvest cells and wash them with cold PBS.
  • Lyse the cells using a suitable lysis buffer (e.g., a buffer containing a non-ionic detergent like Triton X-100 and protease inhibitors).
  • Centrifuge the lysate to pellet cell debris and collect the supernatant.
  • Determine the protein concentration of the lysate using a standard protein assay (e.g., Bradford or BCA assay).

2. Assay Reaction:

  • Prepare a reaction mixture containing triethanolamine buffer, MgCl2, glucose-6-phosphate (G6P), and NADP+.
  • Initiate the reaction by adding a known amount of cell lysate to the reaction mixture.
  • The G6PDH in the lysate will catalyze the conversion of G6P to 6-phosphoglucono-δ-lactone, with the concomitant reduction of NADP+ to NADPH.

3. Measurement of NADPH Production:

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer. NADPH has a characteristic absorbance peak at this wavelength, while NADP+ does not.
  • The rate of increase in absorbance is directly proportional to the G6PDH activity.

4. Calculation of Enzyme Activity:

  • Calculate the G6PDH activity using the Beer-Lambert law, the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹ at 340 nm), and the protein concentration of the lysate.
  • Enzyme activity is typically expressed as units per milligram of protein (U/mg), where one unit is defined as the amount of enzyme that catalyzes the formation of 1 µmol of NADPH per minute under the specified assay conditions.

Mandatory Visualization

Pentose_Phosphate_Pathway cluster_glycolysis Glycolysis cluster_ppp Pentose Phosphate Pathway Glucose Glucose G6P Glucose-6-Phosphate Glucose->G6P F6P Fructose-6-Phosphate G6P->F6P 6PGL 6-Phosphoglucono- δ-lactone G6P->6PGL G6PDH (NADPH) G3P Glyceraldehyde-3-Phosphate F6P->G3P Pyruvate Pyruvate G3P->Pyruvate 6PG 6-Phosphogluconate 6PGL->6PG Ru5P Ribulose-5-Phosphate 6PG->Ru5P 6PGDH (NADPH) R5P Ribose-5-Phosphate Ru5P->R5P X5P Xylulose-5-Phosphate Ru5P->X5P Nucleotides Nucleotides R5P->Nucleotides X5P->F6P X5P->G3P S7P Sedoheptulose-7-Phosphate S7P->F6P

Caption: The Pentose Phosphate Pathway and its connection to Glycolysis.

Ribitol_Metabolism Ribitol Exogenous This compound Ribitol_P Ribitol-5-Phosphate Ribitol->Ribitol_P CDP_Ribitol CDP-Ribitol Ribitol_P->CDP_Ribitol Ribose5P Ribose-5-Phosphate Ribitol_P->Ribose5P Hypothesized Conversion PPP Pentose Phosphate Pathway Pool Ribose5P->PPP

Caption: Hypothetical metabolic fate of this compound.

Experimental_Workflow Start Cell Culture with 13C-Labeled Tracer Quench Metabolic Quenching Start->Quench Extract Metabolite Extraction Quench->Extract Analyze GC-MS or LC-MS/MS Analysis Extract->Analyze Data Mass Isotopomer Distribution Data Analyze->Data Model Metabolic Flux Analysis Software Data->Model Flux Metabolic Flux Map Model->Flux

Caption: General experimental workflow for 13C metabolic flux analysis.

Conclusion

The selection of an appropriate method for assessing Pentose Phosphate Pathway flux is contingent upon the specific research question.

  • For high-precision quantification of PPP flux and the resolution of oxidative and non-oxidative branches, [1,2-13C2]glucose is the tracer of choice. [1] Its labeling pattern provides distinct signatures for glycolysis and the PPP, enabling robust flux estimation.

  • [U-13C]Glucose is more suitable for obtaining a broader overview of central carbon metabolism but offers less precision for the PPP specifically. [1]

  • The theoretical this compound tracer presents an intriguing possibility for probing the intersection of ribitol metabolism and the PPP. Further research is required to validate its metabolic fate and utility as a tracer.

  • Enzymatic assays for G6PDH provide a simple and direct measure of the activity of the rate-limiting enzyme of the PPP but do not capture the complexity of the entire pathway's flux. [4]

By carefully considering the advantages and limitations of each approach, researchers can design experiments that yield the most insightful data for their studies of cellular metabolism.

References

A Comparative Guide to Metabolic Flux Analysis: Ribitol-3-13C vs. [U-13C]glucose

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate isotopic tracer is paramount for accurate metabolic flux analysis (MFA). This guide provides an objective comparison between the well-established tracer, [U-13C]glucose, and the more specialized tracer, Ribitol-3-13C, offering insights into their respective applications, strengths, and limitations in elucidating cellular metabolism.

Introduction to Isotopic Tracers in Metabolic Flux Analysis

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates (fluxes) of metabolic reactions within a biological system. By introducing substrates labeled with stable isotopes, such as carbon-13 (13C), researchers can trace the flow of atoms through metabolic pathways. The choice of tracer is critical and depends on the specific metabolic pathways of interest. [U-13C]glucose, a uniformly labeled glucose molecule, is a widely used tracer that provides a global view of central carbon metabolism. In contrast, positionally labeled tracers like this compound offer the potential for more targeted investigation of specific pathways.

[U-13C]glucose: The Workhorse of Central Carbon Metabolism Analysis

[U-13C]glucose is the most common tracer for 13C-MFA, providing a comprehensive overview of central carbon metabolism. As glucose is a primary carbon source for most cells, its labeled carbons are incorporated into a wide array of downstream metabolites, including those in glycolysis, the pentose phosphate pathway (PPP), and the tricarboxylic acid (TCA) cycle.

Key Advantages of [U-13C]glucose:
  • Broad Coverage: Enables the analysis of a wide range of metabolic pathways.

  • Well-Established Protocols: Extensive literature and standardized protocols are available for its use.

  • Robust Data: Provides rich isotopic labeling patterns in numerous metabolites, leading to well-constrained flux estimations.

Limitations of [U-13C]glucose:
  • Limited Resolution for Specific Pathways: While providing a global view, it may not be the optimal tracer for resolving fluxes through specific, less active, or parallel pathways. For instance, precisely quantifying the oxidative and non-oxidative branches of the pentose phosphate pathway often requires positionally labeled glucose tracers like [1,2-13C2]glucose.[1][2]

This compound: A Specialized Tracer for the Pentose Phosphate Pathway and Beyond

Ribitol is a five-carbon sugar alcohol and a metabolic product of ribose, a key component of the pentose phosphate pathway. Exogenous ribitol can be taken up by cells and phosphorylated to ribitol-5-phosphate, which can then be converted to CDP-ribitol.[3] A positionally labeled tracer like this compound would, therefore, be primarily used to trace the metabolic fate of ribitol and its entry into downstream pathways.

Potential Applications of this compound:
  • Tracing Ribitol-Specific Pathways: Ideal for studying the metabolism of ribitol itself, including its uptake, phosphorylation, and incorporation into molecules like CDP-ribitol.

  • Investigating the Non-Oxidative Pentose Phosphate Pathway: As a downstream metabolite of the PPP, labeled ribitol could potentially provide insights into the reversibility and fluxes of the non-oxidative branch of the PPP.

  • Targeted Analysis: Useful in specific research contexts, such as studying diseases related to ribitol metabolism or the metabolism of certain bacteria where ribitol is a component of the cell wall.[4]

Limitations of this compound:
  • Limited Scope: Unlike [U-13C]glucose, it does not provide a global view of central carbon metabolism. Its utility is largely confined to pathways directly involving ribitol.

  • Lack of Established Protocols: There is a scarcity of published research using this compound for comprehensive metabolic flux analysis, making experimental design and data interpretation more challenging.

  • Cellular Uptake Variability: The extent to which different cell types take up and metabolize exogenous ribitol can vary, potentially limiting its applicability.

Quantitative Data Summary

The following table summarizes the key characteristics and applications of [U-13C]glucose and this compound for metabolic flux analysis.

Feature[U-13C]glucoseThis compound (Inferred)
Tracer Type Uniformly labeled hexosePositionally labeled pentitol
Primary Pathways Traced Glycolysis, Pentose Phosphate Pathway, TCA Cycle, Biosynthesis precursorsRibitol metabolism, Non-oxidative PPP, CDP-ribitol synthesis
Scope of Analysis Global central carbon metabolismTargeted, specific pathways
Data Richness High, labeling in numerous downstream metabolitesLower, labeling in a more restricted set of metabolites
Protocol Availability Extensive and well-establishedLimited to non-existent for MFA
Primary Application Comprehensive flux analysis of central carbon metabolismTracing the metabolic fate of ribitol, targeted PPP analysis

Experimental Protocols

General Experimental Workflow for 13C-Metabolic Flux Analysis

The fundamental workflow for a 13C-MFA experiment is similar for both tracers, involving cell culture with the labeled substrate, sample quenching and extraction, analytical measurement of isotopic labeling, and computational flux estimation.

G cluster_0 Experimental Phase cluster_1 Computational Phase A Cell Culture with 13C-Tracer B Metabolic Quenching A->B C Metabolite Extraction B->C D LC-MS or GC-MS Analysis C->D E Mass Isotopomer Distribution (MID) Data D->E Data Acquisition G Flux Estimation (e.g., using INCA, Metran) E->G F Metabolic Network Model F->G H Flux Map & Statistical Analysis G->H G Glucose [U-13C]Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P Glycolysis Ribose5P Ribose-5-P G6P->Ribose5P ox-PPP NADPH NADPH G6P->NADPH DHAP DHAP F6P->DHAP GAP Glyceraldehyde-3-P F6P->GAP DHAP->GAP PEP PEP GAP->PEP Pyruvate Pyruvate PEP->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate aKG α-Ketoglutarate Citrate->aKG TCA Cycle Succinate Succinate aKG->Succinate TCA Cycle Malate Malate Succinate->Malate TCA Cycle OAA Oxaloacetate Malate->OAA TCA Cycle OAA->Citrate TCA Cycle Ribose5P->F6P non-ox-PPP Ribose5P->GAP non-ox-PPP Nucleotides Nucleotides Ribose5P->Nucleotides G Ribitol This compound Ribitol5P Ribitol-5-P Ribitol->Ribitol5P CDPRibitol CDP-Ribitol Ribitol5P->CDPRibitol Ribose5P Ribose-5-P Ribitol5P->Ribose5P Potential Reversibility Glycan Glycan Synthesis CDPRibitol->Glycan F6P Fructose-6-P Ribose5P->F6P non-ox-PPP GAP Glyceraldehyde-3-P Ribose5P->GAP non-ox-PPP

References

Validating Metabolic Models: A Comparative Guide to Using Ribitol-3-¹³C and Other Isotopic Tracers

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate validation of metabolic models is crucial for understanding cellular physiology and identifying novel therapeutic targets. ¹³C Metabolic Flux Analysis (¹³C-MFA) is a cornerstone technique for quantifying intracellular metabolic fluxes. The choice of isotopic tracer is a critical step in ¹³C-MFA, directly influencing the precision and scope of the resulting flux map. This guide provides a comparative overview of using Ribitol-3-¹³C and other common tracers for the validation of metabolic models, with a focus on the pentose phosphate pathway (PPP) and central carbon metabolism.

Comparison of ¹³C Tracers for Metabolic Model Validation

The selection of a ¹³C-labeled substrate is a critical step in designing experiments for ¹³C-MFA. The ideal tracer should provide sufficient labeling information to resolve the fluxes of interest. Below is a comparison of commonly used tracers and the potential advantages of using Ribitol-3-¹³C.

¹³C TracerPrimary Metabolic Pathways TargetedInformation ProvidedAdvantagesLimitations
[1,2-¹³C₂]glucose Glycolysis, Pentose Phosphate PathwayRatio of PPP flux to glycolysis by analyzing the ¹³C distribution in lactate.[1][2]Well-established method for assessing overall PPP activity.Relies on the detection of ¹³C in lactate and may require assumptions to correct for natural ¹³C abundance.[1]
[U-¹³C]glucose Central Carbon MetabolismGeneral labeling of intermediates in glycolysis, the TCA cycle, and the PPP.Provides a broad overview of carbon metabolism.Can be less sensitive for resolving specific fluxes, particularly in the PPP, due to complex labeling patterns.
[2,3-¹³C₂]glucose Pentose Phosphate Pathway, GlycolysisA more direct and specific tracer for the PPP.[1][3] Metabolism through glycolysis yields [1,2-¹³C₂]lactate, while metabolism through the PPP yields [2,3-¹³C₂]lactate.[3]Simplifies the assessment of PPP activity as it does not require correction for natural abundance.[3]Relies on the analysis of lactate isotopomers, which may have low concentrations in some tissues.[3]
Ribitol-3-¹³C (Theoretical) Pentose Phosphate PathwayDirect entry into the PPP as ribitol is converted to ribulose-5-phosphate.Potentially provides a more direct and less ambiguous measure of PPP flux compared to glucose tracers which enter upstream at glucose-6-phosphate.The metabolism and uptake kinetics of ribitol may vary between cell types and require specific characterization.

Experimental Protocols

A generalized workflow for a ¹³C metabolic flux analysis experiment is outlined below. This protocol can be adapted for use with Ribitol-3-¹³C.

1. Cell Culture and ¹³C Labeling:

  • Culture cells of interest to a mid-logarithmic growth phase in a standard, unlabeled medium.

  • To initiate the labeling experiment, switch the cells to a medium containing the ¹³C-labeled substrate (e.g., Ribitol-3-¹³C) at a defined concentration.

  • Incubate the cells for a sufficient duration to achieve a metabolic and isotopic steady state. This time should be determined empirically for the specific cell line and experimental conditions, but is often in the range of hours.[2]

2. Sample Quenching and Metabolite Extraction:

  • Rapidly quench metabolic activity to prevent further enzymatic reactions. This is typically achieved by aspirating the medium and adding a cold quenching solution (e.g., -80°C methanol).

  • Lyse the cells and extract the intracellular metabolites using a suitable solvent system, such as a mixture of methanol, water, and chloroform.

3. Analytical Measurement:

  • Analyze the isotopic labeling patterns of the extracted metabolites using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS).[4]

  • Derivatization of the metabolites may be necessary prior to GC-MS analysis to improve volatility and chromatographic separation.

4. Data Analysis and Flux Calculation:

  • Correct the raw mass spectrometry data for the natural abundance of ¹³C.

  • Use a computational software package for ¹³C-MFA (e.g., INCA, Metran) to estimate the intracellular metabolic fluxes.[5] These programs use an iterative process to find the flux distribution that best fits the experimental labeling data to a given metabolic network model.

  • Perform statistical analysis to assess the goodness-of-fit of the model and to determine the confidence intervals of the estimated fluxes.

Visualizing Metabolic Pathways and Workflows

experimental_workflow cluster_experimental Experimental Phase cluster_analytical Analytical Phase cluster_computational Computational Phase Cell Culture Cell Culture Isotopic Labeling\n(e.g., Ribitol-3-13C) Isotopic Labeling (e.g., this compound) Cell Culture->Isotopic Labeling\n(e.g., this compound) Metabolite Quenching Metabolite Quenching Isotopic Labeling\n(e.g., this compound)->Metabolite Quenching Metabolite Extraction Metabolite Extraction Metabolite Quenching->Metabolite Extraction LC-MS/GC-MS Analysis LC-MS/GC-MS Analysis Metabolite Extraction->LC-MS/GC-MS Analysis Mass Isotopomer\nDistribution Data Mass Isotopomer Distribution Data LC-MS/GC-MS Analysis->Mass Isotopomer\nDistribution Data Metabolic Model Metabolic Model Mass Isotopomer\nDistribution Data->Metabolic Model Flux Estimation\n(13C-MFA Software) Flux Estimation (13C-MFA Software) Mass Isotopomer\nDistribution Data->Flux Estimation\n(13C-MFA Software) Metabolic Model->Flux Estimation\n(13C-MFA Software) Validated Flux Map Validated Flux Map Flux Estimation\n(13C-MFA Software)->Validated Flux Map

Figure 1. A generalized workflow for ¹³C-Metabolic Flux Analysis.

central_carbon_metabolism Glucose Glucose G6P Glucose-6-P Glucose->G6P F6P Fructose-6-P G6P->F6P Ru5P Ribulose-5-P G6P->Ru5P Oxidative PPP G3P Glyceraldehyde-3-P F6P->G3P Pyruvate Pyruvate G3P->Pyruvate Lactate Lactate Pyruvate->Lactate AcetylCoA Acetyl-CoA Pyruvate->AcetylCoA Citrate Citrate AcetylCoA->Citrate TCA Cycle TCA Cycle Citrate->TCA Cycle Ribitol Ribitol Ribitol->Ru5P via Ribitol Kinase R5P Ribose-5-P Ru5P->R5P Xu5P Xylulose-5-P Ru5P->Xu5P R5P->G3P S7P Sedoheptulose-7-P R5P->S7P Nucleotide Synthesis Nucleotide Synthesis R5P->Nucleotide Synthesis Xu5P->G3P Xu5P->S7P E4P Erythrose-4-P S7P->E4P E4P->F6P

Figure 2. Entry of Ribitol into the Pentose Phosphate Pathway.

References

A Guide to Inter-laboratory Comparison of Ribitol-3-13C Measurements

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a framework for conducting and evaluating inter-laboratory comparisons (ILCs) of Ribitol-3-13C measurements. Ensuring the accuracy and comparability of analytical results across different laboratories is crucial for researchers, scientists, and professionals in drug development, particularly when dealing with metabolic markers. This document outlines key performance metrics, standardized experimental protocols, and a model for data presentation and visualization to facilitate robust and reliable inter-laboratory studies.

Framework for Inter-Laboratory Comparison

An ILC is a powerful tool for assessing the proficiency of different laboratories in performing a specific analysis.[1][2][3] A well-designed ILC for this compound should involve the distribution of identical, homogenous samples to all participating laboratories. These samples should cover a range of concentrations relevant to the intended application. The performance of each laboratory is then evaluated against established reference values.

Key statistical measures for performance evaluation include the Z-score, which compares a laboratory's result to the consensus mean of all participants, and an assessment of precision through the analysis of replicate samples.[2] A satisfactory performance is typically indicated by a Z-score between -2.0 and +2.0.[2]

Data Presentation

Quantitative data from an inter-laboratory comparison should be summarized in a clear and structured format to allow for easy interpretation and comparison of laboratory performance. The following tables present a hypothetical summary of results from an ILC for this compound analysis.

Table 1: Comparison of Accuracy and Precision for this compound Measurement

Laboratory IDSample A (Low Conc.) Mean (µg/mL)Sample A RSD (%)Sample B (High Conc.) Mean (µg/mL)Sample B RSD (%)Assigned Value A (µg/mL)Assigned Value B (µg/mL)Recovery A (%)Recovery B (%)
Lab 014.853.548.92.15.0050.0097.097.8
Lab 025.122.851.51.95.0050.00102.4103.0
Lab 034.554.146.82.55.0050.0091.093.6
Lab 045.013.150.31.85.0050.00100.2100.6
Lab 054.932.949.62.05.0050.0098.699.2

RSD: Relative Standard Deviation

Table 2: Comparison of Analytical Method Performance Parameters

Laboratory IDMethodLimit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Linearity (R²)
Lab 01GC-MS0.050.150.998
Lab 02LC-MS/MS0.020.060.999
Lab 03GC-MS0.060.180.997
Lab 04LC-MS/MS0.030.090.999
Lab 05HPLC-RID0.100.300.995

Experimental Protocols

A standardized protocol is essential for minimizing variability arising from different methodologies. Below is a representative protocol for the quantification of this compound in a biological matrix, based on common practices for analyzing sugar alcohols and isotopically labeled compounds.

3.1 Sample Preparation

  • Protein Precipitation: To 100 µL of plasma, add 400 µL of ice-cold methanol to precipitate proteins.

  • Vortexing and Centrifugation: Vortex the mixture for 1 minute, followed by centrifugation at 14,000 x g for 10 minutes at 4°C.

  • Supernatant Collection: Carefully collect the supernatant for further processing.

3.2 Derivatization (for GC-MS analysis)

  • Drying: Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Oximation: Add 50 µL of methoxyamine hydrochloride in pyridine and incubate at 60°C for 60 minutes.

  • Silylation: Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS and incubate at 60°C for 30 minutes to form trimethylsilyl (TMS) derivatives.

3.3 Instrumental Analysis (GC-MS)

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250°C.

  • Oven Program: Start at 100°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.

  • Mass Spectrometer: Agilent 5977A MSD or equivalent.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Scan Mode: Selected Ion Monitoring (SIM) for target ions of this compound-TMS derivative.

3.4 Quantification Quantification is achieved by creating a calibration curve using standards of known this compound concentrations prepared in a similar matrix. An internal standard should be used to correct for variations in sample preparation and instrument response.

Visualizations

The following diagrams illustrate the experimental workflow and the logical structure of an inter-laboratory comparison.

experimental_workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis Sample Plasma Sample Precipitation Protein Precipitation (Methanol) Sample->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Drying Drying (Nitrogen) Supernatant->Drying Derivatization TMS Derivatization Drying->Derivatization GCMS GC-MS Analysis Derivatization->GCMS Data Data Acquisition GCMS->Data Quantification Quantification Data->Quantification

Caption: Experimental workflow for this compound measurement.

interlab_comparison cluster_labs Participating Laboratories Coordinator ILC Coordinator LabA Laboratory A Coordinator->LabA Distributes Samples LabB Laboratory B Coordinator->LabB Distributes Samples LabC Laboratory C Coordinator->LabC Distributes Samples LabD Laboratory D Coordinator->LabD Distributes Samples ReferenceValue Assigned Reference Value (Consensus Mean) LabA->ReferenceValue Submits Results Evaluation Performance Evaluation (Z-Scores, Precision) LabA->Evaluation LabB->ReferenceValue Submits Results LabB->Evaluation LabC->ReferenceValue Submits Results LabC->Evaluation LabD->ReferenceValue Submits Results LabD->Evaluation ReferenceValue->Evaluation Report Final Report Evaluation->Report

Caption: Logical flow of an inter-laboratory comparison study.

pentose_phosphate_pathway Glucose6P Glucose-6-Phosphate G6PD G6PD Glucose6P->G6PD PGL 6-Phosphoglucono- δ-lactone G6PD->PGL Lactonase Lactonase PGL->Lactonase PG 6-Phosphogluconate Lactonase->PG PGD 6PGD PG->PGD Ru5P Ribulose-5-Phosphate PGD->Ru5P Isomerase Isomerase Ru5P->Isomerase R5P Ribose-5-Phosphate Isomerase->R5P RibitolPhosphate Ribitol-5-Phosphate R5P->RibitolPhosphate Ribitol_3_13C This compound (Tracer) Ribitol_3_13C->RibitolPhosphate Incorporation

Caption: Simplified Pentose Phosphate Pathway showing potential ribitol synthesis.

References

Safety Operating Guide

Proper Disposal of Ribitol-3-13C: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate reference, Ribitol-3-13C is a stable, non-radioactive, and non-hazardous compound. Its disposal should follow standard laboratory procedures for non-hazardous chemical waste.

This guide provides detailed procedures for the safe and compliant disposal of this compound, ensuring the safety of laboratory personnel and the protection of the environment. As an isotopically labeled compound, it is crucial to understand its properties to manage its disposal correctly.

Key Safety and Handling Information

This compound is a form of Ribitol in which one of the carbon atoms has been replaced with the stable isotope carbon-13. Stable isotopes are not radioactive and therefore do not require special handling or disposal procedures related to radiation safety.[1][] Safety data sheets for the unlabeled parent compound, Ribitol (also known as Adonitol), classify it as a non-hazardous substance.[3][4]

Physical and Chemical Properties Summary:

PropertyValueSource
Physical State Solid (Powder)[4]
Appearance White[4]
Molecular Formula C₅H₁₂O₅[5]
Molar Mass Approximately 153.16 g/mol [5]
Melting Point 101 - 104 °C[4]
Solubility Soluble in water
Hazards Not classified as hazardous[3][6]

Experimental Protocols: Disposal Procedures

The following step-by-step instructions outline the recommended disposal process for this compound.

1. Waste Identification and Segregation:

  • Confirm Non-Hazardous Status: Verify that the this compound waste is not mixed with any hazardous materials. If it is combined with hazardous waste, the entire mixture must be treated as hazardous.[7]

  • Segregate from Other Waste Streams: Keep this compound waste separate from hazardous chemical waste, radioactive waste, and biological waste to avoid cross-contamination and unnecessary disposal costs.[7]

2. Disposal of Solid this compound:

  • Small Quantities: For small amounts of solid this compound, sweep up the material and place it in a suitable, clearly labeled container for non-hazardous solid waste.[8]

  • Container Labeling: The container should be labeled as "Non-Hazardous Laboratory Waste" and can include the chemical name for clarity.

  • Final Disposal: This container can typically be disposed of in the regular laboratory trash that is sent to a sanitary landfill.[8][9] However, always adhere to your institution's specific guidelines for solid waste disposal.

3. Disposal of Aqueous Solutions of this compound:

  • Check Local Regulations: Before disposing of any chemical down the drain, consult your institution's Environmental, Health, and Safety (EHS) office and local wastewater treatment regulations.[10]

  • Neutral pH: Ensure the pH of the solution is between 5.5 and 9.5 before drain disposal.[10] Since Ribitol is a sugar alcohol, aqueous solutions are expected to be neutral.

  • Dilution: Flush the solution down the sanitary sewer with a copious amount of water (at least 20 parts water to 1 part solution) to ensure adequate dilution.[11]

  • Prohibited Discharges: Do not dispose of solutions containing prohibited items, such as heavy metals or other hazardous chemicals, down the drain.[10]

4. Disposal of Empty Containers:

  • Rinsing: Triple-rinse the empty container that held this compound with a suitable solvent (e.g., water).

  • Defacing: Deface or remove the original label to prevent misuse.[8]

  • Final Disposal: The rinsed and defaced container can typically be disposed of in the regular trash or recycling, in accordance with your facility's procedures.[8]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

start Start: this compound Waste is_mixed Is the waste mixed with hazardous materials? start->is_mixed is_solid Is the waste solid or an aqueous solution? is_mixed->is_solid No dispose_hazardous Dispose as Hazardous Waste is_mixed->dispose_hazardous Yes dispose_solid Dispose in Labeled Non-Hazardous Solid Waste Container is_solid->dispose_solid Solid check_local_regs Consult Institutional and Local Regulations for Drain Disposal is_solid->check_local_regs Aqueous end_hazardous End dispose_hazardous->end_hazardous end_non_hazardous End dispose_solid->end_non_hazardous drain_disposal_ok Is drain disposal permitted? check_local_regs->drain_disposal_ok dispose_drain Flush down Sanitary Sewer with Copious Amounts of Water drain_disposal_ok->dispose_drain Yes collect_for_pickup Collect in a Labeled Non-Hazardous Liquid Waste Container for EHS Pickup drain_disposal_ok->collect_for_pickup No dispose_drain->end_non_hazardous collect_for_pickup->end_hazardous

Caption: Disposal decision workflow for this compound.

References

Personal protective equipment for handling Ribitol-3-13C

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides crucial safety, handling, and disposal information for Ribitol-3-13C, ensuring the safety of laboratory personnel and maintaining the integrity of the product. While Ribitol is not classified as a hazardous substance, adherence to standard laboratory safety protocols is essential.[1][2][3]

Personal Protective Equipment (PPE)

The following table outlines the recommended personal protective equipment for handling this compound. This PPE is designed to protect researchers from potential exposure and to prevent contamination of the stable isotope-labeled compound.

PPE CategoryItemSpecifications & Use
Eye & Face Protection Safety GlassesMust be ANSI Z87.1 compliant. Required for protection against impacts and splashes.[4][5]
Face ShieldRecommended when there is a significant risk of splashing.[5][6]
Hand Protection Disposable Nitrile GlovesMinimum requirement for handling. Should be immediately removed and replaced after any contact with chemicals.[4]
Body Protection Laboratory CoatStandard cotton or polyester-cotton blend lab coats are acceptable.[7] They protect clothing and skin from potential splashes.[6]
Long Pants & Closed-Toe ShoesRequired to protect the lower body and feet from spills and falling objects.[7][8]
Respiratory Protection Not generally requiredUnder normal handling conditions with adequate ventilation, respiratory protection is not necessary.[3][9] If dust formation is significant, a particle filter respirator may be considered.[9]

Operational Plan: Handling and Storage

Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage.

  • Store the container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[1][9]

  • Keep the container tightly closed to prevent contamination.[9]

Handling and Preparation of Solutions:

  • Work in a well-ventilated area, such as a laboratory fume hood, especially when handling the powdered form to avoid dust inhalation.[8][9]

  • Before handling, ensure all required PPE is correctly worn.

  • To weigh the compound, use a clean spatula and weighing paper on a calibrated analytical balance.

  • When preparing solutions, slowly add the this compound to the solvent to avoid splashing.

  • If heating is required, use a water bath or a heating mantle with care. Ribitol is combustible and can produce carbon monoxide and carbon dioxide in a fire.[1][9]

Disposal Plan

Waste Disposal:

  • Although Ribitol is not classified as hazardous waste, it should not be disposed of down the drain.[1][3][9]

  • Collect waste this compound and any contaminated materials (e.g., weighing paper, gloves) in a designated, labeled waste container.

  • Dispose of the chemical waste through a licensed chemical waste disposal service, following all local, regional, and national regulations.[1][9]

Container Disposal:

  • Completely empty the product container.

  • Rinse the empty container with a suitable solvent. The rinseate should be collected and disposed of as chemical waste.

  • Once thoroughly decontaminated, the container can be recycled or disposed of as regular laboratory waste, in accordance with institutional guidelines.[1]

Emergency Procedures

  • In case of eye contact: Immediately rinse with plenty of water for at least 15 minutes, also under the eyelids.[9][10] If irritation persists, seek medical attention.

  • In case of skin contact: Wash off immediately with plenty of water.[9][10]

  • If inhaled: Move to fresh air. If you feel unwell, seek medical advice.[2][3]

  • If swallowed: Rinse mouth with water and drink plenty of water.[2][9] If you feel unwell, call a doctor.[1]

  • In case of a spill: Wear appropriate PPE. Sweep up the solid material, avoiding dust formation, and place it in a suitable container for disposal.[9]

Below is a workflow diagram for the safe handling of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Don PPE Don PPE Prepare Workspace Prepare Workspace Don PPE->Prepare Workspace Retrieve this compound Retrieve this compound Prepare Workspace->Retrieve this compound Weigh Compound Weigh Compound Retrieve this compound->Weigh Compound Prepare Solution Prepare Solution Weigh Compound->Prepare Solution Clean Workspace Clean Workspace Prepare Solution->Clean Workspace Dispose of Waste Dispose of Waste Clean Workspace->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE

Caption: Workflow for Safe Handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.